Ethyl 5-methyl-1H-indazole-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methyl-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-7(2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFMPWOIOOOXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506971 | |
| Record name | Ethyl 5-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1908-01-6 | |
| Record name | Ethyl 5-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 5-methyl-1H-indazole-3-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Ethyl 5-methyl-1H-indazole-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, appearing in numerous biologically active molecules. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering a detailed exploration of synthetic methodologies, mechanistic insights, and practical experimental protocols. Our focus is on providing a narrative that explains the causality behind experimental choices, ensuring both scientific accuracy and field-proven applicability.
Introduction: The Significance of the Indazole Scaffold
The 1H-indazole ring system is a bicyclic heteroaromatic structure that has garnered substantial attention from the medicinal chemistry community. Its unique arrangement of nitrogen atoms allows it to act as a versatile pharmacophore, capable of engaging in various biological interactions. Consequently, indazole derivatives have been successfully developed into drugs for a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.
This compound serves as a crucial building block for the synthesis of more complex and potent pharmaceutical agents. The ester functionality at the 3-position provides a convenient handle for further chemical modification, such as amidation or reduction, while the methyl group at the 5-position allows for modulation of lipophilicity and metabolic stability. A robust and scalable synthesis of this intermediate is therefore of paramount importance for drug discovery programs.
Primary Synthetic Pathway: Diazotization and Cyclization of o-Aminophenylacetate Derivatives
One of the most efficient and scalable methods for constructing the indazole-3-carboxylate core involves the diazotization and subsequent intramolecular cyclization of an ortho-aminophenylacetate precursor. This strategy offers excellent control over regiochemistry and often proceeds in high yield, making it an attractive choice for industrial applications.[1]
The overall transformation is outlined below:
Caption: High-level overview of the primary synthesis pathway.
Mechanistic Rationale
The success of this pathway hinges on a well-understood sequence of classic organic reactions. The process is initiated by the conversion of the primary aromatic amine to a diazonium salt, a potent electrophile.
-
Diazotization: The starting material, ethyl 2-amino-5-methylphenylacetate, is treated with a nitrosating agent. In acidic media, sodium nitrite (NaNO₂) is commonly used, while in non-aqueous conditions, alkyl nitrites like tert-butyl nitrite (t-BuONO) are preferred. The amine attacks the nitrosonium ion (or its carrier) to form an N-nitrosoamine, which then tautomerizes and eliminates water to generate the diazonium salt. This intermediate is typically not isolated due to its inherent instability.[2][3]
-
Intramolecular Cyclization: The key ring-forming step occurs immediately following diazotization. The methylene carbon positioned alpha to the ester carbonyl is sufficiently acidic to be deprotonated (or exist in its enol form), creating a nucleophilic center. This nucleophile then attacks the terminal nitrogen of the proximate diazonium group, displacing dinitrogen gas and forming the new N-C bond that closes the pyrazole ring of the indazole system. The reaction is driven thermodynamically by the formation of the stable aromatic indazole ring and the irreversible loss of nitrogen gas.
The detailed mechanism is visualized below:
Caption: Stepwise mechanism for the formation of the indazole ring.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established methodologies for this class of transformation.[1]
Materials:
-
Ethyl 2-amino-5-methylphenylacetate
-
tert-Butyl nitrite (t-BuONO) or Sodium Nitrite (NaNO₂)
-
Acetic Acid or Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 2-amino-5-methylphenylacetate (1.0 eq). Dissolve the starting material in a suitable solvent such as acetic acid or ethanol (approx. 0.1-0.5 M concentration).
-
Diazotization: Cool the solution in an ice bath if using NaNO₂/acid, or maintain at room temperature for t-BuONO. Slowly add the diazotizing agent (1.1-1.5 eq) dropwise over 15-30 minutes. The addition of t-BuONO can cause a mild exotherm.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.[1]
-
Workup: Once the reaction is complete, carefully quench any excess nitrosating agent if necessary. Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Extraction: Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate to afford this compound as a solid.
Alternative Synthetic Strategies
While the diazotization/cyclization route is highly effective, other methods exist for the synthesis of substituted indazoles, which may be advantageous depending on the availability of starting materials.
The Japp-Klingemann Reaction
A classical approach to forming the requisite arylhydrazone intermediate for indazole synthesis is the Japp-Klingemann reaction.[4][5][6] This involves:
-
Diazotization of an aniline (in this case, 4-methylaniline).
-
Coupling the resulting diazonium salt with a β-ketoester (e.g., ethyl acetoacetate).
-
The intermediate undergoes hydrolytic cleavage of the acetyl group to yield the arylhydrazone of ethyl glyoxylate.
-
Finally, an acid-catalyzed intramolecular cyclization (analogous to a Fischer Indole Synthesis) onto the aromatic ring furnishes the indazole core.[7][8]
This multi-step process, while robust, can sometimes be lower yielding and require harsher acidic conditions for the final cyclization compared to the more direct route described in Section 2.
Caption: Japp-Klingemann pathway for indazole synthesis.
Data Summary
The choice of synthetic route is often guided by factors such as yield, purity, scalability, and cost of starting materials. The direct cyclization method from o-aminophenylacetates is generally preferred for its efficiency.
| Parameter | Pathway 2: Direct Cyclization | Pathway 3.1: Japp-Klingemann |
| Starting Materials | Ethyl 2-amino-5-methylphenylacetate, Alkyl Nitrite | 4-Methylaniline, Ethyl Acetoacetate, NaNO₂ |
| Number of Steps | 1 (one-pot) | 2-3 steps |
| Typical Yield | High (often >85%)[1] | Moderate to Good |
| Reaction Conditions | Mild (often room temp.) | Low temp. diazotization; acidic, heated cyclization |
| Key Advantage | High efficiency, operational simplicity | Use of simple, readily available bulk starting materials |
| Reference | [1] | [5][8] |
Conclusion
The synthesis of this compound is most effectively achieved via the one-pot diazotization and intramolecular cyclization of ethyl 2-amino-5-methylphenylacetate. This method stands out for its operational simplicity, mild reaction conditions, and high yields, making it highly suitable for applications in drug discovery and development where rapid, reliable access to key intermediates is essential. Understanding the underlying mechanisms of this and alternative pathways, such as the Japp-Klingemann reaction, empowers chemists to troubleshoot and optimize syntheses for the efficient production of this valuable chemical building block.
References
-
Shi, F., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. J Org Chem, 77(7), 3149-58. Available at: [Link]
-
Smith, C., et al. (2018). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]
-
SYNFACTS. (2011). Synthesis of NH-Free 3-Substituted Indazoles. Synfacts, 2011(09), 0958. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]
-
Wang, B., et al. (1998). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Synthetic Communications. Available at: [Link]
-
Farkaš, J., & Flegelová, Z. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles. Chemical Papers. Available at: [Link]
-
Phillips, R. R. (2011). The Japp‐Klingemann Reaction. Organic Reactions. Available at: [Link]
-
Hughes, D. L., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Available at: [Link]
-
Li, P., et al. (2010). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. Available at: [Link]
-
Karchava, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 859. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR, 4(1):344-350. Available at: [Link]
-
Zhu, J., et al. (2017). Strategy design for 1H-indazole synthesis from aldehyde hydrazones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Karchava, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 859. Available at: [Link]
-
Tron, G. C., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. RSC Advances, 6(40), 34913-34920. Available at: [Link]
-
SynArchive. (n.d.). Japp-Klingemann Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
University of Calcutta. (n.d.). Organic Chemistry-4. Available at: [Link]
-
Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Available at: [Link]
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]
- 6. synarchive.com [synarchive.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Ethyl 5-methyl-1H-indazole-3-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 5-methyl-1H-indazole-3-carboxylate
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutic agents.[1] Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1]
Within this important class of molecules, this compound (CAS No: 1908-01-6) serves as a pivotal starting material and synthetic intermediate.[2][3] Its structure combines the biologically active indazole core with a reactive ester functional group at the 3-position and a methyl group at the 5-position, which can influence molecular interactions and metabolic stability. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and critical role in the landscape of modern drug discovery.
PART 1: Core Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and research.
Physicochemical Properties
The physical characteristics of this compound define its handling, storage, and behavior in various solvent systems.
| Property | Value | Source(s) |
| CAS Number | 1908-01-6 | [2][3][4] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2][4] |
| Molecular Weight | 204.23 g/mol | [2][4] |
| Appearance | Solid (form may vary) | (Parent Acid) |
| Melting Point | Data not consistently available; parent acid melts at 285-290 °C. | N/A |
| Boiling Point | Predicted: ~326.5 °C | [5] (N-methyl isomer) |
| Purity | Typically ≥97% | [4] |
Spectroscopic Signature
Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. The following data represent the expected spectral characteristics for this compound, inferred from foundational principles and data on analogous structures.[6][7][8]
| Technique | Expected Signature |
| ¹H NMR | ~13.0-14.0 ppm (s, 1H): Labile N-H proton of the indazole ring. ~7.0-8.2 ppm (m, 3H): Protons on the benzene ring. ~4.4-4.6 ppm (q, 2H): Methylene (-CH₂-) protons of the ethyl ester. ~2.4-2.5 ppm (s, 3H): Methyl (-CH₃) protons at the 5-position. ~1.4-1.5 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl ester. |
| ¹³C NMR | ~162-164 ppm: Carbonyl carbon (C=O) of the ester. ~140-145 ppm: Quaternary carbons of the indazole ring. ~110-130 ppm: Aromatic carbons of the benzene ring. ~61-62 ppm: Methylene carbon (-CH₂-) of the ethyl ester. ~21-22 ppm: Methyl carbon (-CH₃) at the 5-position. ~14-15 ppm: Methyl carbon (-CH₃) of the ethyl ester. |
| IR (Infrared) | ~3300-3100 cm⁻¹: N-H stretching vibration. ~3000-2900 cm⁻¹: C-H stretching (aromatic and aliphatic). ~1720-1700 cm⁻¹: C=O stretching of the ester. ~1620-1450 cm⁻¹: C=C and C=N stretching of the aromatic rings. |
| Mass Spec (MS) | m/z ~204.09: Molecular ion peak [M]⁺. Fragmentation: Loss of the ethoxy group (-OC₂H₅) to give a fragment around m/z 159. |
PART 2: Synthesis and Derivatization Strategies
The utility of this compound is intrinsically linked to its synthesis and its capacity for further chemical transformation.
Core Synthesis Pathways
The synthesis of the indazole-3-carboxylate core can be approached through several established routes. The choice of method often depends on the availability of starting materials and the desired scale.
Caption: Overview of primary and alternative synthetic routes.
One of the most direct methods is the Fischer esterification of the parent carboxylic acid.
Protocol: Synthesis via Fischer Esterification This protocol is adapted from general esterification procedures for indazole carboxylic acids.[9][10]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 5-methyl-1H-indazole-3-carboxylic acid (1.0 eq).
-
Reagents: Add a sufficient volume of absolute ethanol to fully dissolve or suspend the starting material (e.g., 10 mL per gram).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid (typically 2-5 mol%).[10]
-
Reaction: Heat the mixture to reflux and maintain for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction: A precipitate of the product should form. If not, extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (EtOAc).
-
Purification: Collect the solid product by filtration or concentrate the combined organic extracts under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Reactivity and Key Derivatizations
The true power of this molecule lies in its potential for derivatization, enabling the creation of large compound libraries for drug discovery.
Caption: Major sites of reactivity for chemical modification.
-
N1-Alkylation/Acylation: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH), followed by reaction with an alkyl or acyl halide. This is a common strategy for introducing diverse side chains.[11] Studies have shown that N1-acylated derivatives exhibit potent anti-arthritic effects.[12]
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH or LiOH in a water/THF mixture) to yield the corresponding 5-methyl-1H-indazole-3-carboxylic acid. This acid is a crucial intermediate for amide coupling reactions.
-
Amidation: The carboxylic acid obtained from hydrolysis can be coupled with a wide variety of amines to form amides. Standard coupling reagents like EDC/HOBT or HATU are effective for this transformation.[9][13] This is one of the most powerful methods for generating molecular diversity from the indazole scaffold.
Protocol: Synthesis of an Indazole-3-Carboxamide Derivative This is a general procedure for amide bond formation from the corresponding carboxylic acid.[13]
-
Activation: Dissolve 5-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF).
-
Coupling Agents: Add a coupling agent such as EDC·HCl (1.2 eq) and an activator like HOBT (1.2 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Base: Add a non-nucleophilic base, such as triethylamine (TEA) or DIPEA (2.0-3.0 eq).
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.1 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC.
-
Workup: Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude amide can be purified by column chromatography or recrystallization.
PART 3: Applications in Medicinal Chemistry
The indazole core is a validated pharmacophore, and this compound is a key player in accessing this chemical space. It serves as a foundational building block for synthesizing compounds aimed at various therapeutic targets.[14][15]
The general workflow in a drug discovery program often involves using this core to generate a library of diverse analogs for screening.
Caption: Role as a building block in a typical drug discovery cascade.
-
Anti-inflammatory Agents: As mentioned, N1-substituted derivatives have been investigated for anti-arthritic properties, suggesting a role in modulating inflammatory pathways.[12]
-
Oncology: The indazole scaffold is present in numerous kinase inhibitors used in cancer therapy, such as Pazopanib.[1] this compound provides a versatile platform for creating novel compounds targeting protein kinases.
-
Synthetic Cannabinoids: The direct alkylation of indazole-3-carboxylic acids is a known method for preparing certain classes of synthetic cannabinoids, highlighting the molecule's relevance in both pharmaceutical and forensic chemistry.[11]
Safety and Handling
While specific safety data for this exact compound is limited, related indazole carboxylic acids are classified with the GHS07 pictogram, indicating potential for skin and eye irritation.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable building block for the synthesis of novel, biologically active molecules. For researchers and drug development professionals, a thorough understanding of this scaffold's chemistry is essential for unlocking its full potential in the ongoing quest for new and effective therapeutics.
References
-
JOCPR. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Available at: [Link]
-
Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(15), 3892–3895. Available at: [Link]
-
RSC Advances. An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by an intramolecular amination. Available at: [Link]
-
Wiley-VCH. Supporting Information for "Synthesis of 1H-Indazoles by [2+3] Cycloaddition of Arynes with Diazo Compounds". (2007). Available at: [Link]
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Available at: [Link]
-
Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]
-
PubMed. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Available at: [Link]
-
The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]
-
PubChem. methyl 1H-indazole-3-carboxylate. Available at: [Link]
-
Al-dujaili, L. J., Al-Karwi, A. J., & Al-Zoubi, R. M. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(14), 5342. Available at: [Link]
-
Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Available at: [Link]
-
GSRS. ETHYL 1H-INDAZOLE-3-CARBOXYLATE. Available at: [Link]
-
PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester. Available at: [Link]
-
Pharmaffiliates. CAS No : 1908-01-6| Chemical Name : 5-Methyl-1h-indazole-3-carboxylic acid ethyl este. Available at: [Link]
-
Zhang, M., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 374. Available at: [Link]
-
DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]
-
ResearchGate. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]
-
Natural Micron Pharm Tech. 1H-Indazole-3-Carboxylic Acid Methyl Ester. Available at: [Link]
-
ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]
-
MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]
-
PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-METHYL-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | 1908-01-6 [m.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1908-01-6 | this compound - Moldb [moldb.com]
- 5. ETHYL 1-METHYL-1H-INDAZOLE-3-CARBOXYLATE CAS#: 220488-05-1 [amp.chemicalbook.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. rsc.org [rsc.org]
- 8. 1H-indazole-3-carboxylic acid methyl ester (43120-28-1) 1H NMR [m.chemicalbook.com]
- 9. jocpr.com [jocpr.com]
- 10. prepchem.com [prepchem.com]
- 11. diva-portal.org [diva-portal.org]
- 12. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. bloomtechz.com [bloomtechz.com]
- 15. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]
Structure of Ethyl 5-methyl-1H-indazole-3-carboxylate
An In-Depth Technical Guide to the Structure, Synthesis, and Application of Ethyl 5-methyl-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic organic compound built upon the privileged indazole scaffold. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and analytical characterization. We delve into the mechanistic basis for a robust synthetic protocol and detail the spectroscopic signatures (NMR, IR, MS) that validate its structure. Furthermore, this document situates the molecule within the broader context of medicinal chemistry, exploring the therapeutic potential of the indazole class and highlighting its utility as a versatile building block in drug discovery. This guide is intended to serve as an authoritative resource for scientists engaged in synthetic chemistry and pharmaceutical research.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] While rarely found in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including potent anti-tumor, anti-inflammatory, antimicrobial, and anti-HIV properties.[2][3][4] The structural rigidity and unique electronic distribution of the indazole nucleus make it an ideal scaffold for designing ligands that can selectively interact with a variety of biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases.[5][6]
This compound belongs to this important class of molecules. Its structure combines the core indazole pharmacophore with a strategically placed methyl group and an ethyl carboxylate handle. This ester functionality is particularly valuable, serving as a versatile synthetic intermediate that allows for further chemical modification, such as conversion to amides, alcohols, or other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug development programs.[7] This guide will dissect the molecule's structure from first principles, providing the foundational knowledge required for its synthesis, characterization, and application in research.
Molecular Structure and Physicochemical Properties
The structure of this compound is defined by three key components: the central 1H-indazole core, a methyl group (-CH₃) at the C5 position of the benzene ring, and an ethyl carboxylate group (-COOCH₂CH₃) at the C3 position of the pyrazole ring. The "1H" designation indicates that the nitrogen atom at position 1 of the pyrazole ring bears a hydrogen atom.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1908-01-6 | [8][9][10] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [8][10] |
| Molecular Weight | 204.23 g/mol | [8][10] |
| Appearance | Off-white to light yellow solid | [11][12] |
| Purity | Typically ≥95-97% | [10][11] |
Synthesis and Mechanistic Insights
The synthesis of 3-carboxy-substituted indazoles often presents a challenge due to the difficulty of direct functionalization at the C3 position.[13] A robust and widely applicable strategy involves the protection of the indazole N1-proton, followed by directed metallation at C3 and subsequent quenching with an electrophile, in this case, carbon dioxide. The resulting carboxylic acid can then be readily esterified.
Experimental Protocol: A Plausible Synthetic Route
This protocol is a representative synthesis adapted from established methods for preparing indazole-3-carboxylic acids.[14][15]
Step 1: N-Protection of 5-Methyl-1H-indazole
-
To a stirred solution of 5-methyl-1H-indazole in an anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF), add a suitable base (e.g., sodium hydride, NaH) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Causality: The strong base deprotonates the acidic N-H of the indazole, forming the corresponding sodium salt. This is a necessary prerequisite for the subsequent protection step.
-
Add a protecting group precursor, such as (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl). Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Causality: The SEM group is chosen as it is stable to the strongly basic and nucleophilic conditions of the upcoming lithiation step but can be removed under mild acidic or fluoride-mediated conditions later.
Step 2: Directed Lithiation and Carboxylation
-
Dissolve the N-SEM protected 5-methyl-1H-indazole in anhydrous THF and cool the solution to -40 °C.
-
Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the low temperature. Stir for 30-60 minutes.
-
Causality: n-BuLi is a powerful organolithium base that selectively deprotonates the most acidic C-H bond, which is at the C3 position. The low temperature is critical to prevent side reactions and potential ring-opening.[13]
-
Bubble dry carbon dioxide (CO₂) gas through the reaction mixture for 90 minutes.
-
Causality: The organolithium species at C3 is a potent nucleophile that attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Step 3: Deprotection and Esterification
-
Work up the reaction mixture and acidify to protonate the carboxylate, yielding N-SEM-5-methyl-1H-indazole-3-carboxylic acid.
-
Treat the protected acid with an acid catalyst (e.g., methanesulfonic acid) in ethanol (EtOH) and heat to reflux for 5 hours.[16]
-
Causality: This single step achieves both the acidic removal of the SEM protecting group and a Fischer esterification of the carboxylic acid with ethanol to yield the final product. The use of ethanol as the solvent drives the esterification equilibrium forward.
-
After cooling, neutralize the mixture, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.
Visualization of Synthetic Workflow
Caption: Role of the indazole scaffold in kinase inhibitor design.
Conclusion
This compound is more than a simple chemical entity; it is a versatile and valuable platform for innovation in drug discovery. Its structure is underpinned by the pharmacologically significant indazole nucleus, and its functional handles permit extensive synthetic elaboration. A thorough understanding of its synthesis, guided by mechanistic principles, and its characterization, validated by orthogonal analytical techniques, is essential for its effective use. As research continues to uncover the therapeutic potential of indazole derivatives, molecules like this compound will remain critical tools in the hands of medicinal chemists striving to develop the next generation of targeted therapies.
References
- Pharmacological properties of indazole derivatives: recent developments. PubMed.
- ETHYL 5-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXYLATE. Blaze Interchem.
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate.
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
- Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate.
- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives (PDF). ResearchGate.
- 5-METHYL-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER. Chemicalbook.
- 5-Methyl-1h-indazole-3-carboxylic acid ethyl este. Pharmaffiliates.
- Supporting Information for a chemical publication. Wiley-VCH.
- ETHYL 1H-INDAZOLE-3-CARBOXYLATE. gsrs.ncats.nih.gov.
- This compound. Moldb.
- Ethyl 1H-indazole-3-carboxylate. Chem-Impex.
- 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses.
- [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. PubMed.
- Ethyl 1H-indazole-5-carboxylate. Sigma-Aldrich.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
- methyl 1H-indazole-3-carboxylate. PubChem.
- What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. Shaanxi Bloom Tech Co., Ltd..
- Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.
- An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo. IRIS Unina.
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
Sources
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bloomtechz.com [bloomtechz.com]
- 8. 5-METHYL-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | 1908-01-6 [m.chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 1908-01-6 | this compound - Moldb [moldb.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. researchgate.net [researchgate.net]
- 16. prepchem.com [prepchem.com]
Ethyl 5-methyl-1H-indazole-3-carboxylate: A Technical Guide for Advanced Research
Prepared by a Senior Application Scientist
This guide provides an in-depth technical overview of Ethyl 5-methyl-1H-indazole-3-carboxylate, a key heterocyclic building block for professionals in research, drug discovery, and medicinal chemistry. The document delineates its physicochemical characteristics, a robust synthesis protocol, comprehensive analytical characterization, and its strategic applications, particularly in the development of novel therapeutics.
Core Molecular Attributes
This compound (CAS No: 1908-01-6) is a member of the indazole class of bicyclic heteroaromatic compounds.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities.[3][4][5] The title compound's structure, featuring a methyl group at the C5 position and an ethyl ester at the C3 position, makes it a versatile intermediate for further chemical modification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2][6] |
| Molecular Weight | 204.23 g/mol | [1][2][6] |
| CAS Number | 1908-01-6 | [1][2] |
| Synonym | 5-Methyl-1H-indazole-3-carboxylic acid ethyl ester | [1] |
| Predicted Boiling Point | 368.4 ± 22.0 °C | [1] |
| Predicted Density | 1.232 ± 0.06 g/cm³ | [1] |
| Typical Purity | ≥97% | [2] |
| Storage | 2-8°C, Refrigerator, under inert atmosphere | [6] |
Strategic Synthesis: Acid-Catalyzed Esterification
The most direct and reliable method for preparing this compound is through the acid-catalyzed esterification (Fischer esterification) of its corresponding carboxylic acid precursor, 5-methyl-1H-indazole-3-carboxylic acid. This method is widely adopted for its simplicity, use of common reagents, and generally high yields.
Causality of Experimental Design: The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric or methanesulfonic acid), which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by the ethanol. The subsequent tetrahedral intermediate undergoes dehydration to yield the stable ester product and water. Using an excess of the alcohol reactant (ethanol) shifts the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.
Below is a self-validating protocol for this synthesis.
Detailed Synthesis Protocol
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-methyl-1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous ethanol (approx. 15-20 mL per gram of acid).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 3-5 mol%) to the stirred suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete upon the disappearance of the starting carboxylic acid spot, which is significantly more polar than the product ester.
-
Work-up: Once complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator. Dilute the residue with ethyl acetate and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford this compound as a solid.
Analytical Characterization and Validation
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating analytical system.
Expected Analytical Profile
| Technique | Expected Results |
| ¹H NMR | Aromatic Protons: Signals in the ~7.0-8.0 ppm range corresponding to the protons on the indazole ring. A singlet for the C4-H is expected to be the most downfield. Ethyl Group: A quartet at ~4.4 ppm (CH₂) and a triplet at ~1.4 ppm (CH₃). Methyl Group: A singlet at ~2.4 ppm (Ar-CH₃). NH Proton: A broad singlet at >10 ppm. |
| ¹³C NMR | Carbonyl Carbon: Signal around 162-166 ppm. Aromatic Carbons: Multiple signals in the 110-145 ppm range. Ethyl Group: Signals at ~61 ppm (-O-CH₂) and ~14 ppm (-CH₃). Methyl Group: A signal around 21 ppm (Ar-CH₃). |
| Mass Spec (ESI+) | Molecular Ion: [M+H]⁺ at m/z 205.097. Sodium Adduct: [M+Na]⁺ at m/z 227.079. |
| FT-IR | N-H Stretch: Broad peak around 3100-3300 cm⁻¹. C=O Stretch (Ester): Strong, sharp peak around 1710-1730 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |
| TLC | Rբ value should be significantly higher than the carboxylic acid precursor in a non-polar eluent system (e.g., Hexane:EtOAc). |
Justification of Spectral Predictions: The predicted NMR chemical shifts are based on established data for structurally similar compounds, such as ethyl 1H-benzo[g]indazole-3-carboxylate and other substituted indazoles.[7][8] The electron-donating methyl group at C5 is expected to slightly shield the aromatic protons relative to the unsubstituted parent compound, while the overall pattern remains consistent with the indazole framework.
Characterization Workflow
Applications in Drug Discovery and Development
The indazole-3-carboxylate scaffold is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with various biological targets. This compound serves as a crucial starting material or intermediate in several therapeutic areas:
-
Kinase Inhibitors: The indazole core is present in numerous approved and investigational kinase inhibitors for oncology. The ester can be readily converted to an amide, which is a common pharmacophore for engaging with the hinge region of protein kinases.
-
Anti-inflammatory Agents: Derivatives of ethyl-1H-indazole-3-carboxylate have been investigated for their potential anti-arthritic and anti-inflammatory properties.
-
Synthetic Cannabinoid Research: This molecule is a precursor for the synthesis of various indazole-3-carboxamide-type synthetic cannabinoids, which are valuable as research tools and analytical standards.[4] Studying their metabolism and receptor binding profiles is critical for clinical and forensic toxicology.[4]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Recommended storage is at refrigerator temperature (2-8°C).[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical intermediate with significant utility in pharmaceutical and chemical research. Its straightforward synthesis via esterification and its versatile chemical functionality make it an essential tool for accessing a wide array of more complex, biologically active molecules. The robust analytical methods outlined in this guide ensure that researchers can confidently verify the quality and identity of this compound, paving the way for its successful application in advancing drug discovery and development programs.
References
- Wiley-VCH. (2007). Supporting Information for a scientific publication.
- ChemicalBook. (n.d.). ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum.
- ChemicalBook. (n.d.). 5-METHYL-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | 1908-01-6.
- Cymit Química. (n.d.). ETHYL 5-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXYLATE.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- Moldb. (n.d.). 1908-01-6 | this compound.
- MDPI. (n.d.). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate.
- Pharmaffiliates. (n.d.). CAS No : 1908-01-6| Chemical Name : 5-Methyl-1h-indazole-3-carboxylic acid ethyl este.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet for Triethylene Tetramine (as an example for CAS No. starting with 1908).
-
Singh, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available at: [Link]
- El-Sayed, M. A. A., et al. (2022). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors. PubMed Central.
- ChemicalBook. (n.d.). 1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis.
-
Singh, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]
Sources
- 1. 5-METHYL-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | 1908-01-6 [m.chemicalbook.com]
- 2. 1908-01-6 | this compound - Moldb [moldb.com]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. rsc.org [rsc.org]
An In-Depth Technical Guide to Investigating the Mechanism of Action of Ethyl 5-methyl-1H-indazole-3-carboxylate
Preamble: The Indazole Scaffold - A Privileged Structure in Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its remarkable ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Indazole-containing compounds have been successfully developed into therapeutic agents for various diseases, including cancer, inflammation, and cardiovascular disorders.[1][3] Notably, several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, highlighting its significance in modern oncology.[1][4]
Ethyl 5-methyl-1H-indazole-3-carboxylate belongs to this promising class of molecules. While extensive research has been conducted on various indazole derivatives, the specific mechanism of action for this particular compound remains to be fully elucidated. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate and characterize the biological activities and molecular mechanisms of this compound. We will proceed with a logical, multi-tiered experimental approach, starting from broad phenotypic screening and culminating in specific target validation and in vivo efficacy studies.
Part 1: Initial Biological Characterization and Phenotypic Screening
The first step in elucidating the mechanism of action of a novel compound is to determine its primary biological effects at a cellular or organismal level. Given the known activities of the indazole class, we will initially screen for anti-inflammatory, cytotoxic, and antimicrobial properties.
Anti-inflammatory Activity Assessment
Many indazole derivatives have demonstrated potent anti-inflammatory effects.[3][5] A standard and reliable method to assess this is the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve final concentrations ranging from 0.1 to 100 µM. Pre-treat the cells with the compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the production of nitric oxide, a key inflammatory mediator, in the culture supernatant using the Griess reagent.
-
Cell Viability Assay: Concurrently, perform an MTT assay to assess cell viability and rule out cytotoxicity-mediated effects.
-
Data Analysis: Calculate the IC50 value for NO inhibition.
Cytotoxicity Screening Against Cancer Cell Lines
The indazole scaffold is a cornerstone of many anti-cancer drugs.[6][7] Therefore, evaluating the cytotoxic potential of this compound against a panel of human cancer cell lines is a critical step.
-
Cell Lines: Utilize a panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).
-
Cell Seeding: Seed the cells in 96-well plates at their optimal densities and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serially diluted this compound (0.1 to 100 µM) for 72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
Workflow for Initial Biological Screening
Caption: Workflow for identifying and validating the molecular targets.
Part 3: Elucidation of Cellular Signaling Pathways
After identifying and validating the molecular target, the subsequent step is to understand how the interaction between the compound and its target affects downstream cellular signaling pathways.
Analysis of Downstream Signaling
If a specific kinase is confirmed as a target, Western blotting can be used to examine the phosphorylation status of its known downstream substrates.
-
Cell Culture and Treatment: Culture an appropriate cell line and treat with this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of the target kinase's downstream substrates.
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of downstream signaling proteins.
Gene Expression Profiling
To gain a broader understanding of the compound's effects on cellular function, RNA sequencing (RNA-Seq) can be employed to analyze changes in the transcriptome.
-
Cell Treatment and RNA Extraction: Treat cells with the compound and extract total RNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes and pathways that are significantly up- or down-regulated by the compound.
Signaling Pathway Analysis Workflow
Caption: Workflow for elucidating the impact on cellular signaling pathways.
Part 4: In Vivo Efficacy and Mechanism Confirmation
The final stage of the investigation involves translating the in vitro findings to an in vivo model to assess the compound's efficacy and confirm its mechanism of action in a physiological context.
Animal Models of Disease
Based on the in vitro activity, an appropriate animal model should be selected. For example, if the compound shows potent anti-inflammatory activity and inhibits a relevant kinase, a murine model of rheumatoid arthritis or inflammatory bowel disease could be used. If it exhibits strong anti-cancer activity, a tumor xenograft model would be appropriate. [7]
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) for tumor xenografts.
-
Tumor Implantation: Subcutaneously implant cancer cells (for which the compound showed high in vitro potency) into the flanks of the mice.
-
Compound Administration: Once tumors are established, randomize the mice into vehicle control and treatment groups. Administer this compound orally or via intraperitoneal injection at various doses.
-
Efficacy Assessment: Measure tumor volume and body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissues and perform Western blotting or immunohistochemistry to confirm that the compound is inhibiting its target in the tumor.
Conclusion: A Pathway to Understanding
This technical guide provides a comprehensive and logical framework for the systematic investigation of the mechanism of action of this compound. By following this multi-tiered approach, researchers can move from broad phenotypic observations to the identification and validation of specific molecular targets, the elucidation of downstream signaling pathways, and the confirmation of in vivo efficacy. The indazole scaffold continues to be a rich source of therapeutic innovation, and a thorough understanding of the mechanism of action of novel derivatives like this compound is paramount for their successful translation into clinical applications.
References
-
Villar, R. et al. (2006). Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies. Bioorganic & Medicinal Chemistry, 14(10), 3467-3480. [Link]
-
Kumar, S. et al. (2023). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 30. [Link]
-
Aher, R. D. et al. (2024). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Journal of Molecular Structure, 1305, 137788. [Link]
-
El-Damasy, A. K. et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation. Bioorganic Chemistry, 128, 106094. [Link]
-
Mal, D. et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165-1188. [Link]
-
Bistocchi, G. A. et al. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 36(5), 315-333. [Link]
-
Narayana Swamy, G. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Chem-Impex. 1H-Indazole-5-carboxylic acid methyl ester. [Link]
-
Wang, B. et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Journal of Heterocyclic Chemistry, 51(S1), E23-E27. [Link]
-
Mason, A. M. et al. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Journal of Medicinal Chemistry, 58(8), 3393-3414. [Link]
-
Wang, Y. et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-methyl-1H-indazole-3-carboxamide|946343-59-5 [benchchem.com]
- 5. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Versatility of 1H-Indazole-3-Carboxylate Esters: A Technical Guide for Drug Discovery
Abstract
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] Among its derivatives, 1H-indazole-3-carboxylate esters have emerged as a particularly fruitful area of research, serving as versatile intermediates and pharmacophores in the development of novel therapeutics.[4][5] This technical guide provides a comprehensive literature review of 1H-indazole-3-carboxylate esters, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic intricacies, explore the vast landscape of their biological activities, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document aims to be an invaluable resource, bridging fundamental chemistry with practical application in the quest for next-generation pharmaceuticals.
The Indazole Core: A Privileged Scaffold in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1][2] The 1H-tautomer is generally the more thermodynamically stable and, consequently, the more prevalent form.[1] This structural motif is found in a variety of synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties.[1][6] The ability of the indazole nucleus to mimic purine bases like adenine and guanine allows for interactions with various biopolymers, contributing to its diverse biological profile.[7]
The introduction of a carboxylate ester at the 3-position of the 1H-indazole ring provides a crucial handle for synthetic elaboration. This functional group not only influences the electronic properties of the indazole core but also serves as a key anchoring point for the introduction of diverse substituents, enabling the systematic exploration of chemical space in drug discovery campaigns.[4][8]
Synthetic Strategies for 1H-Indazole-3-Carboxylate Esters
The efficient construction of the 1H-indazole-3-carboxylate core is paramount for its application in medicinal chemistry. Several synthetic routes have been developed, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Classical and Modern Synthetic Approaches
Historically, the synthesis of indazoles dates back to the work of Emil Fischer in the late 19th century.[3] Modern methodologies have significantly expanded the synthetic chemist's toolbox, offering milder reaction conditions and greater functional group tolerance. Some of the prominent strategies include:
-
Cyclization of o-hydrazino cinnamic acid derivatives: This is one of the earliest reported methods for indazole synthesis.[3]
-
[3+2] Cycloaddition of diazo compounds with benzynes: This approach provides a powerful and efficient route to substituted indazoles.[9][10] Benzyne, a highly reactive intermediate, can be generated in situ from various precursors and reacts with diazo compounds to form the indazole ring.[10]
-
Intramolecular C-H Bond Amination: Recent advances have demonstrated the utility of transition-metal-mediated reactions, such as the silver(I)-mediated intramolecular oxidative C-H bond amination, for the synthesis of 1H-indazoles.[11]
-
From Isatin: Isatin can be hydrolyzed and subsequently cyclized to form indazole-3-carboxylic acid, which can then be esterified.[12]
The following diagram illustrates a generalized workflow for the synthesis and derivatization of 1H-indazole-3-carboxylate esters.
Caption: General workflow for synthesis and derivatization.
Representative Experimental Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate
This protocol is a generalized representation based on common synthetic methodologies.
Materials:
-
Appropriate starting materials (e.g., 2-azidophenylacetic acid derivative or a suitable precursor for benzyne generation and a diazoester).
-
Reaction solvent (e.g., anhydrous acetonitrile, DMF).
-
Reagents for cyclization (e.g., cesium fluoride for benzyne generation).
-
Ethyl alcohol.
-
Acid catalyst (e.g., sulfuric acid).
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate, ethyl acetate, magnesium sulfate, silica gel).
Procedure:
-
Cyclization to form 1H-indazole-3-carboxylic acid:
-
In a flame-dried flask under an inert atmosphere, dissolve the starting material in the appropriate solvent.
-
Add the cyclization reagents portion-wise at a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization to obtain pure 1H-indazole-3-carboxylic acid.
-
-
Esterification:
-
Dissolve the purified 1H-indazole-3-carboxylic acid in an excess of ethyl alcohol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and neutralize the acid.
-
Remove the excess alcohol under reduced pressure.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the crude ethyl 1H-indazole-3-carboxylate.
-
Purify the product by column chromatography or recrystallization.[13]
-
The Broad Spectrum of Biological Activity
1H-indazole-3-carboxylate esters and their derivatives, particularly the corresponding amides, have demonstrated a remarkable range of biological activities, making them attractive scaffolds for drug development in various therapeutic areas.
Anticancer Activity
The indazole core is a key feature in several approved anticancer drugs, such as Niraparib and Pazopanib.[1] Derivatives of 1H-indazole-3-carboxylate have been extensively investigated for their potential as anticancer agents. For instance, they have been explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[14] Some derivatives have also shown potential in targeting tumor progression and metastasis.[15]
Anti-inflammatory Properties
Chronic inflammation is implicated in a wide array of diseases.[7] 1H-indazole-3-carboxylate derivatives have been shown to possess anti-inflammatory properties.[6] One mechanism of action for some indazole-3-carboxamides is the inhibition of calcium-release activated calcium (CRAC) channels, which play a critical role in the activation of mast cells, key players in inflammatory responses.[16][17]
Kinase Inhibition
Protein kinases are a major class of drug targets. The 1H-indazole-3-carboxamide scaffold has been successfully employed to develop potent and selective kinase inhibitors.[14] For example, derivatives have been designed to target p21-activated kinase 1 (PAK1), which is associated with tumor progression.[15]
The following table summarizes the biological activities of selected 1H-indazole-3-carboxylate derivatives and their amides.
| Compound Class | Target/Activity | Potency (IC50/EC50) | Reference |
| 1H-Indazole-3-carboxamides | PAK1 Inhibition | 9.8 nM (for compound 30l) | [15] |
| 1H-Indazole-3-carboxamides | CRAC Channel Blockade | Sub-µM (for compound 12d) | [16][17] |
| 3-Substituted 1H-indazoles | IDO1 Enzyme Inhibition | 720 nM (for compound 121) | [1] |
| 2H-Indazole-3-carboxamides | Prostanoid EP4 Receptor Antagonism | 3106 nM (for compound 1) | [18] |
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into clinical candidates. For 1H-indazole-3-carboxylate derivatives, SAR studies have revealed key structural features that govern their biological activity.
A critical finding in the development of CRAC channel blockers is the importance of the regiochemistry of the amide linker. The indazole-3-carboxamide linkage (-CO-NH-Ar) was found to be essential for activity, while the reverse amide isomer was inactive.[16][17] This highlights the specific spatial arrangement required for effective interaction with the biological target.
The following diagram illustrates the key SAR points for 1H-indazole-3-carboxamides as CRAC channel blockers.
Caption: Key structure-activity relationship insights. Note: A placeholder image is used in the DOT script. In a real-world application, a chemical structure would be depicted.
Future Perspectives and Conclusion
1H-indazole-3-carboxylate esters represent a privileged and highly versatile scaffold in medicinal chemistry. Their synthetic accessibility, coupled with the broad range of biological activities exhibited by their derivatives, ensures their continued relevance in drug discovery. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation therapeutics based on this remarkable heterocyclic core. The insights provided in this technical guide are intended to empower researchers to further unlock the therapeutic potential of this important class of compounds.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link]
-
A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES. [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
-
What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Shaanxi Bloom Tech Co., Ltd. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
1H-Indazole-3-Carboxylic Acid Methyl Ester. Natural Micron Pharm Tech. [Link]
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
-
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]
-
What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis? Shaanxi Bloom Tech Co., Ltd. [Link]
-
1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
- Indazole-3-carboxylic acid derivatives.
-
[N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. PubMed. [Link]
-
Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). PrepChem.com. [Link]
- Substituted 1-benzyl-1h-indazole-3-carboxylic acids and derivatives thereof.
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. [Link]
-
The Crucial Role of Indazole-3-carboxylic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Indazole derivatives.
-
methyl 1H-indazole-3-carboxylate. PubChem. [Link]
-
Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. NIH. [Link]
-
Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-GLOBAL. [Link]
- Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. nmpharmtech.com [nmpharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. innovatpublisher.com [innovatpublisher.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 13. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Versatility of Ethyl 5-methyl-1H-indazole-3-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1H-indazole scaffold is a prominent member of this elite group, often referred to as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This bicyclic heteroaromatic system, an isostere of indole, offers a unique combination of hydrogen bonding capabilities, aromatic stacking interactions, and structural rigidity, making it an ideal template for designing potent and selective modulators of protein function. The strategic functionalization of the indazole core has led to the discovery of numerous clinical candidates and approved drugs targeting a wide range of diseases, including cancer, inflammation, and neurological disorders.[2]
Within this important class of compounds, Ethyl 5-methyl-1H-indazole-3-carboxylate stands out as a particularly valuable and versatile starting material. The ethyl ester at the 3-position provides a convenient handle for further chemical elaboration, most notably for the synthesis of a diverse library of carboxamides. The methyl group at the 5-position can also influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This application note will provide a comprehensive overview of the utility of this compound in medicinal chemistry, complete with detailed synthetic protocols and an exploration of its role in the development of targeted therapies.
Synthetic Pathways to this compound
The efficient synthesis of the indazole core is a critical first step in harnessing its therapeutic potential. The Japp-Klingemann reaction, followed by a Fischer-type cyclization, is a classical and reliable method for the preparation of indazole-3-carboxylic acid esters.[3][4] This approach offers a convergent and adaptable route to a variety of substituted indazoles.
Conceptual Synthetic Workflow
The overall synthetic strategy involves the reaction of a diazonium salt derived from a substituted aniline with a β-ketoester, leading to a hydrazone intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclization to form the indazole ring system.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound via the Japp-Klingemann Reaction
This protocol outlines a representative procedure for the synthesis of the title compound.
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethyl 2-methylacetoacetate
-
Sodium Acetate
-
Ethanol
-
Diethyl Ether
-
Glacial Acetic Acid
Procedure:
-
Diazotization of p-Toluidine:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve p-toluidine in a mixture of concentrated HCl and water.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Japp-Klingemann Coupling:
-
In a separate, larger flask, dissolve ethyl 2-methylacetoacetate and sodium acetate in ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the β-ketoester solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0-5 °C for 2 hours, during which a precipitate of the hydrazone intermediate will form.
-
Collect the crude hydrazone by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
-
Fischer Indole-type Cyclization:
-
Suspend the crude hydrazone in glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Application in the Synthesis of Bioactive Carboxamides
The ethyl ester functionality of the title compound is readily converted to a wide range of carboxamides through standard amide coupling reactions. This transformation is a cornerstone of its utility, as the resulting indazole-3-carboxamides have demonstrated potent activity against a variety of important biological targets.
Protocol 2: General Procedure for the Synthesis of 1H-Indazole-3-carboxamides
This protocol provides a general method for the amidation of this compound.
Materials:
-
This compound
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Methanol or Ethanol/Water mixture
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Desired primary or secondary amine
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Saponification of the Ester:
-
Dissolve this compound in a mixture of methanol or ethanol and water.
-
Add an aqueous solution of LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to precipitate the 5-methyl-1H-indazole-3-carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
-
Amide Coupling:
-
To a solution of the 5-methyl-1H-indazole-3-carboxylic acid in an anhydrous solvent such as DMF or DCM, add EDC·HCl, HOBt, and a tertiary amine base (e.g., TEA or DIPEA).[5]
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture and continue stirring at room temperature for 4-12 hours, or until the reaction is complete.[5]
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxamide.
-
Applications in Targeting Kinases and Ion Channels
Derivatives of this compound have shown significant promise as inhibitors of key enzymes and ion channels implicated in various diseases.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors for Alzheimer's Disease
GSK-3β is a serine/threonine kinase that is a key player in the pathophysiology of Alzheimer's disease.[6] Its dysregulation contributes to both the hyperphosphorylation of tau protein, leading to neurofibrillary tangles, and the production of amyloid-β peptides.[6][7] Therefore, inhibitors of GSK-3β are being actively pursued as potential therapeutic agents for this devastating neurodegenerative disorder. The 1H-indazole-3-carboxamide scaffold has been identified as a promising starting point for the development of potent and selective GSK-3β inhibitors.[8]
Caption: Role of GSK-3β in Alzheimer's disease and the inhibitory action of indazole-3-carboxamides.
Table 1: Representative GSK-3β Inhibitory Activity of Indazole-3-carboxamide Derivatives
| Compound ID | R1 (Indazole N1) | R2 (Amide) | GSK-3β IC₅₀ (µM) | Reference |
| 1 | H | Varied aliphatic and aromatic amines | - | [8] |
| 2 | H | Specific substituted amines | - | [8] |
(Note: Specific IC₅₀ values for 5-methyl substituted derivatives were not available in the provided search results, but the general scaffold is a known inhibitor class.)
Aurora Kinase Inhibitors for Cancer Therapy
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[9] Their overexpression is frequently observed in various human cancers, making them attractive targets for the development of anti-cancer drugs.[10][11] Indazole derivatives have been identified as potent inhibitors of Aurora kinases, demonstrating the versatility of this scaffold in oncology research.[11][12]
Caption: The role of Aurora kinases in cancer and their inhibition by indazole-based compounds.
Table 2: Representative Aurora Kinase Inhibitory Activity of Indazole Derivatives
| Compound ID | Scaffold | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Reference |
| 17 | Indazole | 14 | 9 | [12] |
| 21 | Indazole | 230 | 12 | [12] |
| 30 | Indazole | 6 | 240 | [12] |
(Note: These are examples of indazole-based inhibitors, highlighting the potential of the scaffold.)
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ease of its conversion into a diverse array of carboxamides make it an attractive starting point for drug discovery programs. The demonstrated activity of its derivatives against key therapeutic targets such as GSK-3β and Aurora kinases underscores the importance of the indazole scaffold. Future research will undoubtedly continue to explore the vast chemical space accessible from this precursor, leading to the development of novel and improved therapies for a range of human diseases. The strategic modification of the 5-methyl group and the exploration of alternative functionalizations at the 3-position will likely yield next-generation drug candidates with enhanced potency, selectivity, and pharmacokinetic properties.
References
-
Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). PMC. [Link]
-
Glycogen synthase kinase-3 signaling in Alzheimer's disease. (2020). PMC. [Link]
-
Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. (n.d.). PMC. [Link]
-
Aurora kinases, AURKA, AURKB, and AURKC, are serine/threonine kinases that play a vital role in regulating cell division and mitosis, particularly... (2025). ResearchGate. [Link]
-
The Role of Glycogen Synthase Kinase-3 (GSK-3) in Alzheimer's Disease. (n.d.). SciSpace. [Link]
-
Glycogen synthase kinase 3β and Alzheimer's disease: pathophysiological and therapeutic significance. (n.d.). PMC. [Link]
-
The role of Aurora-A in human cancers and future therapeutics. (n.d.). PMC. [Link]
-
GSK-3β, a pivotal kinase in Alzheimer disease. (n.d.). Frontiers. [Link]
-
Aurora kinases: novel therapy targets in cancers. (n.d.). PMC. [Link]
-
Roles of Aurora kinases in directly activating multiple onco. (2023). Online Inhibitor. [Link]
-
The Japp‐Klingemann Reaction. (n.d.). ResearchGate. [Link]
-
Japp–Klingemann reaction. (n.d.). Wikipedia. [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). MDPI. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. (2023). PubMed. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC. [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
The Japp-Klingemann Reaction. (n.d.). Organic Reactions. [Link]
-
1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]
-
Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. (n.d.). ResearchGate. [Link]
-
Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β. (2018). PubMed. [Link]
-
Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. (n.d.). PubMed Central. [Link]
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.).
-
Synthesis of indazole-3-carboxylic acid methyl ester. (n.d.). PrepChem.com. [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. (n.d.). Asian Journal of Organic & Medicinal Chemistry. [Link]
-
Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. (n.d.). MDPI. [Link]
-
Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. (n.d.). ResearchGate. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed. [Link]
-
Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (n.d.). MDPI. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]
- Methods for the preparation of indazole-3-carboxylic acid and n-(s). (n.d.).
- Process for preparing 1-methylindazole-3-carboxylic acid. (n.d.).
Sources
- 1. 1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Ethyl 5-methyl-1H-indazole-3-carboxylate: A Versatile Scaffold for Innovations in Drug Discovery
Abstract
Ethyl 5-methyl-1H-indazole-3-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique bicyclic structure, featuring a pyrazole ring fused to a benzene ring, coupled with strategically positioned functional groups—an ester at the 3-position and a methyl group at the 5-position—renders it a highly versatile precursor for the synthesis of a diverse array of biologically active molecules. This application note provides an in-depth exploration of the synthetic utility of this compound, detailing its application in the development of therapeutic agents, including kinase inhibitors and anti-inflammatory compounds. We present validated, step-by-step protocols for key transformations, discuss the mechanistic rationale behind these synthetic strategies, and offer expert insights to guide researchers in leveraging this powerful scaffold for their drug discovery programs.
Introduction: The Privileged Indazole Scaffold
The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that are capable of binding to multiple, unrelated biological targets.[1] This promiscuity is a testament to the indazole's ability to engage in various non-covalent interactions, such as hydrogen bonding, π-stacking, and hydrophobic interactions, within the active sites of proteins. The incorporation of a methyl group at the 5-position and an ethyl carboxylate at the 3-position, as seen in this compound, provides synthetic handles for facile diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and anti-bacterial effects.[1][2] For instance, 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a promising target for anti-cancer therapies aimed at preventing tumor migration and invasion.[3]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 1908-01-6 | [4][5] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [4][5] |
| Molecular Weight | 204.23 g/mol | [4][5] |
| Appearance | Off-white to white crystalline solid | [6] |
| Melting Point | 133-134 °C | [6] |
Spectroscopic Data (Typical):
-
¹H NMR (CDCl₃, 500 MHz): δ 12.82 (s, 1H), 7.96 (s, 1H), 7.68 (d, J=8.5Hz, 1H), 7.27 (d, J=8.0Hz, 1H), 4.60-4.50 (m, 2H), 2.17 (s, 3H), 1.51-1.42 (m, 3H).[7]
-
¹³C NMR (CDCl₃, 125 MHz): δ 163.47, 140.31, 135.72, 133.01, 129.50, 122.91, 120.66, 111.28, 61.16, 21.73, 14.57.[7]
Core Synthetic Transformations and Applications
The reactivity of this compound is primarily centered around three key sites: the N1-position of the indazole ring, the ester at the C3-position, and the aromatic ring. This allows for a modular approach to library synthesis.
N-Alkylation and N-Arylation: Expanding the Chemical Space
The nitrogen at the N1 position is nucleophilic and can be readily alkylated or arylated to introduce a wide variety of substituents. This modification is crucial for modulating the molecule's interaction with its biological target and for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Workflow for N1-alkylation/arylation of the indazole core.
Protocol 1: General Procedure for N1-Alkylation
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.
-
Monitoring: Allow the reaction to proceed at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole derivative.
Amide Bond Formation: A Gateway to Bioactive Carboxamides
The ethyl ester at the C3-position is a versatile handle for the synthesis of a vast library of carboxamides. Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide group is a key structural feature in many drugs.
Protocol 2: Synthesis of 1H-Indazole-3-Carboxamide Derivatives
-
Saponification: First, hydrolyze the ethyl ester to the corresponding carboxylic acid. Dissolve this compound (1.0 eq) in a mixture of ethanol and water. Add an excess of a base like sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum.
-
Amide Coupling: To a solution of the resulting 5-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in a suitable solvent like DMF, add a coupling agent such as HOBT (1.2 eq) and EDC.HCl (1.2 eq).[8] Stir the mixture for 10-15 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a base like triethylamine (TEA, 2.0 eq).
-
Reaction and Purification: Stir the reaction at room temperature overnight. The work-up and purification are similar to Protocol 1, typically involving aqueous extraction and column chromatography.[8]
Caption: Synthetic pathway to indazole-3-carboxamides.
Application in Kinase Inhibitor Synthesis
The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are a critical class of anti-cancer drugs. The 5-ethylsulfonyl-indazole-3-carboxamides, for example, have been designed as dual inhibitors of VEGFR-2 and EGFR, two key kinases involved in tumor angiogenesis and proliferation.[9]
The synthesis of such inhibitors often involves the core transformations described above. For instance, the synthesis of a library of 5-ethylsulfonyl-indazole-3-carboxamides would begin with the appropriate sulfonyl-substituted indazole-3-carboxylate, followed by saponification and amide coupling with a diverse set of amines.[9]
Conclusion and Future Perspectives
This compound has proven to be an exceptionally valuable and versatile building block in the synthesis of complex, biologically active molecules. Its straightforward functionalization at multiple positions allows for the systematic exploration of chemical space, a critical aspect of modern drug discovery. The robust and well-established protocols for its modification, as detailed in this note, provide a solid foundation for researchers to design and synthesize novel compounds with therapeutic potential. Future applications are expected to expand beyond oncology and inflammation into other therapeutic areas, driven by the continued exploration of the rich chemistry of the indazole scaffold.
References
-
Bistocchi, G. A., De Meo, G., Pedini, M., Ricci, A., Brouilhet, H., Boucherie, S., Rabaud, M., & Jacquignon, P. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 36(5), 315–333. [Link]
-
Shi, F., & Larock, R. C. (2020). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 97, 232. [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Methyl-1h-indazole-3-carboxylic acid ethyl este. Retrieved from [Link]
-
Rakhimova, B. B., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(8), e2000470. [Link]
-
MDPI. (2021). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank, 2021(4), M1295. [Link]
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt.
-
National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1865. [Link]
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Crystals, 11(11), 1363. [Link]
-
Zhang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Youssif, B. G., et al. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Medicinal Chemistry, 14(3), 513-531. [Link]
-
J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-4-methylsulfonylpyrrol-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). Coating of wood-particle board with aminoplast resin films, surfaces of which are endowed with properties of wear resistance, easy cleaning and hydrophobic properties. Retrieved from [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-METHYL-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | 1908-01-6 [m.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Derivatization of the Indazole Core of Ethyl 5-methyl-1H-indazole-3-carboxylate
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] Ethyl 5-methyl-1H-indazole-3-carboxylate is a versatile starting material, offering multiple sites for chemical modification to generate diverse libraries of bioactive molecules. This guide provides detailed protocols and expert insights into the primary methods for derivatizing this indazole core, focusing on N-alkylation, C-C and C-N cross-coupling reactions, and modifications of the C3-ester group.
The key challenge in the derivatization of 1H-indazoles is controlling regioselectivity, particularly during N-alkylation, due to the presence of two nucleophilic nitrogen atoms (N1 and N2).[2] The protocols outlined herein are designed to provide reliable methods for achieving high regioselectivity and yields, enabling researchers to efficiently synthesize desired indazole derivatives.
I. Regioselective N-Alkylation of the Indazole Core
The selective alkylation of the N1 or N2 position of the indazole ring is crucial for modulating the biological activity of the resulting compounds. The outcome of the N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[2]
A. Selective N1-Alkylation
N1-alkylation is often favored under conditions that promote the formation of a chelated intermediate involving the C3-carboxylate group, which sterically hinders the N2 position.[2] The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[3][4]
Protocol 1: N1-Alkylation using Sodium Hydride in THF
This protocol is optimized for achieving high N1-regioselectivity.
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Table 1: Representative Data for N1-Alkylation
| Alkylating Agent | Product | Yield (%) | N1:N2 Ratio |
| Ethyl Iodide | Ethyl 1-ethyl-5-methyl-1H-indazole-3-carboxylate | >90 | >99:1 |
| Benzyl Bromide | Ethyl 1-benzyl-5-methyl-1H-indazole-3-carboxylate | >90 | >99:1 |
Data is representative and may vary based on specific substrate and reaction scale.
B. Selective N2-Alkylation
The Mitsunobu reaction provides an effective method for achieving N2-alkylation with good regioselectivity.[5][6] This reaction proceeds via an Sₙ2-type mechanism where the indazole nitrogen acts as the nucleophile.[7]
Protocol 2: N2-Alkylation via Mitsunobu Reaction
This protocol favors the formation of the N2-isomer.
-
Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl alcohol) (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv), the alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add DEAD or DIAD (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.
-
Caption: Workflow for Pd-catalyzed cross-coupling reactions.
III. Modification of the C3-Ester Group
The ethyl ester at the C3 position can be readily transformed into other functional groups, such as carboxylic acids and amides, to further diversify the indazole library.
A. Hydrolysis of the Ethyl Ester
Protocol 6: Ester Hydrolysis to Carboxylic Acid
-
Materials:
-
This compound derivative
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the indazole ester (1.0 equiv) in a mixture of THF and water.
-
Add LiOH (2-3 equiv) and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the mixture in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.
-
B. Amide Bond Formation
Protocol 7: Amide Coupling
-
Materials:
-
5-methyl-1H-indazole-3-carboxylic acid derivative
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the indazole carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3.0 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 equiv) and continue stirring at room temperature for 4-6 hours. [8] 5. Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
-
Diagram 3: C3-Ester Modification Workflow
Caption: Workflow for C3-ester hydrolysis and amidation.
References
-
Catarzi, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(11), 12830-12843. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
-
Zhang, Y., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Keating, J. J., & Alam, E. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
-
Antilla, J. C., et al. (2002). The copper-catalyzed N-arylation of indoles. PubMed. [Link]
-
IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Keating, J. J., & Alam, E. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]
-
Beilstein Journals. (n.d.). BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Keating, J. J., & Alam, E. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
El-Malah, A. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
-
RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
CONICET. (n.d.). Synthesis of N-aryl imidazoles catalyzed by copper nanoparticles on nanosized silica-coated maghemite. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]
-
da Silva, A. B., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 976-983. [Link]
-
Strieter, E. R., et al. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. [Link]
-
MDPI. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]
-
ResearchGate. (n.d.). C-H functionalization of 2H-indazole. [Link]
-
Growing Science. (n.d.). Process optimization for acid-amine coupling: a catalytic approach. [Link]
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
National Institutes of Health. (n.d.). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in C–H functionalization of 2H-indazoles. [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: The Role of Ethyl 5-methyl-1H-indazole-3-carboxylate in Modern Kinase Inhibitor Development
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in potent, selective, and clinically successful kinase inhibitors.[1][2] This guide provides an in-depth technical overview of Ethyl 5-methyl-1H-indazole-3-carboxylate , a versatile starting material for the synthesis of novel kinase inhibitors. We will explore the causality behind its utility, provide detailed, field-proven protocols for its derivatization into screening libraries, and outline robust methodologies for the biological evaluation of these compounds against target kinases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
The Indazole Scaffold: A Privileged Core for Kinase Inhibition
Protein kinases, which catalyze the phosphorylation of substrate proteins, are critical regulators of cellular signaling.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. The ATP-binding site of kinases, while highly conserved across the kinome, offers opportunities for the design of specific inhibitors.[4]
The 1H-indazole ring system has emerged as a highly effective pharmacophore for several reasons:
-
Bioisosteric Mimicry: The indazole nucleus can act as a bioisostere for other aromatic systems like indole or even a catechol moiety, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[5][6] This interaction is a foundational anchor for many Type I and Type II kinase inhibitors.
-
Structural Versatility: The indazole core presents multiple vectors for chemical modification. Substitutions at the N1, C3, C5, and C6 positions can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties (ADME).[1]
-
Proven Clinical Success: A significant number of FDA-approved kinase inhibitors, including Axitinib (VEGFR), Pazopanib (VEGFR/PDGFR), and Entrectinib (TRK/ROS1), are built upon an indazole core, validating its utility and providing a wealth of structural and biological data to guide new discovery efforts.[1][2][7]
This compound serves as an ideal entry point. The ethyl ester at the C3 position is readily converted to a carboxylic acid, which can then be coupled with a diverse array of amines to generate extensive carboxamide libraries.[8][9] The methyl group at the C5 position provides a subtle yet important hydrophobic feature that can influence binding affinity and selectivity.
Strategic Workflow for Inhibitor Development
The development process, starting from this compound, follows a logical and iterative path from chemical synthesis to biological validation and lead optimization. This workflow ensures that synthetic efforts are directly informed by biological data.
Caption: High-level workflow for kinase inhibitor development.
Synthetic Protocols: From Starting Material to Amide Library
The conversion of the starting ester into a library of potential inhibitors is a two-step process. The protocols below are designed to be robust and adaptable.
Protocol 3.1: Saponification of this compound
Rationale: The ethyl ester is a poor leaving group for direct amidation. It must first be hydrolyzed to the more reactive carboxylic acid. This is typically achieved under basic conditions (saponification). Sodium hydroxide is a common and cost-effective choice. The solvent system (e.g., methanol/water) is selected to ensure solubility of both the starting material and the base.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1M solution
-
Round-bottom flask, magnetic stirrer, pH paper/meter
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in a suitable volume of methanol (e.g., 10 mL per gram of starting material) in a round-bottom flask.
-
In a separate container, prepare a solution of NaOH (1.5 - 2.0 eq) in water.
-
Add the NaOH solution to the stirred solution of the indazole ester at room temperature.
-
Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution slowly by adding 1M HCl dropwise with vigorous stirring. A precipitate will form. Continue adding acid until the pH is ~2-3.
-
Collect the solid precipitate (5-methyl-1H-indazole-3-carboxylic acid) by vacuum filtration.
-
Wash the solid with cold water to remove residual salts.
-
Dry the product under vacuum to a constant weight. The product can typically be used in the next step without further purification.
Protocol 3.2: Parallel Amide Coupling for Library Synthesis
Rationale: This protocol utilizes standard peptide coupling reagents to form the amide bond. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid. HOBt (Hydroxybenzotriazole) is added to suppress side reactions and minimize racemization (though not a concern here, it's good practice). A tertiary amine base like TEA (Triethylamine) or DIPEA is required to neutralize the HCl salt of EDC and the acid formed during the reaction.[9]
Materials:
-
5-methyl-1H-indazole-3-carboxylic acid (from Protocol 3.1)
-
A diverse set of primary and secondary amines (R¹R²NH)
-
EDC·HCl
-
HOBt
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vials or 96-well plate
Step-by-Step Procedure:
-
To a reaction vial, add 5-methyl-1H-indazole-3-carboxylic acid (1.0 eq).
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add TEA or DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature. This is the "pre-activation" step.[9]
-
Add the desired amine (1.0 - 1.1 eq) to the reaction mixture.
-
Seal the vial and allow the reaction to stir at room temperature for 4-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 10% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final 1H-indazole-3-carboxamide derivative.
Biological Evaluation: In Vitro Kinase Assays
Once a library of compounds is synthesized, their biological activity must be assessed. A primary screen against the target kinase is the first step to identify "hits."
The Kinase Reaction and Signaling Context
Kinase inhibitors typically function by blocking the transfer of a phosphate group from ATP to a protein substrate. This action can halt a downstream signaling cascade responsible for cell proliferation or survival. For example, inhibitors of VEGFR2 block signals that lead to angiogenesis, a process crucial for tumor growth.
Caption: Simplified VEGFR2 signaling pathway and point of inhibition.
Protocol 4.1: In Vitro Kinase Assay (Bioluminescent ADP Detection)
Rationale: Modern kinase assays have largely moved away from hazardous radiometric methods.[3][10] The ADP-Glo™ Kinase Assay is a widely used, robust platform that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[3] It's a two-step process: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to kinase activity.[3]
Materials:
-
Kinase of interest (e.g., VEGFR2, ERK2, PLK4)
-
Appropriate peptide or protein substrate
-
ATP solution
-
Synthesized indazole inhibitor compounds, serially diluted in DMSO
-
Kinase reaction buffer (specific to the kinase, but typically contains Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Assay Reagents (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of your test compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase reaction buffer. Add this mix (e.g., 2.5 µL) to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]
-
Reaction Initiation: Prepare an ATP solution in kinase reaction buffer. Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL) to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase, if known.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (<10% ATP conversion).
-
ATP Depletion: Add ADP-Glo™ Reagent (e.g., 5 µL) to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
ADP Detection: Add Kinase Detection Reagent (e.g., 10 µL) to each well. This converts the ADP produced to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
Calculating IC₅₀ Values
The raw luminescence data is used to determine the potency of each compound, expressed as the half-maximal inhibitory concentration (IC₅₀).
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
-
Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) and Data Presentation
The IC₅₀ values for the library are then analyzed to understand the Structure-Activity Relationship (SAR)—how changes in the chemical structure affect biological activity.[12] This analysis guides the next round of synthesis.
Table 1: Representative SAR Data for a Hypothetical Indazole Series
| Compound ID | R-Group (at C3-Amide) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Index |
| LEAD-001 | Cyclopropyl | 15 | 1,250 | 83.3 |
| COMP-002 | Phenyl | 45 | 980 | 21.8 |
| COMP-003 | 4-Fluorophenyl | 22 | 1,500 | 68.2 |
| COMP-004 | tert-Butyl | 210 | >10,000 | >47.6 |
| COMP-005 | Morpholinoethyl | 8 | 450 | 56.3 |
Selectivity Index = (Off-Target IC₅₀) / (Target Kinase IC₅₀)
From this hypothetical data, one might conclude that small, constrained hydrophobic groups (LEAD-001) or groups capable of forming additional hydrogen bonds (COMP-005) at the C3-amide position enhance potency against the target kinase. This insight directly informs the design of the next generation of inhibitors.
Conclusion
This compound is more than just a chemical reagent; it is a strategic starting point for the rational design of potent and selective kinase inhibitors. Its proven track record in approved drugs provides a strong foundation for its use.[2][13] By combining systematic chemical modification with robust biological evaluation, research teams can efficiently navigate the complex process of drug discovery. The protocols and workflows detailed in this guide offer a validated framework for transforming this versatile scaffold into novel therapeutic candidates targeting the vast and clinically significant kinome.
References
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (n.d.). PubMed.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. (2016, November 29). PubMed.
- Structures of kinase inhibitors containing an indazole moiety - ResearchGate. (n.d.).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (2021, July 20). Royal Society of Chemistry.
- Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest. (n.d.). ProQuest.
- An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed. (2012, July 15). PubMed.
- Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC - NIH. (n.d.).
- A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs as Kinase Inhibitors - Benchchem. (n.d.). BenchChem.
- US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents. (n.d.).
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
- Addressing off-target effects of indazole-based kinase inhibitors - Benchchem. (n.d.). BenchChem.
- Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). Cambridge MedChem Consulting.
- Application Notes and Protocols for Kinase Activity Assays Using AMP Analogs - Benchchem. (n.d.). BenchChem.
- A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo - Benchchem. (n.d.). BenchChem.
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. (n.d.). MDPI.
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1).
- Indazole 12 as bioisosteric replacement of phenolic analog 50.... - ResearchGate. (n.d.).
- Assaying Protein Kinase Activity with Radiolabeled ATP - PMC - NIH. (2017, May 26).
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). BellBrook Labs.
- Kinase Assay Kit - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed. (2023, July 5). PubMed.
- Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- ETHYL 5-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXYL
- 1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - ChemicalBook. (n.d.). ChemicalBook.
- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. (2020, July 6). PubMed.
- [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed. (n.d.). PubMed.
-
Synthesis of indazole-3-carboxylic acid methyl ester - PrepChem.com. (n.d.). PrepChem.com. [Link]
- Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PubMed Central. (n.d.).
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
- Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism - Assiut University. (2022, June 2). Assiut University.
- Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem. (n.d.). BenchChem.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (2025, September 12).
- A comprehensive review on the indazole based derivatives as targeted anticancer agents. (n.d.). ScienceDirect.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]
- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of Synthesis in Developing Potential Anticancer Agents
Introduction: The Synthetic Chemist's Crucial Role in Oncology
The fight against cancer is a multifaceted endeavor, with synthetic chemistry forming the bedrock of modern therapeutic innovation. The deliberate and precise construction of molecules allows for the creation of novel chemical entities designed to interfere with the specific cellular processes that drive cancer's growth and survival.[1][2] From the early DNA alkylating agents to the highly specific targeted therapies of today, the ability to synthesize complex organic molecules has been paramount.[3] This guide provides an in-depth look at the synthesis of potential anticancer agents, focusing on the rationale behind synthetic strategies and providing detailed protocols for key compound classes. We will explore the synthesis of kinase inhibitors and DNA alkylating agents, two pillars of cancer chemotherapy, and delve into the cellular mechanisms they target.
I. Targeted Therapy: The Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] The design and synthesis of kinase inhibitors aim to create molecules that can selectively bind to and inhibit the function of a specific kinase, thereby blocking the downstream signaling that promotes cancer cell proliferation and survival.[1]
A. The EGFR Signaling Pathway: A Key Target in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signals that regulate cell growth, proliferation, and survival.[4][5] Mutations and overexpression of EGFR are common in various cancers, leading to uncontrolled cell growth.[6][7] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have revolutionized the treatment of certain cancers, such as non-small-cell lung cancer.[8]
Diagram: Simplified EGFR Signaling Pathway
The following diagram illustrates the central role of EGFR in activating downstream pathways critical for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Caption: A streamlined workflow for the synthesis of the EGFR inhibitor, Gefitinib.
Protocol 1: Synthesis of a Quinazoline-based EGFR Inhibitor (Illustrative)
This protocol provides a generalized procedure for the synthesis of a quinazoline core, a key intermediate for many EGFR inhibitors. Disclaimer: This is an illustrative protocol and should be adapted and optimized based on specific target molecules and laboratory conditions.
Materials:
-
Substituted anthranilic acid
-
Formamide
-
High-boiling point solvent (e.g., diphenyl ether)
-
Phosphorus oxychloride (POCl3)
-
Appropriate amine side chain
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Cyclization to form the Quinazolinone Core:
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted anthranilic acid and an excess of formamide.
-
Heat the mixture to reflux (typically 180-200°C) for 4-6 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the quinazolinone product.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Chlorination of the Quinazolinone:
-
In a fume hood, carefully add the dried quinazolinone to an excess of phosphorus oxychloride (POCl3).
-
Heat the mixture to reflux for 2-4 hours.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter the solid, wash with water, and dry. This yields the 4-chloroquinazoline intermediate.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve the 4-chloroquinazoline intermediate in a suitable solvent (e.g., isopropanol).
-
Add the desired amine side chain (e.g., a substituted aniline).
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, and the product may precipitate. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final quinazoline-based inhibitor.
-
Characterization:
-
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Step | Purpose | Key Reagents | Typical Yield Range |
| 1 | Formation of the core heterocyclic ring system | Substituted anthranilic acid, Formamide | 70-90% |
| 2 | Activation of the 4-position for substitution | POCl3 | 80-95% |
| 3 | Introduction of the key side chain for target binding | 4-chloroquinazoline, Amine | 50-80% |
II. DNA Damaging Agents: Synthesis of Alkylating Agents
DNA alkylating agents were among the first classes of anticancer drugs and remain a cornerstone of chemotherapy. [3][9]These highly reactive molecules form covalent bonds with the DNA of cancer cells, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. [10]
A. Mechanism of Action of DNA Alkylating Agents
Alkylating agents introduce alkyl groups onto the DNA molecule, most commonly at the N7 position of guanine. [11][12]Bifunctional alkylating agents, which have two reactive sites, can form cross-links within a single DNA strand (intrastrand) or between two different strands (interstrand). [11]This cross-linking prevents DNA replication and transcription, triggering cell death. [9]
B. Synthesis of Chlorambucil: A Nitrogen Mustard Alkylating Agent
Chlorambucil is a nitrogen mustard derivative used in the treatment of various cancers. Its synthesis involves the reaction of an aromatic amine with ethylene oxide, followed by chlorination.
Protocol 2: Synthesis of a Nitrogen Mustard Precursor (Illustrative)
This protocol outlines the synthesis of a key intermediate for nitrogen mustard-type alkylating agents. Disclaimer: Nitrogen mustards are highly toxic and carcinogenic. This synthesis should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-Aminophenylacetic acid
-
Ethylene oxide
-
Thionyl chloride (SOCl2)
-
Inert solvent (e.g., dry benzene or toluene)
-
Standard glassware for organic synthesis under anhydrous conditions
Procedure:
-
Hydroxyethylation of the Aromatic Amine:
-
Dissolve 4-aminophenylacetic acid in a suitable solvent in a pressure-resistant flask.
-
Cool the solution in an ice bath and carefully add a stoichiometric amount of ethylene oxide.
-
Seal the flask and allow the reaction to proceed at room temperature for 24-48 hours, with stirring.
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, carefully vent the flask and remove the solvent under reduced pressure to obtain the dihydroxyethylated intermediate.
-
-
Chlorination of the Dihydroxyethyl Intermediate:
-
In a fume hood, dissolve the intermediate from the previous step in an inert, dry solvent.
-
Cool the solution in an ice bath and slowly add an excess of thionyl chloride (SOCl2).
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
-
Characterization:
-
Confirm the structure of the final product using NMR and MS. Purity should be assessed by HPLC.
| Reaction | Purpose | Key Reagents | Safety Precaution |
| Hydroxyethylation | Introduction of the bis(2-hydroxyethyl)amino group | Ethylene oxide | Highly flammable and toxic; use in a closed system |
| Chlorination | Conversion of hydroxyl groups to reactive chlorides | Thionyl chloride | Corrosive and toxic; handle in a fume hood |
III. Post-Synthesis Evaluation: In Vitro Assays for Anticancer Activity
The synthesis of a potential anticancer agent is the first step. To evaluate its efficacy, a series of in vitro assays are essential. [13][14]These assays provide initial data on the compound's ability to inhibit cancer cell growth and induce cell death. [13] A. Cell Viability and Proliferation Assays
These assays measure the number of viable cells in a culture after treatment with the synthesized compound. Common methods include:
-
MTT Assay: This colorimetric assay is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. [14] B. Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. [15][16][17]Assays to detect apoptosis include:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Assays are available to measure the activity of key caspases, such as caspase-3 and caspase-7.
Protocol 3: General Procedure for MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (medium with the solvent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Assay | Principle | Endpoint Measured | Typical Application |
| MTT | Mitochondrial reductase activity | Absorbance (Formazan) | High-throughput screening for cytotoxicity |
| Annexin V/PI | Phosphatidylserine externalization | Fluorescence | Early and late apoptosis detection |
| Caspase-Glo® | Caspase activity | Luminescence | Quantifying apoptosis induction |
Conclusion
The synthesis of potential anticancer agents is a dynamic and challenging field that requires a deep understanding of organic chemistry, medicinal chemistry, and cancer biology. The ability to design and execute multi-step synthetic routes is fundamental to the development of new and more effective cancer therapies. The protocols and workflows outlined in this guide provide a framework for the synthesis and initial evaluation of novel anticancer compounds. As our understanding of the molecular drivers of cancer continues to grow, so too will the opportunities for synthetic chemists to make a profound impact on the lives of patients.
References
-
In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 2019. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 2016. [Link]
-
The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020. Bioorganic Chemistry, 2021. [Link]
-
EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 2021. [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 2022. [Link]
-
Biosynthesis of DNA-Alkylating Antitumor Natural Products. Molecules, 2021. [Link]
-
Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 2023. [Link]
-
Design and Synthesis of Novel Kinase Inhibitors for Targeted Cancer Therapy. Research and Reviews: A Journal of Drug Design and Discovery, 2023. [Link]
-
Recent advances in anticancer drug discovery: A review. International Journal of Pharmaceutical and Chemical Analysis, 2023. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Targeting apoptotic pathways for cancer therapy. The Journal of Clinical Investigation, 2024. [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 2018. [Link]
-
Anticancer drugs. Medicinal Chemistry-II. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Taylor & Francis Online, 2023. [Link]
-
Medicinal Chemistry of Anticancer Drugs. International Journal of Pharmaceutical Sciences Review and Research, 2023. [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics and Oncology, 2002. [Link]
-
PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry, 2010. [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 2017. [Link]
-
Epidermal growth factor receptor (EGFR) signaling in cancer. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 2005. [Link]
-
Anticancer drugs. Fiveable. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy, 2017. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. ResearchGate. [Link]
-
Potential Drug Targets in the Death Pathway: Therapeutic Approaches in Apoptosis. Journal of Drug Designing, 2015. [Link]
-
Medicinal chemistry of anti cancer agents Part I (Alkylating Agents). YouTube, 2020. [Link]
-
New Anticancer Agents: Design, Synthesis and Evaluation. MDPI, 2023. [Link]
-
Recent Advances in Anti-Cancer Drugs. MDPI, 2024. [Link]
-
PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers, 2025. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 2020. [Link]
-
(PDF) PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? ResearchGate, 2025. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 2021. [Link]
-
Researchers synthesise potential anticancer compounds. Drug Target Review, 2021. [Link]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 2024. [Link]
-
Apoptosis and cancer drug targeting. The Journal of Clinical Investigation, 2000. [Link]
-
Medicinal Chemistry of Anticancer Drugs: Second Edition | Request PDF. ResearchGate. [Link]
-
Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Frontiers in Pharmacology, 2018. [Link]
-
Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. ACS Medicinal Chemistry Letters, 2025. [Link]
-
Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. Advanced Pharmaceutical Bulletin, 2017. [Link]
-
PI3K/Akt/mTOR pathway as a target for cancer therapy. Semantic Scholar. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 2020. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry, 2020. [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 2023. [Link]
-
Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 2015. [Link]
-
alkylating agents synthesis: Topics by Science.gov. Science.gov. [Link]
-
New Anticancer Agents: Design, Synthesis and Evaluation. National Center for Biotechnology Information, 2023. [Link]
-
Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules, 2023. [Link]
-
Nanotechnology boosts cancer drug potency 20,000-fold, eliminating side effects. YouTube, 2025. [Link]
-
Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI, 2024. [Link]
-
Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis. Britannica. [Link]
-
Alkylating Agents. Holland-Frei Cancer Medicine. 6th edition., 2003. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. pharmacyconcepts.in [pharmacyconcepts.in]
- 12. m.youtube.com [m.youtube.com]
- 13. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. noblelifesci.com [noblelifesci.com]
- 15. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 16. omicsonline.org [omicsonline.org]
- 17. JCI - Apoptosis and cancer drug targeting [jci.org]
Strategic Derivatization of Ethyl 5-methyl-1H-indazole-3-carboxylate for Structure-Activity Relationship (SAR) Studies
An Application Note for Medicinal Chemists
Abstract
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Ethyl 5-methyl-1H-indazole-3-carboxylate as a versatile starting material for structure-activity relationship (SAR) campaigns. We present detailed protocols for systematic structural modifications at three key positions: the N1-position of the indazole ring, the C3-ethyl ester, and the C5-methyl group. The rationale behind these modifications is explored, emphasizing the principles of bioisosterism, metabolic stability, and target engagement. Furthermore, we outline a representative protocol for biological screening and provide a framework for SAR data analysis, enabling the rational design of potent and selective drug candidates.
Introduction: The Rationale for Indazole Scaffolds
Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology.[3][4] Among these, the indazole scaffold, a bicyclic system comprising fused benzene and pyrazole rings, has garnered significant attention for its wide range of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory properties.[3][5] Its structural rigidity and defined vectoral orientation of substituents make it an ideal template for probing interactions within biological targets.
This compound serves as an excellent and commercially available starting point for a drug discovery program. Its structure presents three primary, chemically distinct handles for diversification:
-
The N1-Position: The secondary amine at the N1 position is a prime site for substitution. Modifications here can profoundly influence the molecule's interaction with the target protein, modulate its physicochemical properties (e.g., solubility, lipophilicity), and block potential metabolic N-dealkylation pathways.[6]
-
The C3-Ethyl Ester: The ester functional group is a versatile handle for chemical modification but is often a metabolic liability, susceptible to in-vivo hydrolysis by esterases.[7][8] Its replacement through SAR is a classic strategy to improve pharmacokinetic profiles.
-
The C5-Methyl Group: While seemingly simple, the methyl group provides a crucial probe for understanding the steric and electronic requirements of the target's binding pocket.[9] Its removal or replacement can reveal critical insights into potency and selectivity.[6]
This guide will systematically address the strategic modification of each of these positions to build a robust SAR data set.
Strategic Synthesis of Analog Libraries
A successful SAR campaign relies on the efficient and logical synthesis of a diverse yet related set of chemical analogs.[10] The following section details the workflow and specific protocols for modifying this compound.
}
Figure 1: Synthetic modification pathways from the parent scaffold.
Protocol 2.1: Modification at the N1-Position (N-Alkylation)
Rationale: Alkylation at the N1 position is often the first step in exploring the SAR of indazoles. The choice of alkyl or aryl halide (R-X) allows for the introduction of a wide variety of groups to probe different regions of a target binding pocket. A simple benzyl group can explore aromatic interactions, while a charged amine can probe for ionic interactions.
Step-by-Step Protocol:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base such as sodium hydride (NaH, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates H₂ gas. Allow the mixture to stir at 0 °C for 30 minutes. The cessation of bubbling indicates the completion of deprotonation.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N1-substituted analog.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Protocol 2.2: Modification at the C3-Position (Amide Formation)
Rationale: The ethyl ester at C3 is a common point of metabolic instability. Converting it to a more stable amide is a standard bioisosteric replacement strategy.[11] Amides offer the additional advantage of acting as both hydrogen bond donors and acceptors, potentially forming new, favorable interactions with the target.[7][12] This protocol first requires hydrolysis of the ester to the corresponding carboxylic acid.
Part A: Ester Hydrolysis
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-methyl-1H-indazole-3-carboxylic acid.
Part B: Amide Coupling
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve the 5-methyl-1H-indazole-3-carboxylic acid (1.0 eq) from Part A in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (R-NH₂, 1.1 eq) to the activated acid solution.
-
Reaction: Stir the reaction at room temperature for 6-18 hours. Monitor progress by TLC.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[13]
-
Characterization: Confirm the final amide structure by NMR and MS.
Biological Screening & Assay Design
Once a library of analogs is synthesized, the next step is to evaluate their biological activity.[10] Given the prevalence of indazoles as kinase inhibitors, a generic in-vitro kinase inhibition assay is a relevant choice for screening.[1][5]
}
Figure 2: The iterative cycle of a Structure-Activity Relationship study.
Protocol 3.1: In-Vitro Kinase Inhibition Assay (Luminescence-Based)
Rationale: This protocol describes a common method to measure the inhibition of a specific kinase. The assay quantifies the amount of ATP remaining after a kinase reaction. Lower ATP levels indicate higher kinase activity, and therefore, higher ATP levels in the presence of a test compound indicate inhibition.
Materials:
-
Target Kinase (e.g., a specific tyrosine kinase)
-
Kinase Substrate (a suitable peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Assay Buffer (containing MgCl₂, DTT, etc.)
-
Test Compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 384-well microplates
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Step-by-Step Protocol:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Using a liquid handler or multichannel pipette, dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition).
-
Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in the assay buffer. Add this mix to all wells containing the test compounds.
-
Reaction Initiation: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final concentration of ATP should be at or near its Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination & Signal Generation: Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP remaining.
-
Signal Reading: Incubate the plate for another 10 minutes in the dark to stabilize the signal. Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Analysis and SAR Interpretation
The ultimate goal of an SAR study is to convert raw biological data into actionable knowledge that guides the next round of compound design.[14][15] By systematically analyzing the data, researchers can identify which structural features are critical for activity.
Example SAR Data Table
The following hypothetical data illustrates how SAR can be built around the this compound scaffold. Assume the target is a hypothetical "Kinase X".
| Compound ID | N1-Substituent | C3-Functional Group | C5-Substituent | Kinase X IC₅₀ (μM) |
| Parent-01 | -H | -COOEt | -CH₃ | > 50 |
| N1-01 | -Benzyl | -COOEt | -CH₃ | 15.2 |
| N1-02 | -3-Cl-Benzyl | -COOEt | -CH₃ | 2.5 |
| N1-03 | -Cyclohexylmethyl | -COOEt | -CH₃ | 35.8 |
| C3-01 | -3-Cl-Benzyl | -COOH | -CH₃ | 10.1 |
| C3-02 | -3-Cl-Benzyl | -CONH(Cyclopropyl) | -CH₃ | 0.45 |
| C3-03 | -3-Cl-Benzyl | -CONH(Morpholinoethyl) | -CH₃ | 1.2 |
| C5-01 | -3-Cl-Benzyl | -CONH(Cyclopropyl) | -H | 3.9 |
| C5-02 | -3-Cl-Benzyl | -CONH(Cyclopropyl) | -Cl | 8.7 |
Interpretation of SAR:
-
N1-Position: The parent compound is inactive. Adding a benzyl group at N1 (N1-01 ) confers moderate activity, suggesting a beneficial interaction in a hydrophobic pocket. Adding an electron-withdrawing chlorine atom to the benzyl ring (N1-02 ) significantly improves potency, possibly through favorable electronic or steric interactions. Replacing the aromatic ring with an aliphatic cyclohexyl group (N1-03 ) reduces activity, indicating a preference for an aromatic substituent at this position.
-
C3-Position: Hydrolyzing the ester of the potent N1-02 to the carboxylic acid (C3-01 ) decreases activity, suggesting the ester or a bulkier group is preferred over the acid. Converting the acid to a small, rigid cyclopropylamide (C3-02 ) results in a dramatic increase in potency. This suggests the amide hydrogen and/or carbonyl oxygen are forming key hydrogen bonds and the cyclopropyl group is in an optimal steric pocket. The larger, more flexible morpholinoethyl amide (C3-03 ) is less potent, indicating size constraints in this region.
-
C5-Position: Removing the methyl group (C5-01 ) from the most potent compound (C3-02 ) leads to a nearly 10-fold loss in activity. This strongly implies the C5-methyl group is involved in a critical, favorable hydrophobic interaction. Replacing it with a larger, electron-withdrawing chlorine atom (C5-02 ) is also detrimental.
Conclusion and Future Directions
This compound is a highly effective and strategically valuable starting point for medicinal chemistry campaigns. Through systematic and rational modification at its key functional handles, researchers can efficiently generate structure-activity relationship data. The protocols and analysis framework provided here offer a robust methodology for identifying key structural motifs required for biological activity, thereby accelerating the hit-to-lead optimization process. Future work based on the hypothetical SAR would focus on further exploring substituents on the N1-benzyl ring and probing alternative small, neutral groups at the C3-amide position to further enhance potency and optimize pharmacokinetic properties.
References
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Medicinal Chemistry. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]
-
What is the role of bioisosterism in drug design?. Patsnap Synapse. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]
-
Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. [Link]
-
Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]
-
Application of Bioisosteres in Drug Design. SlideShare. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Structure-activity relationship of indazole-matrine derivative. ResearchGate. [Link]
-
Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]
-
[N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. PubMed. [Link]
-
The methyl group as a source of structural diversity in heterocyclic chemistry: side chain functionalization of picolines and related heterocycles. PubMed. [Link]
-
Structure-Activity Relationship (SAR). Solubility of Things. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
What is the structure-activity relationship SAR in drug design?. Patsnap Synapse. [Link]
-
SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]
-
The Methyl Group as a Source of Structural Diversity in Heterocyclic Chemistry: Side Chain Functionalization of Picolines and Related Heterocycles. ResearchGate. [Link]
-
1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. Medium. [Link]
-
Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 11. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide [benchchem.com]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
Application Notes & Protocols for the Comprehensive Characterization of Ethyl 5-methyl-1H-indazole-3-carboxylate
Introduction
Ethyl 5-methyl-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of the indazole scaffold, it serves as a crucial building block for the development of novel therapeutic agents and functional materials. The indazole core is a known "privileged structure" found in a variety of pharmacologically active compounds.[1][2] Therefore, ensuring the structural integrity, identity, and purity of this key intermediate is paramount for any downstream application, from early-stage research to drug development.
This document provides a comprehensive guide detailing a suite of analytical methods for the thorough characterization of this compound. The protocols herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry and guided by international regulatory standards such as those from the International Council for Harmonisation (ICH).[3][4] Each section explains the causality behind the chosen methodology, providing researchers, scientists, and drug development professionals with the tools to obtain reliable and reproducible data.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before commencing any analytical work. This knowledge informs decisions regarding solvent selection, sample preparation, and the choice of chromatographic conditions.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1908-01-6 | [5][6][7] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [5][7][8] |
| Molecular Weight | 204.23 g/mol | [5][7][8] |
| Chemical Structure | ![]() | - |
| Purity (Typical) | ≥97% | [5] |
Note: Experimental values for melting point, boiling point, and specific solubility are not widely published and should be determined empirically as part of the initial characterization.
Overall Analytical Workflow
A multi-faceted analytical strategy is required for unambiguous characterization. Spectroscopic methods provide structural information, while chromatographic techniques are employed for separation and purity assessment. The logical flow of analysis is depicted below.
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. 1908-01-6 | this compound - Moldb [moldb.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 5-METHYL-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | 1908-01-6 [amp.chemicalbook.com]
Interpreting the ¹H NMR Spectrum of Ethyl 5-methyl-1H-indazole-3-carboxylate: A Detailed Guide to Structural Verification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development for the unambiguous structural elucidation of synthesized molecules. This application note provides a comprehensive guide to the interpretation of the proton NMR (¹H NMR) spectrum of Ethyl 5-methyl-1H-indazole-3-carboxylate, a key heterocyclic scaffold. We will delve into the theoretical underpinnings of spectral features, present a detailed, field-proven protocol for sample preparation, and offer a step-by-step analysis of the expected spectrum. This guide is designed to equip researchers with the expertise to confidently verify the structure of this and related indazole derivatives.
Introduction: The Significance of the Indazole Scaffold
The 1H-indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with significant therapeutic potential.[1] Its derivatives are known to exhibit diverse biological activities, making them attractive targets for synthesis. This compound serves as a crucial building block in the synthesis of more complex molecules.[1][2]
Given the potential for isomerism during synthesis, rigorous structural confirmation is paramount. ¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons within a molecule, making it the primary tool for verifying the correct regiochemistry and overall structure.[3][4] This note explains the causality behind spectral patterns, enabling a robust and confident interpretation.
Foundational Principles of ¹H NMR Spectroscopy
A successful interpretation hinges on understanding three key spectral parameters:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reflects the electronic environment of a proton. Electron-withdrawing groups or proximity to an aromatic system will "deshield" a proton, shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups "shield" protons, moving their signal upfield.[3][5]
-
Integration: The area under a signal is directly proportional to the number of protons it represents. This provides a ratio of the different types of protons in the molecule.[5]
-
Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of magnetic moments between non-equivalent protons on adjacent atoms, causing signals to split into multiplets. The splitting pattern, often following the "n+1 rule," reveals the number of neighboring protons. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the spatial relationship between coupled protons (e.g., ortho, meta, cis, trans).[6][7][8]
Experimental Protocol: From Sample to Spectrum
The quality of an NMR spectrum is profoundly dependent on proper sample preparation. A poorly prepared sample can lead to broad peaks, poor resolution, and misleading results.[9]
Protocol for High-Quality NMR Sample Preparation
-
Weigh the Sample: Accurately weigh 5-15 mg of this compound into a clean, dry vial.[9][10][11] Using a sufficient amount ensures a good signal-to-noise ratio without causing issues from high viscosity.
-
Select the Solvent: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for nonpolar organic compounds. For compounds with lower solubility or to observe exchangeable protons like N-H, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9][11] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.
-
Filter the Solution: To remove any particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution.[11] This is achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Add an Internal Standard (Optional but Recommended): While the residual solvent peak can be used for calibration, adding an internal standard like Tetramethylsilane (TMS) at 0 ppm provides a more precise chemical shift reference.[11]
-
Cap and Clean: Securely cap the NMR tube to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol to remove any dust or fingerprints.
-
Label the Sample: Clearly label the NMR tube with the sample identity and solvent.
Data Acquisition Workflow
The prepared sample is inserted into the NMR spectrometer, where the following automated or manual steps are performed to acquire the data: locking onto the deuterium signal of the solvent, shimming the magnetic field to maximize homogeneity and resolution, tuning the probe to the proton frequency, and finally, acquiring the spectrum using a defined pulse sequence.[9]
Detailed ¹H NMR Spectral Interpretation
The structure of this compound contains several distinct proton environments that give rise to a characteristic ¹H NMR spectrum.
Below is a detailed prediction and analysis of each signal. The predicted chemical shifts are based on typical values for indazole derivatives and standard functional groups.[12][13][14]
| Proton Label | Integration | Multiplicity | Approx. δ (ppm) (CDCl₃) | Coupling Constant (J) | Rationale & Analysis |
| H-a (NH) | 1H | Broad Singlet | > 10.0 | - | The N-H proton of the indazole ring is acidic and often appears as a very broad signal at a high chemical shift due to hydrogen bonding and chemical exchange. Its position is highly dependent on concentration and solvent. Confirmation can be achieved by a D₂O exchange experiment, which would cause the signal to disappear. |
| H-b (Ar-H) | 1H | Singlet (or narrow doublet) | ~7.9 - 8.1 | ⁴J ≈ 0.5-1.0 Hz | This proton is at the C4 position. It is coupled to H-c (meta-coupling, ⁴J) and potentially H-d (para-coupling, ⁵J). Meta coupling is typically small (0.5-2.0 Hz) and para coupling is often unresolved, so this signal will likely appear as a sharp singlet or a very narrowly split doublet.[8][15] |
| H-c (Ar-H) | 1H | Doublet | ~7.3 - 7.5 | ³J ≈ 8.5 Hz | This proton at C7 has one ortho neighbor, H-d. Therefore, it will appear as a doublet with a typical ortho coupling constant of 6-10 Hz.[8] |
| H-d (Ar-H) | 1H | Doublet of Doublets (dd) | ~7.1 - 7.3 | ³J ≈ 8.5 Hz, ⁴J ≈ 1.5 Hz | This proton at C6 is coupled to H-c (ortho, ³J) and H-b (meta, ⁴J). This will result in a doublet of doublets splitting pattern. |
| H-e (CH₂) | 2H | Quartet (q) | ~4.4 - 4.5 | ³J ≈ 7.1 Hz | These methylene protons of the ethyl ester are adjacent to the three equivalent methyl protons (H-f). Following the n+1 rule (3+1=4), the signal splits into a quartet. The deshielding effect of the adjacent oxygen and carbonyl group shifts it downfield. |
| H-f (CH₃) | 3H | Triplet (t) | ~1.4 - 1.5 | ³J ≈ 7.1 Hz | These methyl protons of the ethyl ester are adjacent to the two methylene protons (H-e). Following the n+1 rule (2+1=3), the signal splits into a triplet. Note that the coupling constant (³J) is identical to that of its coupling partner, H-e.[8] |
| H-g (CH₃) | 3H | Singlet (s) | ~2.4 - 2.5 | - | These protons belong to the methyl group attached to the aromatic ring. As there are no adjacent protons, the signal is a singlet. |
Conclusion
The ¹H NMR spectrum provides a unique fingerprint for this compound. By systematically analyzing the chemical shift, integration, and coupling patterns, researchers can unequivocally confirm the identity and purity of their synthesized compound. The characteristic signals—including the downfield N-H proton, the distinct splitting patterns of the three aromatic protons, the singlet of the C5-methyl group, and the classic quartet-triplet pattern of the ethyl ester—all combine to provide a self-validating dataset for structural verification. This detailed approach ensures high confidence in the quality of materials used in subsequent stages of research and development.
References
-
Beltrán-Gracia, E., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry. Available at: [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Study.com. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant? Available at: [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. Available at: [Link]
-
Elguero, J., et al. (2014). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. Available at: [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information for: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]
-
TMP Chem. (2023). NMR 5: Coupling Constants. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... Available at: [Link]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Available at: [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Available at: [Link]
-
Wiley-VCH. (2007). Supporting Information for ... Available at: [Link]
-
National Institutes of Health. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Available at: [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
MDPI. (n.d.). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides... Available at: [Link]
-
National Center for Biotechnology Information. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors... Available at: [Link]
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1908-01-6| Chemical Name : 5-Methyl-1h-indazole-3-carboxylic acid ethyl este. Available at: [Link]
-
ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]
Sources
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azooptics.com [azooptics.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Interpreting | OpenOChem Learn [learn.openochem.org]
- 6. youtube.com [youtube.com]
- 7. acdlabs.com [acdlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. scribd.com [scribd.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. modgraph.co.uk [modgraph.co.uk]
- 15. homework.study.com [homework.study.com]
Application Note: Mass Spectrometry Analysis of Ethyl 5-methyl-1H-indazole-3-carboxylate and its Fragments
Introduction
Ethyl 5-methyl-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of bioactive molecules.[1] Its indazole core is a privileged scaffold found in a variety of therapeutic agents. Accurate characterization of this molecule and its potential metabolites or degradants is crucial for quality control, metabolic studies, and synthetic pathway optimization. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for this purpose, offering high sensitivity and structural elucidation capabilities.[2][3]
This application note provides a comprehensive protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS). We will delve into the principles of ESI for the ionization of small molecules, detail the experimental conditions for acquiring high-quality mass spectra, and propose a plausible fragmentation pathway under Collision-Induced Dissociation (CID). This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method for this compound and its analogues.
Scientific Principles: Electrospray Ionization and Collision-Induced Dissociation
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar, thermally labile small molecules like this compound.[2][4] The process involves the formation of highly charged droplets from a sample solution, followed by solvent evaporation, which ultimately leads to the generation of gas-phase ions with minimal fragmentation.[2][3] For a molecule with basic nitrogen atoms, such as the indazole ring system, ESI in positive ion mode typically produces a protonated molecule, [M+H]⁺.
To gain structural information, tandem mass spectrometry (MS/MS) is employed. This involves the mass selection of the precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through Collision-Induced Dissociation (CID) or Collisionally Activated Dissociation (CAD).[5][6] In this process, the kinetic energy of the ion is increased, and it is collided with an inert gas (such as argon or nitrogen). This collision converts kinetic energy into internal energy, causing the ion to vibrate and ultimately fragment at its weakest chemical bonds.[5] The resulting product ions are then mass-analyzed to generate a fragmentation spectrum, which serves as a structural fingerprint of the molecule.
Experimental Protocol
Sample Preparation
A stock solution of this compound (Molecular Formula: C₁₁H₁₂N₂O₂, Molecular Weight: 204.23 g/mol ) should be prepared in a high-purity solvent.[7][8][9]
-
Materials:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for MS compatibility)[10]
-
Volumetric flasks and pipettes
-
Autosampler vials
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solution, create a working solution of 1 µg/mL by diluting with a mobile phase-like solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer the working solution to an autosampler vial for LC-MS analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
For robust analysis, especially in complex matrices, coupling the mass spectrometer to an HPLC system is recommended.
| HPLC Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Scan Mode | Full Scan (MS1) and Product Ion Scan (MS/MS) |
| MS1 Scan Range | m/z 50-500 |
| MS/MS Precursor Ion | m/z 205.1 |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV) to observe multiple fragments |
Results and Discussion
Molecular Ion Identification
Based on the molecular formula C₁₁H₁₂N₂O₂, the monoisotopic mass of this compound is 204.090. In positive mode ESI, the molecule is expected to be readily protonated, primarily on one of the nitrogen atoms of the indazole ring. Therefore, the expected precursor ion in the full scan mass spectrum will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 205.097 .
Fragmentation Analysis
Upon subjecting the precursor ion at m/z 205.1 to Collision-Induced Dissociation (CID), a characteristic fragmentation pattern is anticipated. The fragmentation is likely to be dominated by the cleavage of the ester group, which is a common fragmentation pathway for such compounds.[11]
The proposed major fragmentation pathways are as follows:
-
Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters is the neutral loss of ethylene (28.03 Da) via a McLafferty-type rearrangement or a simple cleavage, leading to the formation of the carboxylic acid fragment ion at m/z 177.061 .
-
Loss of Ethanol (C₂H₅OH): The neutral loss of ethanol (46.04 Da) can occur, resulting in an acylium ion at m/z 159.055 .
-
Loss of the Ethoxy Group (•OC₂H₅): Homolytic cleavage of the C-O bond can lead to the loss of an ethoxy radical (45.03 Da), forming an acylium ion at m/z 160.066 .
-
Decarboxylation: Following the loss of ethylene to form the carboxylic acid, a subsequent loss of carbon dioxide (CO₂) (44.00 Da) could occur, leading to a fragment at m/z 133.066 , corresponding to the protonated 5-methyl-1H-indazole.
Below is a visual representation of the proposed fragmentation pathway.
Caption: Proposed Fragmentation Pathway of this compound.
Summary of Expected Ions
| Ion Description | Proposed Formula | Calculated m/z |
| Protonated Molecule [M+H]⁺ | [C₁₁H₁₃N₂O₂]⁺ | 205.097 |
| Loss of Ethylene | [C₉H₉N₂O₂]⁺ | 177.061 |
| Loss of Ethanol | [C₉H₇N₂O]⁺ | 159.055 |
| Loss of Ethylene and Carbon Dioxide | [C₈H₉N₂]⁺ | 133.076 |
Conclusion
This application note outlines a detailed and robust protocol for the analysis of this compound using LC-ESI-MS/MS. The provided experimental conditions are a starting point and can be further optimized for specific instrumentation and analytical goals. The proposed fragmentation pathway offers a basis for the structural confirmation of the compound and can be used to identify related structures in complex samples. By following this guide, researchers can confidently implement a reliable method for the characterization of this important heterocyclic building block.
References
-
Demarque, D. P., et al. (2016). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 35(4), 481-503. Available at: [Link]
-
Gabelica, V., et al. (2003). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 75(22), 6354-6362. Available at: [Link]
-
Le, H. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LC-MS Knowledge Base. Available at: [Link]
-
Li, Y., et al. (2020). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 49(12), 1481-1484. Available at: [Link]
-
Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 24(1), 3-12. Available at: [Link]
-
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Forensic Science International, 357, 111993. Available at: [Link]
-
Giorgi, G., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433-1437. Available at: [Link]
-
Zhang, M., et al. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. Rapid Communications in Mass Spectrometry, 24(3), 321-327. Available at: [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Available at: [Link]
-
Yoshida, K., et al. (2007). Supporting Information for "A New Method for the Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds". Wiley-VCH. Available at: [Link]
-
Albright, J. M., et al. (2021). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs using a high-resolution quadrupole time-of-flight mass spectrometer. Journal of Mass Spectrometry, 56(2), e4679. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Powers, J. C. (1972). Fragmentations in the mass spectra of 2‐oxo‐3‐indolyl derivatives. Journal of Mass Spectrometry, 7(5), 225-234. Available at: [Link]
-
Pharmaffiliates. (n.d.). 5-Methyl-1h-indazole-3-carboxylic acid ethyl este. Pharmaffiliates. Available at: [Link]
-
SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. SIELC Technologies. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 6. Dissociation Technique Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. 1908-01-6 | this compound - Moldb [moldb.com]
- 8. 5-METHYL-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | 1908-01-6 [m.chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Strategies to improve the yield of Ethyl 5-methyl-1H-indazole-3-carboxylate synthesis
Technical Support Center: Synthesis of Ethyl 5-methyl-1H-indazole-3-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore the underlying chemical principles to empower you to not only follow protocols but also to troubleshoot and optimize them effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method for synthesizing this compound is via a modified Japp-Klingemann reaction.[1][2] This classical named reaction is highly effective for constructing the indazole core from readily available starting materials. The general approach involves the diazotization of a substituted aniline, in this case, 4-methylaniline (p-toluidine), followed by a coupling reaction with a β-ketoester, such as ethyl 2-methylacetoacetate. The resulting hydrazone intermediate then undergoes cyclization to form the desired indazole ring system.
Q2: What are the key starting materials and reagents for this synthesis?
The primary starting materials are:
-
4-methylaniline (p-toluidine): The source of the substituted benzene ring portion of the indazole.
-
Ethyl 2-methylacetoacetate: This β-ketoester provides the atoms that will form the pyrazole part of the indazole ring.
-
Sodium nitrite (NaNO₂): Used for the in-situ formation of the diazonium salt from 4-methylaniline under acidic conditions.
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄): Essential for the diazotization step and for maintaining the appropriate pH for the subsequent coupling and cyclization.
-
Base (e.g., Sodium acetate, Sodium hydroxide): Required to facilitate the coupling of the diazonium salt with the β-ketoester.
Q3: Can you briefly explain the mechanism of the Japp-Klingemann reaction in this context?
Certainly. The reaction proceeds through several key steps[1][2][3]:
-
Diazotization: 4-methylaniline reacts with sodium nitrite in a strong acid (like HCl) at low temperatures (0-5 °C) to form the 4-methylbenzenediazonium chloride salt. This is a highly reactive intermediate.
-
Enolate Formation: The β-ketoester, ethyl 2-methylacetoacetate, is deprotonated by a base to form a nucleophilic enolate.
-
Azo Coupling: The electrophilic diazonium salt reacts with the enolate to form an unstable azo compound.
-
Hydrolysis and Rearrangement: This azo intermediate undergoes hydrolysis, which cleaves the acetyl group. This is a key feature of the Japp-Klingemann reaction where an acyl group is lost.[4]
-
Cyclization: The resulting hydrazone intermediate undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration, to form the stable aromatic indazole ring.
Below is a diagram illustrating the general workflow.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Final Product
Possible Cause 1: Incomplete Diazotization
-
Why it happens: The formation of the diazonium salt is highly temperature-sensitive. If the temperature rises above 5-10 °C, the diazonium salt can decompose, leading to a lower concentration of this key electrophile. An incorrect stoichiometric ratio of sodium nitrite or acid can also lead to incomplete reaction.
-
Solution:
-
Maintain a strict temperature control of 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for better temperature management.
-
Ensure accurate weighing and molar calculations of 4-methylaniline, sodium nitrite, and acid.
-
Add the sodium nitrite solution slowly, dropwise, to prevent localized overheating.
-
Possible Cause 2: Inefficient Coupling Reaction
-
Why it happens: The pH of the reaction medium is crucial for the coupling step. If the solution is too acidic, the concentration of the enolate from the β-ketoester will be too low. If it's too basic, the diazonium salt may convert to a non-reactive diazotate species.[5][6]
-
Solution:
-
After the diazotization is complete, carefully adjust the pH of the reaction mixture. Typically, a weakly acidic to neutral pH (around 4-6) is optimal, often achieved by adding a buffer like sodium acetate.
-
Monitor the pH with indicator paper or a pH meter before and during the addition of the β-ketoester solution.
-
Possible Cause 3: Formation of Stable Azo-Compounds Instead of Hydrazones
-
Why it happens: In some cases, particularly with certain substrates or under non-aqueous conditions, the azo intermediate may be relatively stable and fail to undergo the necessary deacylation and cyclization steps.[5][6]
-
Solution:
-
Ensure the presence of water in the reaction medium, as it is necessary for the hydrolytic cleavage of the acetyl group.
-
Increasing the temperature or adjusting the pH after the initial coupling can sometimes promote the conversion of the azo intermediate to the desired hydrazone.[5]
-
Problem 2: Formation of Significant Impurities
Possible Cause 1: Side Reactions of the Diazonium Salt
-
Why it happens: Diazonium salts are reactive and can participate in side reactions, such as coupling with unreacted 4-methylaniline to form diazoamino compounds, or decomposition to form phenols if the temperature is not controlled.
-
Solution:
-
Maintain low temperatures throughout the diazotization and coupling steps.
-
Ensure a slight excess of acid is present during diazotization to prevent the coupling of the diazonium salt with the starting aniline.
-
Possible Cause 2: Formation of Regioisomers
-
Why it happens: While the Japp-Klingemann reaction is generally regioselective, suboptimal conditions can sometimes lead to the formation of isomeric indazole products.
-
Solution:
-
Strict adherence to established protocols regarding temperature, pH, and solvent systems is the best way to ensure high regioselectivity.
-
Purification by column chromatography is often necessary to separate the desired product from any isomeric impurities.[7]
-
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause 1: Oily Product Instead of a Crystalline Solid
-
Why it happens: The presence of residual solvents or impurities can inhibit crystallization. The product itself might also have a lower melting point, making crystallization challenging.
-
Solution:
-
Purification: First, attempt to purify the crude product using column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[7]
-
Recrystallization: Once a purer fraction is obtained, attempt recrystallization from a suitable solvent system. Screen solvents like ethanol, toluene, or mixtures of ethyl acetate and hexanes.[7][8]
-
Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like cold hexanes or pentane to induce solidification.
-
Possible Cause 2: Poor Separation during Column Chromatography
-
Why it happens: The chosen solvent system (eluent) may not have the optimal polarity to differentiate between the product and closely related impurities.
-
Solution:
-
TLC Optimization: Before running a large column, perform a thorough analysis using Thin-Layer Chromatography (TLC) with various solvent systems to find an eluent that gives a good separation (Rf value of the product around 0.25-0.35).[7][8]
-
Solvent Gradient: Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. This often provides better resolution than an isocratic (single solvent mixture) elution.[8]
-
Below is a troubleshooting workflow for addressing low product yield.
Caption: Troubleshooting workflow for low yield in indazole synthesis.
Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from literature procedures.
Materials and Reagents:
-
4-methylaniline (p-toluidine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethyl 2-methylacetoacetate
-
Sodium Acetate (CH₃COONa)
-
Ethanol
-
Ethyl Acetate
-
Hexanes
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methylaniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. The addition should take approximately 30-40 minutes.
-
Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.
-
-
Coupling and Cyclization:
-
In a separate beaker, prepare a solution of ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the β-ketoester solution with vigorous stirring, maintaining the temperature below 10 °C.
-
A yellow or orange precipitate should form.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Workup and Isolation:
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
The crude solid can be air-dried or dried in a vacuum oven at low heat.
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of dichloromethane or ethyl acetate.
-
Dry the organic solution over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which may be an oil or a solid.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:1 hexanes:EtOAc and gradually increasing the polarity).[7]
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexanes mixture to yield this compound as a crystalline solid.[7][8]
-
Table 1: Comparison of Reaction Parameters
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Diazotization Temp. | 0-10 °C | 0-5 °C | Minimizes decomposition of the diazonium salt, improving yield. |
| Coupling pH | Not specified | pH 4-6 (buffered) | Optimal pH balances diazonium salt stability and enolate formation for efficient coupling.[5][6] |
| Workup | Direct filtration | Aqueous workup with extraction | Can improve removal of water-soluble inorganic salts before chromatography. |
| Purification | Recrystallization only | Column Chromatography followed by Recrystallization | Chromatography is more effective at removing closely related organic impurities.[7][8] |
References
-
Wikipedia. Japp–Klingemann reaction. [Link]
-
Nikol'skii, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. [Link]
-
Slideshare. Japp klingemann reaction. [Link]
-
chemeurope.com. Japp-Klingemann reaction. [Link]
-
PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester. [Link]
-
Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
-
De Gruyter. Unusual Behaviour During the Route of a Japp-Klingemann Reaction. [Link]
-
Organic Reactions. The Japp-Klingemann Reaction. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
- Google Patents.
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
- Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
RSC Publishing. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
Sources
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. Japp klingemann reaction | PPTX [slideshare.net]
- 4. organicreactions.org [organicreactions.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 5-methyl-1H-indazole-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of Ethyl 5-methyl-1H-indazole-3-carboxylate.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide offers practical, experience-driven advice to help you navigate the common hurdles in its purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.
Issue 1: My crude product is an oil and won't solidify.
Answer/Troubleshooting Steps:
This is a common issue, often caused by the presence of residual solvents or impurities that depress the melting point.
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. For high-boiling point solvents like DMF or DMSO, a high-vacuum pump and gentle heating may be necessary.
-
Trituration: Try triturating the oil with a non-polar solvent in which the desired product is poorly soluble, such as hexanes or diethyl ether. This can often induce crystallization by "washing away" more soluble impurities. The product may precipitate as a solid that can be collected by filtration.
-
Anti-solvent Addition: If you have an idea of a good solvent for your compound (e.g., ethyl acetate), dissolve the oil in a minimal amount of this "good" solvent. Then, slowly add a miscible "anti-solvent" (like hexanes) in which your compound is insoluble until the solution becomes turbid. Allow it to stand, and with luck, crystals will form.
Issue 2: Poor separation during column chromatography.
Answer/Troubleshooting Steps:
Achieving good separation of this compound from closely related impurities requires careful optimization of your chromatography conditions.
-
Mobile Phase Optimization: The polarity of your eluent system is critical. A common starting point for indazole derivatives is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[1]
-
TLC First: Always run a thin-layer chromatography (TLC) plate with various solvent ratios to find the optimal mobile phase that gives your product an Rf value of approximately 0.2-0.4.[2]
-
Gradient Elution: If an isocratic (constant solvent mixture) system doesn't provide adequate separation, switch to a gradient elution.[3] Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. For example, you could start with 10% ethyl acetate in hexanes and gradually increase to 30% ethyl acetate.
-
-
Stationary Phase Considerations:
-
Sample Loading Technique:
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel.[3] After evaporating the solvent, the resulting dry powder can be carefully added to the top of the column. This technique often leads to sharper bands and improved resolution.
-
Issue 3: My compound is tailing on the silica gel column.
Answer/Troubleshooting Steps:
Tailing is often a result of strong interactions between the basic indazole ring and the acidic silanol groups on the surface of the silica gel.
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into your mobile phase.[3] This will neutralize the acidic sites on the silica gel, minimizing the strong interactions and leading to more symmetrical peaks.
-
Switch to a Different Stationary Phase: As mentioned previously, using neutral or basic alumina can be an effective way to eliminate tailing for basic compounds.[3]
Issue 4: Low yield after purification.
Answer/Troubleshooting Steps:
Low recovery can be frustrating. Here are a few things to investigate:
-
Incomplete Elution: Your compound may be sticking to the column. If you suspect this, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) after you have collected your main fractions to see if more product elutes.
-
Product Instability: Some indazole derivatives can be sensitive to the acidic nature of silica gel. If you suspect degradation, minimizing the time the compound spends on the column or switching to a less acidic stationary phase like alumina could help.
-
Improper Fraction Collection: Monitor your fractions carefully using TLC to ensure you are not discarding fractions that contain your product.
Issue 5: Recrystallization is not working.
Answer/Troubleshooting Steps:
Recrystallization is a powerful purification technique, but finding the right solvent system is key.
-
Systematic Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Test a range of solvents with varying polarities. Potential solvents for indazole derivatives include ethanol, methanol, ethyl acetate, and toluene.[1][5]
-
Solvent Pairs: If a single solvent doesn't work, try a binary solvent system. Dissolve your crude product in a minimal amount of a "good" hot solvent, and then slowly add a "bad" (miscible) solvent in which the compound is insoluble until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common pair for compounds of intermediate polarity is ethyl acetate/hexanes.
-
Inducing Crystallization: If crystals are slow to form, you can try:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled solution to act as a template for crystallization.
-
Slow Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath or refrigerator to maximize crystal formation.[4]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This is a general protocol and may require optimization for your specific impurity profile.
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).[1][6] Aim for an Rf of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent and carefully pack your column, ensuring there are no air bubbles.[2]
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed. Alternatively, use the dry loading method described in the troubleshooting section.[3]
-
Elution: Begin eluting with your chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[2]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of a test solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't, heat the mixture to the solvent's boiling point. If it dissolves when hot and precipitates upon cooling, you have a potentially good solvent.[3] Ethanol, methanol, and ethyl acetate are good starting points to screen.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without being disturbed.[4]
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[2]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[2]
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[2]
Data Summary
| Purification Technique | Advantages | Disadvantages | Key Optimization Parameters |
| Column Chromatography | High resolution for complex mixtures. | Can be time-consuming and use large volumes of solvent. Potential for product degradation on silica. | Mobile phase composition, stationary phase choice, sample loading technique. |
| Recrystallization | Can provide very high purity. Scalable. | Dependent on finding a suitable solvent. Can have lower yields than chromatography. | Solvent selection, cooling rate. |
| Acid-Base Extraction | Good for removing acidic or basic impurities. | Product must be stable to acidic and basic conditions. Can lead to emulsion formation. | Choice of acid and base, solvent for extraction. |
Visual Workflows
Caption: A general workflow for the purification of this compound.
Caption: A logical flow for troubleshooting common purification problems.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis.
- BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
- BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives.
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification.
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
How to distinguish between N-1 and N-2 alkylated indazole regioisomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-alkylated indazole derivatives. The synthesis of these compounds often yields a mixture of N-1 and N-2 regioisomers, and their correct structural assignment is critical for understanding structure-activity relationships (SAR) and ensuring the quality of drug candidates. This resource provides in-depth technical guidance and troubleshooting advice to help you confidently distinguish between these isomers.
Frequently Asked Questions (FAQs)
Q1: My indazole alkylation reaction produced two spots on TLC with very similar Rf values. How can I confirm if I have a mixture of N-1 and N-2 regioisomers?
The formation of both N-1 and N-2 alkylated indazoles is a common outcome in synthesis, often resulting in regioisomers with similar polarities.[1][2][3] While chromatographic separation can be challenging, the definitive confirmation and structural elucidation are typically achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5]
Q2: I've isolated the two products from my reaction. What is the most reliable method to definitively assign the N-1 and N-2 structures?
The most powerful and commonly used techniques are two-dimensional (2D) NMR experiments, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).[2][3][5] These methods provide through-bond and through-space correlation information that unambiguously establishes the point of alkylation. For absolute confirmation, single-crystal X-ray diffraction is the gold standard, providing a direct visualization of the molecular structure.[2][6]
Q3: I'm having trouble separating the two isomers by column chromatography. Are there any tips?
Separating N-1 and N-2 indazole regioisomers can be difficult due to their similar physical properties.[1] Here are some strategies to improve separation:
-
Solvent System Optimization: A systematic screen of solvent systems with varying polarities is crucial. Mixtures of hexanes and ethyl acetate are a common starting point. Sometimes, adding a small amount of a more polar solvent like methanol or a chlorinated solvent like dichloromethane can improve resolution.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, often provides superior separation compared to standard column chromatography.[7][8][9][10] Chiral HPLC can also be effective for separating enantiomers if a chiral center is present.[7][9][10]
-
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for separating challenging isomers and is often faster and uses less solvent than HPLC.
Troubleshooting Guide: Spectroscopic Analysis
This section provides detailed protocols and interpretation guides for the key analytical techniques used to differentiate N-1 and N-2 alkylated indazole regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool
NMR spectroscopy is the most informative and readily accessible method for isomer differentiation.[11] Key differences are observed in ¹H, ¹³C, and 2D NMR spectra.
While subtle, there are characteristic differences in the chemical shifts of the protons on the indazole core.
-
H3 Proton: The H3 proton in N-2 isomers is often shifted slightly downfield compared to the corresponding N-1 isomer.
-
Protons on the Benzenoid Ring: The electronic distribution differs between the two isomers, which can lead to small but discernible shifts in the aromatic protons (H4, H5, H6, H7). The benzenoid character of the six-membered ring in N-1 isomers versus the quinonoid character in N-2 isomers influences these shifts.[12]
-
Alkyl Group Protons (α-CH₂): The protons on the carbon directly attached to the nitrogen (α-CH₂) can also show slight differences in their chemical shifts.
The carbon chemical shifts, particularly of the pyrazole ring, are highly diagnostic.[13][14][15]
-
C3 and C7a Carbons: These two carbons typically show the most significant and reliable differences in their chemical shifts between the N-1 and N-2 isomers. In N-2 isomers, C3 is generally more shielded (shifted upfield) compared to N-1 isomers. Conversely, C7a is often more deshielded (shifted downfield) in N-2 isomers.
Table 1: Typical ¹³C NMR Chemical Shift Ranges for Key Carbons in N-Alkylated Indazoles
| Carbon | N-1 Isomer (ppm) | N-2 Isomer (ppm) |
| C3 | ~133-145 | ~120-130 |
| C7a | ~138-142 | ~148-152 |
Note: These are approximate ranges and can be influenced by substituents on the indazole ring.
Heteronuclear Multiple Bond Correlation (HMBC) is the definitive NMR experiment for assigning the regiochemistry.[3][5] It shows correlations between protons and carbons that are 2-3 bonds away.
Key Diagnostic HMBC Correlations:
-
N-1 Isomer: A crucial correlation will be observed between the protons of the alkyl group attached to the nitrogen (α-CH₂) and the C7a carbon of the indazole ring.[3][5][16]
-
N-2 Isomer: A key correlation will be seen between the protons of the alkyl group attached to the nitrogen (α-CH₂) and the C3 carbon of the indazole ring.[3][5][16]
Experimental Protocol: HMBC Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition:
-
Set up a standard hsqcedetgpsisp2.3 (or similar) pulse program on a Bruker spectrometer or the equivalent on other instruments.
-
Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all relevant signals.
-
Set the CNST2 (or equivalent J-coupling evolution delay) to optimize for a long-range coupling constant of 8-10 Hz. This is a good starting point for ³JCH correlations.
-
-
Processing and Analysis:
-
Process the 2D data using appropriate window functions.
-
Look for the key cross-peaks as described above and illustrated in the diagram below.
-
Diagram: Differentiating Indazole Isomers with HMBC
Caption: Key HMBC correlations for distinguishing N-1 and N-2 indazole regioisomers.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations and can be used as a complementary technique.
-
N-1 Isomer: A NOE is expected between the α-CH₂ protons of the alkyl group and the H7 proton on the indazole ring.
-
N-2 Isomer: A NOE should be observed between the α-CH₂ protons of the alkyl group and the H3 proton.
X-ray Crystallography: The Definitive Answer
If a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure, definitively confirming the connectivity and regiochemistry.[17][18] This method is particularly valuable when NMR data is ambiguous or for publication purposes.
Experimental Workflow: Isomer Identification
Caption: A typical workflow for the separation and identification of indazole regioisomers.
Concluding Remarks
The differentiation of N-1 and N-2 alkylated indazole regioisomers is a critical step in synthetic and medicinal chemistry. While chromatographic separation can be challenging, a systematic approach utilizing a combination of 1D and 2D NMR techniques, particularly HMBC, provides a robust and reliable means of structural assignment. In cases of ambiguity or for absolute confirmation, single-crystal X-ray diffraction remains the ultimate arbiter of structure. By applying the principles and protocols outlined in this guide, researchers can confidently characterize their synthesized indazole derivatives.
References
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
-
ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Kouakou, K., et al. (2017). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 10, S2649-S2659. [Link]
-
ResearchGate. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. [Link]
-
University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
-
ResearchGate. (2016). 13C NMR of indazoles. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]
-
Acta Poloniae Pharmaceutica. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]
-
Max Planck Society. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
-
National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
-
PubMed. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. [Link]
-
ResearchGate. (2025). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. [Link]
-
National Institutes of Health. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
National Institutes of Health. (2007). Design and x-ray crystal structures of high-potency nonsteroidal glucocorticoid agonists exploiting a novel binding site on the receptor. [Link]
-
AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]
-
National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]
-
Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]
-
ResearchGate. (2025). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. [Link]
-
MDPI. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Design and x-ray crystal structures of high-potency nonsteroidal glucocorticoid agonists exploiting a novel binding site on the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. benchchem.com [benchchem.com]
- 9. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.mpg.de [pure.mpg.de]
- 17. researchgate.net [researchgate.net]
- 18. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives | MDPI [mdpi.com]
Technical Support Center: Optimization of Reaction Parameters for the Synthesis of Indazole Derivatives
Welcome to the Technical Support Center for the synthesis of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indazole synthesis. As a privileged scaffold in medicinal chemistry, the successful and efficient synthesis of indazoles is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of indazole derivatives, offering practical solutions and preventative measures based on established chemical principles.
Issue 1: Low or No Yield of the Desired Indazole Product
Q1: My reaction has resulted in a very low yield or has not produced the desired indazole at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield is a frequent challenge in organic synthesis and can stem from several factors in the context of indazole formation. A systematic approach to troubleshooting is crucial.
Probable Causes & Step-by-Step Solutions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics and selectivity.
-
Explanation: Many indazole syntheses require specific temperature ranges to proceed efficiently. For instance, some reactions may need heating to overcome activation energy barriers, while others might require lower temperatures to prevent decomposition of starting materials or intermediates.[3] Increasing the temperature can enhance reaction rates, but excessive heat can lead to the formation of side products and degradation, thereby reducing the yield.[3]
-
Troubleshooting Protocol:
-
Monitor your reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, and 110 °C) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.
-
A study on the synthesis of certain indazole derivatives found that increasing the temperature to 110 °C improved yields, but higher temperatures led to a decrease due to side reactions.[3]
-
Start with milder conditions and incrementally increase the temperature.
-
-
-
Incorrect Solvent Choice: The solvent can significantly influence the reaction outcome.
-
Explanation: The polarity and boiling point of the solvent can affect the solubility of reagents, reaction rates, and even the reaction pathway. For some syntheses, polar aprotic solvents like DMSO or DMF have been shown to provide higher yields.[2][4]
-
Troubleshooting Protocol:
-
If your current solvent is not providing good results, consider screening a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO).
-
A study on the synthesis of 1H-indazoles found that DMSO gave the best yield compared to other solvents.[4]
-
Ensure your chosen solvent is anhydrous, as the presence of water can sometimes interfere with the reaction, although in specific cases like the Davis-Beirut reaction, a controlled amount of water can be beneficial.[5]
-
-
-
Ineffective Catalyst System: The choice and loading of the catalyst are often critical for successful indazole synthesis.
-
Explanation: Many modern indazole syntheses rely on catalysts, such as transition metals (e.g., palladium, copper) or acid/base catalysts, to enhance efficiency and selectivity.[1][6][7] The catalyst's activity can be influenced by the choice of ligands, the oxidation state of the metal, and the presence of co-catalysts or additives.
-
Troubleshooting Protocol:
-
Verify the quality and activity of your catalyst.
-
Screen different catalysts known to be effective for the specific type of indazole synthesis you are performing. For example, copper-catalyzed reactions are common for forming C-N and N-N bonds in one-pot syntheses of 2H-indazoles.[2][8]
-
Optimize the catalyst loading. Typically, catalyst loading is in the range of 1-10 mol%.
-
-
Issue 2: Formation of Significant Side Products
Q2: I am observing the formation of multiple spots on my TLC plate, indicating the presence of significant side products. How can I improve the selectivity of my reaction?
A2: The formation of side products is a common issue, particularly in reactions with multiple competing pathways. Improving selectivity often involves fine-tuning the reaction conditions.
Probable Causes & Step-by-Step Solutions:
-
Lack of Regioselectivity (N-1 vs. N-2 Substitution): Alkylation of the indazole core can occur at either the N-1 or N-2 position, leading to a mixture of isomers.
-
Explanation: The regioselectivity of N-alkylation is influenced by several factors, including the base, solvent, and the electronic and steric properties of the substituents on the indazole ring.[5] Generally, the 1H-tautomer of indazole is more stable than the 2H-tautomer.[9]
-
Troubleshooting Protocol:
-
For preferential N-1 alkylation: Using sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF) often favors the formation of the N-1 isomer.[5][10]
-
For preferential N-2 alkylation: Mitsunobu conditions (e.g., with triphenylphosphine and diethyl azodicarboxylate) tend to favor the N-2 isomer.[5] Electron-withdrawing groups at the C7 position can also promote N-2 alkylation.[5]
-
Carefully control the reaction temperature, as lower temperatures may favor the kinetic N-2 product, while higher temperatures can allow for equilibration to the more thermodynamically stable N-1 product.[5]
-
-
-
Competing Reaction Pathways: Depending on the synthetic route, various side reactions can occur.
-
Explanation: For instance, in syntheses starting from o-halobenzaldehydes and hydrazines, side reactions like hydrazone and dimer formation can occur.[2]
-
Troubleshooting Protocol:
-
Adjust the stoichiometry of the reactants. For example, using an excess of one reagent might favor the desired reaction pathway.
-
Modify the order of addition of reagents.
-
Lowering the reaction temperature can sometimes suppress unwanted side reactions.
-
-
Frequently Asked Questions (FAQs)
Q3: How critical is the purity of my starting materials for a successful indazole synthesis?
A3: The purity of your starting materials is paramount. Impurities can lead to the formation of undesired byproducts, which can complicate purification and lower the overall yield. For instance, in reactions involving aldehydes, impurities from oxidation (carboxylic acids) can interfere with the reaction. Always use freshly purified or commercially available high-purity starting materials.
Q4: What are the best practices for monitoring the progress of my indazole synthesis reaction?
A4: Regular monitoring of your reaction is crucial for optimization. Thin Layer Chromatography (TLC) is a quick and effective method for qualitatively tracking the consumption of starting materials and the appearance of the product. For more quantitative analysis and to identify intermediates or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
Q5: I am struggling with the purification of my indazole derivative. What are some common strategies?
A5: Purification of heterocyclic compounds like indazoles can be challenging due to their polarity and potential for co-elution with impurities.
-
Column Chromatography: This is the most common purification technique.
-
Optimizing the Mobile Phase: If your compound is co-eluting with impurities, systematically vary the polarity of your eluent system. Using a gradient elution (gradually increasing the polarity of the solvent) can often provide better separation than an isocratic system (constant solvent mixture).[11]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining a pure compound. The key is to find a suitable solvent or solvent system that dissolves your compound well at high temperatures but poorly at low temperatures.[11]
-
Acid-Base Extraction: Indazoles are weakly basic and can be protonated.[9] This property can be exploited for purification. You can dissolve your crude product in an organic solvent and extract it with an acidic aqueous solution. The indazole will move to the aqueous layer. After separating the layers, you can neutralize the aqueous layer with a base to precipitate the purified indazole, which can then be collected by filtration or extracted back into an organic solvent.[11]
Data and Protocols
Table 1: Effect of Reaction Parameters on Indazole Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Temperature | Room Temperature | 80 °C | 110 °C | Yield may increase with temperature up to an optimum, then decrease due to side reactions.[3] |
| Solvent | Toluene | THF | DMSO | Polar aprotic solvents like DMSO often lead to higher yields.[4] |
| Base (for N-alkylation) | K₂CO₃ | NaH | Pyridine | NaH in THF often favors N-1 substitution.[5][12] |
| Catalyst | None | Pd(OAc)₂ | Cu₂O | Catalyst choice is reaction-dependent; copper and palladium are common for cross-coupling and cyclization reactions.[1][13] |
Protocol 1: General Procedure for a Copper-Catalyzed Synthesis of 2H-Indazoles
This protocol is a general guideline for a one-pot, three-component synthesis and may require optimization for specific substrates.[2][8]
-
Reaction Setup: To an oven-dried reaction vessel, add the o-halobenzaldehyde (1 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), and the copper catalyst (e.g., Cu₂O, 5-10 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO, 3 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Stir the mixture at the optimized temperature (e.g., 110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low yields in indazole synthesis.
Diagram 2: Factors Influencing N-1 vs. N-2 Regioselectivity
Caption: Key parameters influencing the regioselectivity of indazole N-alkylation.
References
-
Effect of various solvents on the synthesis of 1H- indazole. ResearchGate. Available at: [Link]
-
Effect of temperature on the synthesis of indazoles. ResearchGate. Available at: [Link]
-
Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science. Available at: [Link]
-
Effect of catalyst on the synthesis of 1H-indazoles. ResearchGate. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]
-
Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. Available at: [Link]
-
INDAZOLE. Organic Syntheses. Available at: [Link]
-
Optimization for synthesis of 2H-indazole. ResearchGate. Available at: [Link]
-
Synthesis of indazoles. Organic Chemistry Portal. Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. National Institutes of Health. Available at: [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available at: [Link]
-
Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. Available at: [Link]
-
Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. Available at: [Link]
-
A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. ACS Publications. Available at: [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. Available at: [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Identification of common byproducts in Ethyl 5-methyl-1H-indazole-3-carboxylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 5-methyl-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to help you troubleshoot and optimize your synthetic routes. The information presented here is a synthesis of established reaction mechanisms and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction to form the indazole core has a low yield and multiple spots on TLC. What are the likely byproducts?
When synthesizing the indazole core, particularly through a Japp-Klingemann or a Fischer-like cyclization, several byproducts can arise from incomplete reactions or alternative reaction pathways.
Common Byproducts from Indazole Core Synthesis:
-
Incomplete Cyclization: The immediate precursor, a hydrazone, may remain if the cyclization conditions (e.g., acid concentration, temperature, or reaction time) are insufficient.
-
Side-Reactions from Starting Materials: Depending on the specific route, byproducts from the starting materials, such as aldol condensation products if a ketone is used in a Fischer synthesis, can contaminate the desired product.[1]
-
Formation of Azo Compounds: In the Japp-Klingemann reaction, the intermediate azo compound may be stable under certain conditions and not fully convert to the hydrazone, leading to a mixture of products.[2]
Troubleshooting and Mitigation:
-
Optimize Reaction Conditions: Carefully screen acid catalysts (e.g., polyphosphoric acid, sulfuric acid, or Lewis acids), reaction temperature, and time to favor complete cyclization.
-
Purification of Intermediates: If possible, purify the hydrazone intermediate before cyclization to remove any byproducts from the initial condensation step.
-
Analytical Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure the complete consumption of the starting materials and intermediates.
Question 2: I'm observing two major products in my final alkylation/esterification step. What is the likely identity of the second product?
The most common issue in the final steps of synthesizing N-alkylated indazole esters is the formation of regioisomers.
Likely Byproduct: The N2-Alkylated Isomer
Indazole has two nitrogen atoms in its pyrazole ring, and alkylation can occur at either the N1 or N2 position. While the 1H-indazole tautomer is generally more stable, the 2H-tautomer can also react, leading to a mixture of N1 and N2 alkylated products.[3] For this compound, the primary byproduct is almost certainly Ethyl 5-methyl-2H-indazole-3-carboxylate .
Causality of Regioisomer Formation:
The ratio of N1 to N2 alkylation is influenced by several factors:
-
Steric Hindrance: The substituent at the C3 position can sterically hinder the approach of the alkylating agent to the N2 position, favoring N1 alkylation.
-
Electronic Effects: The electron-withdrawing nature of the carboxylate group at C3 can influence the nucleophilicity of the two nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of the alkylation.
Troubleshooting and Mitigation:
-
Choice of Base and Solvent: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor N1 alkylation for indazoles with a C3-ester group.[3]
-
Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity.
-
Chromatographic Separation: If a mixture of isomers is formed, they can often be separated by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to this compound?
The most prevalent synthetic strategies involve a two-stage approach: first, the formation of the 5-methyl-1H-indazole-3-carboxylic acid or its ester, followed by any necessary alkylation or esterification. The core indazole synthesis often utilizes one of the following methods:
-
Japp-Klingemann Reaction: This involves the reaction of a β-keto-ester with an aryl diazonium salt to form a hydrazone, which is then cyclized to the indazole.[2]
-
Fischer Indole Synthesis (adapted for indazoles): This classic reaction can be adapted to form indazoles from arylhydrazines and α-ketoesters.[4]
-
Cyclization of Hydrazones: Various methods exist for the cyclization of pre-formed hydrazones derived from substituted acetophenones or benzophenones.
How can I confirm the identity of the N1 and N2 regioisomers?
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for distinguishing between N1 and N2 isomers.
-
¹H NMR: The chemical shift of the proton on the indazole ring can be indicative. Additionally, the protons of the ethyl group, particularly the methylene (-CH₂-) protons, will have different chemical shifts in the two isomers due to their different electronic environments.
-
¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, especially C3 and C7a, will differ between the N1 and N2 isomers.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can definitively establish the connectivity. For the N1 isomer, a correlation is expected between the N-ethyl methylene protons and C7a. For the N2 isomer, a correlation would be observed between the N-ethyl methylene protons and C3.
Are there any known degradation products to be aware of?
Indazole-3-carboxylic acids can be susceptible to decarboxylation under harsh thermal or acidic conditions, leading to the formation of 5-methyl-1H-indazole. While the ethyl ester is more stable, prolonged heating at high temperatures should be avoided.
Experimental Protocols
Protocol 1: Purification of this compound from its N2-isomer
This protocol provides a general guideline for the separation of N1 and N2 regioisomers using column chromatography.
Materials:
-
Crude reaction mixture containing this compound and its N2-isomer.
-
Silica gel (230-400 mesh).
-
Hexanes (or heptanes).
-
Ethyl acetate.
Procedure:
-
Prepare the Column: Slurry pack a glass chromatography column with silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Load the Sample: Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The less polar N2-isomer will typically elute before the more polar N1-isomer.
-
Monitor Fractions: Collect fractions and monitor them by TLC, staining with potassium permanganate or visualizing under UV light.
-
Combine and Concentrate: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
Visualizations
Diagram 1: General Byproduct Formation Pathways
Caption: Potential byproduct pathways in the synthesis.
Diagram 2: Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues.
References
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. Available at: [Link]
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Available at: [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 5, 2026, from [Link]
-
Rautio, T., et al. (2023). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. Available at: [Link]
Sources
Assessing the stability of Ethyl 5-methyl-1H-indazole-3-carboxylate under experimental conditions
Welcome to the technical support center for Ethyl 5-methyl-1H-indazole-3-carboxylate (EMIC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (EMIC) that I should be aware of?
The indazole ring system, while relatively stable, is susceptible to degradation under specific stress conditions. The primary pathways of concern for EMIC are hydrolysis, photodegradation, and oxidation.[1]
-
Hydrolysis: The ester functional group in EMIC is the most likely site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 5-methyl-1H-indazole-3-carboxylic acid. The rate of hydrolysis is pH-dependent.[1]
-
Photodegradation: Indazole derivatives can undergo photochemical rearrangement when exposed to UV light.[1] A common transformation is the conversion of the indazole ring into a more stable benzimidazole structure.[1] This process, known as phototransposition, is often initiated by UVB or UVA irradiation.[1]
-
Oxidative Degradation: The indazole ring can be susceptible to oxidation.[1] Strong oxidizing agents or exposure to atmospheric oxygen over prolonged periods, especially in the presence of light or metal ions, can lead to the formation of various oxidized byproducts. Forced degradation studies often use reagents like hydrogen peroxide to simulate these conditions.[1]
-
Thermal Degradation: While generally stable at room temperature, prolonged exposure to high temperatures can cause thermal decomposition.[1]
Q2: I'm observing an unexpected peak in my HPLC analysis that seems to be a benzimidazole derivative. What could be causing this?
The appearance of a benzimidazole derivative is a strong indicator of photodegradation.[1] When 1H-indazoles like EMIC are exposed to UV radiation, they can undergo an excited-state tautomerization to the 2H-indazole form.[1] This 2H-tautomer is the key intermediate that rearranges to form the thermodynamically more stable benzimidazole.[1] This can occur even under ambient laboratory lighting over time, or more rapidly if the compound is exposed to direct sunlight or a UV lamp.
To mitigate this, it is crucial to protect solutions and solid samples of EMIC from light by using amber vials or wrapping containers in aluminum foil.
Q3: What are the recommended storage conditions for ensuring the long-term stability of EMIC?
To maintain the integrity of this compound, proper storage is essential. Based on supplier recommendations and the compound's known stability profile, the following conditions are advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerator) | Slows down potential degradation pathways.[2] |
| Atmosphere | Sealed in a dry environment | Protects against hydrolysis from atmospheric moisture.[3] |
| Light | Protected from light (e.g., amber vial) | Prevents photodegradation. |
| Inertness | Store under an inert atmosphere (e.g., nitrogen or argon) for maximum stability | Minimizes the risk of oxidative degradation. |
Q4: I need to perform a forced degradation study on EMIC. What are the standard starting conditions?
Forced degradation, or stress testing, is a critical step in understanding a compound's stability profile and for developing stability-indicating analytical methods.[4][5] The conditions should be stringent enough to induce degradation but not so severe that they cause complete decomposition. Here are typical starting points based on ICH guidelines:[1][4]
| Stress Condition | Typical Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 4-8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | 80°C (in solid state) | 48 hours | |
| Photostability | ICH-compliant light source (e.g., option 1 or 2) | Ambient | As per ICH Q1B guidelines[6][7] |
It is important to monitor the degradation at various time points and adjust the conditions as necessary to achieve a target degradation of 5-20%.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in Reverse-Phase HPLC Analysis
Potential Cause: Interaction of the basic nitrogen atoms in the indazole ring with residual silanols on the HPLC column.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to block the active sites on the silica.
-
Use a low-ionic-strength buffer, such as 10-20 mM phosphate or acetate, to maintain a consistent pH and ionic environment.
-
-
pH Adjustment: Ensure the mobile phase pH is in a range where EMIC is in a single ionic form. A pH between 3 and 7 is generally a good starting point.
-
Column Selection: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
Issue 2: Inconsistent Results or Apparent Degradation in Solution
Potential Cause: Solvent incompatibility or degradation catalyzed by impurities in the solvent.
Troubleshooting Steps:
-
Solvent Purity: Always use high-purity, HPLC-grade solvents to minimize the presence of contaminants that could react with EMIC.
-
Solvent Selection: While EMIC is soluble in common organic solvents like DMSO, DMF, methanol, and acetonitrile, it's important to assess its stability in your chosen solvent over the timeframe of your experiment. Perform a time-course study by preparing a solution and analyzing it at regular intervals.
-
Avoid Reactive Solvents: Be cautious with chlorinated solvents, which can contain acidic impurities. Check for peroxide formation in ethers like THF, as these can promote oxidative degradation.
Experimental Workflow: Assessing the Hydrolytic Stability of EMIC
This protocol outlines a typical experiment to determine the stability of this compound under acidic and basic conditions.
Caption: Workflow for assessing hydrolytic stability of EMIC.
Logical Relationship: Photodegradation Pathway
The following diagram illustrates the proposed mechanism for the photodegradation of an indazole to a benzimidazole.
Caption: Photochemical rearrangement of indazole to benzimidazole.
Disclaimer
This guide is intended for informational purposes only and is based on currently available scientific literature and in-house expertise. Experimental conditions should always be optimized for your specific application. Always follow appropriate laboratory safety procedures.
References
- BenchChem. (n.d.). Technical Support Center: Indazole Derivatives.
- Pharmaffiliates. (n.d.). 5-Methyl-1h-indazole-3-carboxylic acid ethyl este.
- Chemicalbook. (n.d.). 5-METHYL-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER.
- MedCrave. (2016). Forced Degradation Studies.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
- Alsante, K. M., et al. (2022). Forced Degradation – A Review.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 5-METHYL-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | 1908-01-6 [m.chemicalbook.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
A troubleshooting guide for the synthesis of indazole-3-carboxamides from ester precursors
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of indazole-3-carboxamides. This guide, presented in a question-and-answer format, is designed to address specific challenges you may encounter when synthesizing these valuable compounds from their corresponding ester precursors. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction is not proceeding to completion, or the conversion is very low. What are the likely causes and how can I resolve this?
A1: Low or no conversion in the amidation of an indazole-3-carboxylate ester is a common issue that can often be traced back to a few key factors related to reactivity and reaction conditions.
-
Insufficient Nucleophilicity of the Amine: The direct aminolysis of esters is often a challenging transformation due to the relatively low reactivity of esters compared to other carboxylic acid derivatives like acid chlorides.[1] The reaction is highly dependent on the nucleophilicity of the amine. Primary aliphatic amines are generally more reactive than aromatic amines or secondary amines due to electronic and steric effects. If you are using a weakly nucleophilic amine, more forcing conditions may be necessary.
-
Sub-optimal Reaction Temperature: The direct conversion of esters to amides often requires elevated temperatures to proceed at a reasonable rate.[2] If you are running the reaction at room temperature, consider increasing the temperature. However, be mindful that excessive heat can lead to side reactions and decomposition. A good starting point is to reflux the reaction in a suitable high-boiling solvent like toluene or xylene.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Protic solvents can solvate the amine, reducing its nucleophilicity. It is often preferable to use a polar aprotic solvent.
-
Catalyst Inefficiency or Absence: While some highly reactive amines can directly displace the alkoxy group of the ester, many reactions benefit from a catalyst. Lewis acids such as Zr(OtBu)4, Hf(OTf)4, and FeCl3 have been shown to catalyze the direct amidation of esters.[3][4] These catalysts activate the ester carbonyl group, making it more susceptible to nucleophilic attack by the amine. If you are not using a catalyst, consider adding one to your reaction mixture.
Troubleshooting Steps:
-
Assess Amine Reactivity: If using a weakly nucleophilic amine, consider using a more reactive derivative if your synthetic route allows.
-
Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and any potential decomposition by thin-layer chromatography (TLC).
-
Solvent Screening: If the reaction is sluggish, consider switching to a higher-boiling aprotic solvent.
-
Introduce a Catalyst: If uncatalyzed, introduce a Lewis acid catalyst. Start with a small catalytic amount (e.g., 5-10 mol%) and optimize the loading as needed.
Q2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely side products and how can I minimize their formation?
A2: The formation of multiple products is a frequent challenge in indazole chemistry, primarily due to the presence of two nucleophilic nitrogen atoms in the indazole ring and the potential for hydrolysis.
-
N-Alkylation of the Indazole Ring: A significant side reaction is the alkylation of the indazole nitrogen. The indazole ring has two nucleophilic nitrogens (N1 and N2), and under basic conditions, either can be alkylated, leading to a mixture of N1 and N2 regioisomers.[2][5] The regiochemical outcome is highly dependent on the reaction conditions, particularly the base and solvent.[2][5][6]
-
N1-Alkylation: Generally favored under thermodynamic control. Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) has been shown to be highly selective for N1-alkylation.[1][7]
-
N2-Alkylation: Can be favored under kinetic control or with different solvent and base combinations.
-
-
Hydrolysis of the Ester Starting Material: The presence of water in the reaction mixture can lead to the hydrolysis of the indazole-3-carboxylate ester to the corresponding carboxylic acid.[8][9] This carboxylic acid will likely not react with the amine under these conditions and will need to be removed during purification.
Strategies for Minimizing Side Products:
-
Protect the Indazole Nitrogen: If N-alkylation is a persistent issue, consider protecting the indazole nitrogen before the amidation step. A suitable protecting group can be chosen based on its stability to the amidation conditions and ease of removal.
-
Strict Anhydrous Conditions: To prevent ester hydrolysis, ensure that all reagents and solvents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Base and Solvent for Regioselectivity: If N-alkylation is desired, carefully select the base and solvent to favor the formation of the desired regioisomer. For selective N1-alkylation, NaH in THF is a reliable choice.[1][7]
Q3: My yield of the desired indazole-3-carboxamide is consistently low. How can I improve it?
A3: Low yields can be a result of the issues mentioned above (incomplete conversion, side product formation) or other factors. Here are some strategies to boost your yield:
-
Consider an Alternative, More Robust Synthetic Route: The direct amidation of esters can be low-yielding. A more common and often higher-yielding method for the synthesis of indazole-3-carboxamides is to start from the corresponding indazole-3-carboxylic acid .[10][11] The carboxylic acid can be activated with a variety of standard peptide coupling reagents (e.g., HOBt/EDC, HATU, PyBOP) and then reacted with the desired amine. This is often a more reliable and efficient method.[11]
-
Explore Alternative Amidation Methods:
-
Mechanochemistry: Recent studies have shown that direct mechanochemical amidation of esters, enabled by ball-milling with a sub-stoichiometric amount of a base like potassium tert-butoxide (KOtBu), can be a highly efficient, solvent-free method for amide synthesis.[12]
-
Lewis Acid Catalysis: As mentioned in Q1, employing a Lewis acid catalyst can significantly improve the rate and yield of the direct amidation of esters.[3][4][13]
-
Experimental Protocol: A More Reliable Route via the Carboxylic Acid
-
Saponification of the Ester: If you are starting with the ester, it can be easily hydrolyzed to the carboxylic acid by treatment with a base like lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent like THF or methanol, followed by acidic workup.
-
Amide Coupling:
-
To a solution of the indazole-3-carboxylic acid (1 equivalent) in a suitable solvent like DMF or DCM, add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and purify the product.
-
Q4: What are the best practices for purifying my crude indazole-3-carboxamide?
A4: The purification of indazole-3-carboxamides typically involves standard techniques, but some specific considerations can improve the outcome.
-
Column Chromatography: This is the most common method for purifying these compounds.
-
Solvent System Selection: A systematic approach to choosing an eluent is crucial. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or acetone. The ideal solvent system should provide good separation between your product and any impurities on a TLC plate, with an Rf value for the product ideally between 0.2 and 0.4.
-
Gradient Elution: For complex mixtures, a gradient elution (gradually increasing the polarity of the eluent during the chromatography) will likely provide better separation than an isocratic elution (using a single solvent mixture).
-
Stationary Phase: While silica gel is the most common stationary phase, for certain indazole derivatives, alumina may offer different selectivity and could be a good alternative.
-
-
Recrystallization: If your crude product is a solid and of reasonable purity, recrystallization can be a very effective purification method to obtain highly pure material.
-
Solvent Screening: The key is to find a solvent (or solvent pair) in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and acetonitrile.
-
Troubleshooting Purification:
| Problem | Possible Cause | Solution |
| Poor separation in column chromatography | Incorrect solvent system polarity. | Perform a thorough TLC analysis with various solvent systems to find the optimal eluent. Consider using a gradient elution. |
| Product is not eluting from the column | Eluent is too non-polar. | Gradually increase the polarity of the eluent. |
| Streaking on the TLC plate | Compound may be acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| Difficulty finding a suitable recrystallization solvent | The compound may be too soluble or too insoluble in common solvents. | Try a mixed solvent system. Dissolve the compound in a good solvent at elevated temperature and then add a poor solvent dropwise until the solution becomes cloudy. Then, allow it to cool slowly. |
Troubleshooting Workflow
Below is a diagram to guide you through the troubleshooting process for the synthesis of indazole-3-carboxamides from ester precursors.
Caption: Troubleshooting decision tree for the synthesis of indazole-3-carboxamides.
References
-
Request PDF. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. Retrieved from [Link]
- Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13231–13238.
- BenchChem. (2025).
- Gellis, A., et al. (2018).
- Beilstein Journals. (2024).
- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. Retrieved from [Link]
- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
- Tron, G., et al. (2016).
- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Wang, G., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 361.
-
DiVA portal. (n.d.). Group (IV) Metal-Catalyzed Direct Amidation. DiVA portal. Retrieved from [Link]
- de Figueiredo, R. M., et al. (2016). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 21(8), 1047.
-
National Institutes of Health. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. National Institutes of Health. Retrieved from [Link]
- ResearchGate. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst.
- Leitch, J. A., et al. (2022). Direct Amidation of Esters via Ball Milling. ChemRxiv.
- National Institutes of Health. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis.
- Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311–1316.
- Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 36(5), 315–33.
-
National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. Retrieved from [Link]
- Durham e-Theses. (2012).
- DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal.
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). Derivatives of indazole-3-carboxamide and -3-carboxylic acid. Google Patents.
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unina.it [iris.unina.it]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Confirmation of Ethyl 5-methyl-1H-indazole-3-carboxylate
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's chemical structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in therapeutic development. For heterocyclic scaffolds like indazoles, which are prevalent in medicinal chemistry, a multi-faceted analytical approach is not just recommended—it is essential for ensuring scientific integrity.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the structure of Ethyl 5-methyl-1H-indazole-3-carboxylate, a representative indazole derivative. We will move beyond a simple recitation of data to explain the causality behind our analytical choices, demonstrating how a synergistic application of Mass Spectrometry, NMR, FT-IR, and UV-Vis spectroscopy creates a self-validating system for structural elucidation.[1][2][3]
Mass Spectrometry (MS): The Molecular Gatekeeper
Mass spectrometry serves as the initial checkpoint in structural analysis, providing a precise measurement of the molecule's mass, which directly validates its elemental composition.[4][5] Its high sensitivity and accuracy are indispensable for confirming that the correct compound has been synthesized before more time-intensive analyses are undertaken.[6][7]
Causality of Application
For this compound (C₁₁H₁₂N₂O₂), the primary goal of MS is to confirm the molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can distinguish between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
-
Ionization Mode: Operate in positive ion mode to generate the protonated molecular ion, [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument's high resolving power will provide a mass measurement accurate to within a few parts per million (ppm).
Anticipated Data & Interpretation
The expected data provides unambiguous confirmation of the molecule's elemental composition.
| Parameter | Theoretical Value | Observed Value (Hypothetical) | Interpretation |
| Molecular Formula | C₁₁H₁₂N₂O₂ | - | The target chemical formula. |
| Exact Mass | 204.0899 | - | The calculated monoisotopic mass. |
| [M+H]⁺ Ion | 205.0972 | 205.0970 | The observed mass of the protonated molecule confirms the molecular weight with high accuracy, validating the elemental formula. |
The close correlation between the theoretical and observed mass for the [M+H]⁺ ion provides the foundational evidence for the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the most powerful and definitive technique for elucidating the precise structure of an organic molecule.[2][8] It provides a detailed map of the carbon-hydrogen framework, revealing information about the chemical environment, connectivity, and relative number of each type of proton (¹H NMR) and carbon (¹³C NMR) atom.
Causality of Application
While MS confirms the formula, NMR confirms the specific arrangement of atoms. For our target molecule, NMR is essential to:
-
Confirm the substitution pattern on the indazole ring (i.e., the methyl group is at C5).
-
Verify the presence and structure of the ethyl ester group.
-
Distinguish it from potential isomers.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is often preferred for indazoles as it helps in observing the exchangeable N-H proton.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a spectral width covering ~0-15 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a longer experiment requiring more scans.
Anticipated ¹H NMR Data & Interpretation (400 MHz, DMSO-d₆)
The proton NMR spectrum provides a unique fingerprint of the molecule's hydrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~13.8 | Broad Singlet | 1H | NH | The highly deshielded, broad signal is characteristic of the acidic indazole N-H proton.[9][10] |
| ~7.95 | Singlet | 1H | C4-H | Aromatic proton adjacent to the methyl-substituted carbon. Its singlet nature suggests no adjacent protons. |
| ~7.50 | Doublet | 1H | C7-H | Aromatic proton on the benzene portion of the ring system, coupled to the C6-H. |
| ~7.20 | Doublet | 1H | C6-H | Aromatic proton coupled to the C7-H. |
| ~4.35 | Quartet | 2H | -O-CH₂ -CH₃ | The quartet splitting pattern is due to coupling with the three protons of the adjacent methyl group. |
| ~2.40 | Singlet | 3H | C5-CH₃ | A sharp singlet in the aromatic methyl region confirms the presence and position of this group. |
| ~1.35 | Triplet | 3H | -O-CH₂-CH₃ | The triplet splitting pattern is due to coupling with the two protons of the adjacent methylene group.[11] |
Anticipated ¹³C NMR Data & Interpretation (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Interpretation |
| ~162.5 | C =O | Carbonyl carbon of the ester group, typically found in this downfield region.[11] |
| ~141.0 - 120.0 | 6 Aromatic/Heterocyclic Carbons | Signals corresponding to the carbons of the indazole ring system. Specific assignments can be made with 2D NMR techniques. |
| ~110.0 | 1 Aromatic/Heterocyclic Carbon | A shielded aromatic carbon, typical for the indazole ring. |
| ~60.5 | -O-C H₂- | Methylene carbon of the ethyl ester. |
| ~21.0 | C5-C H₃ | Methyl carbon attached to the aromatic ring. |
| ~14.5 | -CH₂-C H₃ | Methyl carbon of the ethyl ester. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Analysis
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[12]
Causality of Application
For our compound, FT-IR provides direct, confirmatory evidence for the presence of the key functional groups: the N-H of the indazole, the C=O of the ester, and the aromatic system. This data complements the NMR and MS findings.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean crystal should be taken first.
Anticipated Data & Interpretation
The IR spectrum provides a clear vibrational signature of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Intensity / Shape | Vibration Type | Interpretation |
| ~3280 | Medium, Broad | N-H Stretch | Confirms the presence of the N-H bond in the indazole ring.[11] |
| ~3050 | Weak | Aromatic C-H Stretch | Indicates C-H bonds on the aromatic ring. |
| ~2980 | Weak | Aliphatic C-H Stretch | Indicates C-H bonds of the ethyl and methyl groups. |
| ~1715 | Strong, Sharp | Ester C=O Stretch | A prominent peak confirming the carbonyl group of the ethyl ester.[11][13] |
| ~1620, 1480 | Medium | Aromatic C=C Stretch | Confirms the presence of the aromatic ring system. |
| ~1250 | Strong | C-O Stretch | Corresponds to the stretching of the ester C-O single bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy measures the absorption of light in the ultraviolet-visible range, which corresponds to electronic transitions within the molecule. It is particularly useful for characterizing molecules with conjugated π-electron systems.[14]
Causality of Application
The indazole ring system is an aromatic chromophore. UV-Vis spectroscopy provides a characteristic spectrum that confirms the presence of this conjugated system and can be used for quantitative analysis.[15][16]
Experimental Protocol: Solution UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Data Acquisition: Use matched quartz cuvettes to measure the absorbance of the sample solution against a solvent blank over a wavelength range of approximately 200-400 nm.
Anticipated Data & Interpretation
| Parameter | Observed Value (Hypothetical) | Interpretation |
| λmax | ~290 nm | This maximum absorption wavelength is characteristic of the electronic transitions within the conjugated indazole ring system, confirming the nature of the core chromophore. |
Integrated Structural Confirmation Workflow
The power of this multi-technique approach lies in the integration of complementary data. Each technique provides a piece of the puzzle, and together they build a complete and validated picture of the molecular structure.
Caption: Workflow for integrated spectroscopic analysis.
Mapping Evidence to Structure
This diagram illustrates how specific data from each technique confirms distinct features of the target molecule.
Caption: Linking structural features to spectroscopic data.
Conclusion
The structural confirmation of a novel compound is not achieved by a single measurement but by the convergence of evidence from orthogonal analytical techniques. For this compound, high-resolution mass spectrometry validates the elemental formula, while FT-IR and UV-Vis spectroscopy confirm the presence of the requisite functional groups and chromophore, respectively. Ultimately, ¹H and ¹³C NMR spectroscopy provides the definitive architectural blueprint, confirming the precise connectivity and isomeric form. This rigorous, self-validating workflow ensures the highest level of scientific trustworthiness, a non-negotiable standard for researchers in drug development and all scientific disciplines.
References
-
Danaher Life Sciences. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]
-
PharmaFeatures. (n.d.). How is Mass Spectrometry Used in Drug Development?. Retrieved from [Link]
-
CovalX. (n.d.). How Mass Spectrometry Accelerates and Improves Drug Discovery and Development. Retrieved from [Link]
-
Drug Target Review. (2021). Mass spectrometry applications for drug discovery and development. Retrieved from [Link]
-
European Pharmaceutical Review. (2018). Mass spectrometry and drug development – how the two come together. Retrieved from [Link]
-
Organic Chemistry Help. (n.d.). Structure Elucidation. Retrieved from [Link]
-
ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
-
NPTEL. (n.d.). Structural Elucidation of Organic Systems by Spectroscopic Methods. Retrieved from [Link]
-
DTIC. (n.d.). Ultraviolet Spectra of Heteroorganic Compounds. Retrieved from [Link]
-
Britannica. (n.d.). Ultraviolet spectroscopy. Retrieved from [Link]
-
YouTube. (2024). UV Spectra of Aromatic & Heterocyclic Compound. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
NISCAIR. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]
-
ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]
-
ResearchGate. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Retrieved from [Link]
-
Dergipark. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]
-
ResearchGate. (2025). Interactions between indazole derivative and magnesium cations – NMR investigations and theoretical calculations. Retrieved from [Link]
-
ResearchGate. (2025). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d6. Retrieved from [Link]
-
ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]
-
GSRS. (n.d.). ETHYL 1H-INDAZOLE-3-CARBOXYLATE. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Methyl-1h-indazole-3-carboxylic acid ethyl este. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis + Photochemistry Database. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2016). 1-Ethyl-5-nitro-1H-indazole. Retrieved from [Link]
-
NIH. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. researchgate.net [researchgate.net]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. krssltd.com [krssltd.com]
- 6. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. jchps.com [jchps.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. wiley-vch.de [wiley-vch.de]
- 12. echemi.com [echemi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ultraviolet spectroscopy | chemistry | Britannica [britannica.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. youtube.com [youtube.com]
A Comparative Biological Evaluation of Ethyl 5-methyl-1H-indazole-3-carboxylate and Structurally Related Analogs
A Technical Guide for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Promise of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] As a privileged scaffold, indazole derivatives have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This structural motif is present in several FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, underscoring its clinical significance.[2][4] The diverse biological activities of indazoles stem from their ability to interact with a wide range of biological targets, often serving as bioisosteres for endogenous ligands or other heterocyclic systems like indoles. This guide provides a comparative biological evaluation of Ethyl 5-methyl-1H-indazole-3-carboxylate, a specific indazole analog, in the context of other structurally related indazole derivatives. By examining the influence of substitutions on the indazole core, we aim to elucidate structure-activity relationships (SAR) and provide a framework for the rational design of novel therapeutic agents.
Focus Compound: this compound
This compound has been identified in the literature for its potential antiarthritic effects.[5] However, a detailed quantitative analysis of its specific biological activities, such as its half-maximal inhibitory concentrations (IC₅₀) against specific enzymes or cell lines, and its minimum inhibitory concentrations (MIC) against various microbial strains, is not extensively documented in publicly available research. This guide, therefore, will leverage data from closely related indazole analogs to infer and discuss the probable biological profile of this compound. The selected comparators include the parent Ethyl 1H-indazole-3-carboxylate, and analogs with varying substituents at the 5-position, namely 5-amino and 5-nitro indazoles, to provide a comprehensive analysis of structure-activity relationships.
Comparative Anti-Inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory therapies.[6][7] The anti-inflammatory potential of indazole derivatives has been well-established, with many exhibiting potent inhibitory effects on the COX pathway.[8][9]
Mechanism of Action: Inhibition of the COX-2 Pathway
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) and indazole derivatives are attributed to their inhibition of the COX-2 enzyme.[10] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7] By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by indazole analogs.
Comparative COX-2 Inhibition Data
| Compound | 5-Substituent | COX-2 IC₅₀ (µM) | Reference |
| Indazole | -H | 23.42 | [8] |
| 5-Aminoindazole | -NH₂ | 12.32 | [8] |
| 6-Nitroindazole | -NO₂ (at pos. 6) | 19.22 | [8] |
| Celecoxib (Standard) | - | 5.10 | [8] |
Analysis of Structure-Activity Relationship (SAR):
The data suggests that substitution at the 5-position of the indazole ring significantly influences COX-2 inhibitory activity. The presence of an electron-donating amino group at the 5-position in 5-aminoindazole results in the most potent COX-2 inhibition among the tested indazole analogs, with an IC₅₀ value of 12.32 µM.[8] This is a notable improvement compared to the unsubstituted indazole. The electron-withdrawing nitro group at a similar position also confers potent activity. Based on these findings, it is plausible that the methyl group at the 5-position of this compound, being a weak electron-donating group, would also contribute to favorable anti-inflammatory activity, likely with a COX-2 IC₅₀ value in the lower micromolar range. The ethyl carboxylate group at the 3-position is a common feature in many biologically active indazoles and is expected to contribute to the overall binding affinity to the target enzyme.
Comparative Anticancer Activity
The indazole scaffold is a prominent feature in a number of successful anticancer drugs that primarily act as kinase inhibitors.[2][4] These compounds target key signaling pathways involved in tumor growth, proliferation, and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways.[1]
Mechanism of Action: Inhibition of VEGFR-2 and EGFR Signaling
Many indazole-based anticancer agents exert their effects by inhibiting receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR.[1][4] Overactivation of these receptors is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply tumors with nutrients. By blocking the ATP-binding site of these kinases, indazole derivatives can effectively shut down these pro-tumorigenic signaling cascades, leading to apoptosis (programmed cell death) and inhibition of tumor growth.
Signaling Pathway: VEGFR-2 and EGFR Inhibition
Caption: Inhibition of VEGFR-2 and EGFR signaling by indazole analogs.
Comparative Anticancer Activity Data
| Compound Class | 5-Substituent | Notable Anticancer Activity | Reference |
| Indazole-3-amine derivatives | Varied aryl groups | IC₅₀ of 5.15 µM against K562 (leukemia) cells for compound 6o . | [11] |
| 5-Nitroindazole derivatives | Varied N-1 substituents | Significant suppression of neoplastic cell proliferation. | [12] |
| 5-Ethylsulfonyl-indazole-3-carboxamides | -SO₂Et | IC₅₀ values of 23-28 nM against HCT-116 (colorectal) and MCF-7 (breast) cancer cell lines for compound 8h . | [13] |
Analysis of Structure-Activity Relationship (SAR):
The anticancer activity of indazole derivatives is highly dependent on the nature and position of substituents. The presence of a 5-bromo substituent in 1H-indazol-3-amine derivatives has been shown to be a key precursor for potent anticancer compounds.[11] Furthermore, the introduction of a sulfonamide group at the 5-position has led to the development of highly potent dual VEGFR-2 and EGFR inhibitors.[13] The 5-nitro group has also been associated with significant antitumor activity.[12]
Given these trends, the 5-methyl group in this compound, while not as strongly activating as an amino or sulfonyl group, could still contribute to anticancer activity. The small, lipophilic nature of the methyl group may enhance cell permeability and interaction with the hydrophobic pockets of kinase domains. Further derivatization, particularly at the N-1 position, as seen in many clinically successful indazole-based drugs, could significantly enhance the anticancer potency of this scaffold.
Comparative Antimicrobial Activity
Indazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3][14] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Mechanism of Action: Multiple Antimicrobial Targets
The precise antimicrobial mechanism of many indazole derivatives is still under investigation, but several potential targets have been proposed. These include the inhibition of microbial DNA gyrase, an enzyme essential for DNA replication, and the disruption of microbial cell wall or membrane synthesis. The structural similarity of indazoles to natural purines suggests they may also interfere with nucleic acid metabolism.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Comparative Antimicrobial Activity Data
Specific MIC values for this compound are not available in the reviewed literature. However, studies on other indazole derivatives demonstrate their potential.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 3,3a,4,5-tetrahydro-2H-benzo[g]indazole fused carbothioamide | Staphylococcus aureus | 3.125 | [3] |
| 5-nitro-1H-indazole derivatives | Aspergillus niger (fungus) | Zone of inhibition: 19.4 mm | [3] |
| 3-methyl-1H-indazole derivatives | Escherichia coli | Zone of inhibition: 46 mm | [3] |
Analysis of Structure-Activity Relationship (SAR):
The antimicrobial activity of indazoles is influenced by the overall lipophilicity and the electronic properties of the substituents. The presence of a nitro group, as in 5-nitroindazole derivatives, has been shown to confer both antibacterial and antifungal properties.[3] The introduction of bulky, fused ring systems can also enhance antibacterial activity, as seen with the benzo[g]indazole derivative. For this compound, the methyl group may slightly increase lipophilicity, which could facilitate passage through microbial cell membranes. The ethyl carboxylate moiety at the 3-position could be a site for enzymatic hydrolysis by microbial esterases, potentially leading to the formation of the more polar carboxylic acid, which might have a different activity profile. Further studies are required to determine the specific antimicrobial spectrum and potency of this compound.
Experimental Protocols
Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the IC₅₀ of test compounds against COX-2.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the test compound in assay buffer.
-
Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions.
-
Prepare a solution of arachidonic acid (substrate) and a fluorometric probe in assay buffer.
-
-
Assay Procedure:
-
To a 96-well black microplate, add 10 µL of the test compound dilutions or vehicle control (DMSO).
-
Add 80 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the arachidonic acid/probe solution.
-
Immediately measure the fluorescence intensity at an excitation/emission wavelength appropriate for the probe (e.g., 535/587 nm) in a kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
-
Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the IC₅₀ of a test compound against a cancer cell line.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, HCT-116) in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay and Data Acquisition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum and Compound Dilutions:
-
Grow the microbial strain (bacterial or fungal) in an appropriate broth medium to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microbe with no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microbe (e.g., 37°C for bacteria) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, absorbance can be read using a microplate reader to quantify growth.
-
Conclusion and Future Directions
This guide provides a comparative overview of the biological potential of this compound in relation to its structural analogs. While direct experimental data for the title compound is limited, the analysis of structure-activity relationships within the indazole class suggests that it likely possesses favorable anti-inflammatory and potential anticancer and antimicrobial properties. The 5-methyl substituent is anticipated to positively influence these activities.
To fully elucidate the therapeutic potential of this compound, further experimental validation is crucial. We recommend the following future studies:
-
Quantitative in vitro assays: Determination of IC₅₀ values against COX-1 and COX-2 enzymes, a panel of cancer cell lines (including those with overexpressed VEGFR-2 and EGFR), and MIC values against a broad spectrum of pathogenic bacteria and fungi.
-
Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.
-
In vivo efficacy studies: Evaluation of the compound's therapeutic effects in animal models of inflammation, cancer, and infectious diseases.
-
Pharmacokinetic and toxicity profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and safety profile.
The indazole scaffold continues to be a rich source of novel therapeutic agents. A systematic investigation of derivatives such as this compound will undoubtedly contribute to the development of next-generation medicines.
References
-
Chakrapani, C., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01-FF06. Available from: [Link]
-
RSC Advances. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available from: [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(27), 16425-16434. Available from: [Link]
-
Wan, Y., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(9), 1235-1249. Available from: [Link]
-
Haribabu, B., et al. (2020). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 36(2), 334-341. Available from: [Link]
-
Bansal, R. K., & Kumar, S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01-FF06. Available from: [Link]
-
Wan, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4967. Available from: [Link]
-
Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available from: [Link]
-
Cheptea, C., et al. (2017). New derivatives of 5-nitroindazole with potential antitumor activity. Revista de Chimie, 68(1), 123-126. Available from: [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865-870. Available from: [Link]
-
Chen, G., et al. (2018). Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. Current Protein & Peptide Science, 19(6), 595-603. Available from: [Link]
-
Wang, D., & Dubois, R. N. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Cancer Letters, 554, 216024. Available from: [Link]
-
Kim, K. S., & Park, S. (2014). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. Antioxidants & Redox Signaling, 21(11), 1585-1606. Available from: [Link]
-
Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 36(5), 315-333. Available from: [Link]
-
Nanaware, R., et al. (2024). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Research Square. Available from: [Link]
-
Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2020(1), 1-47. Available from: [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865-870. Available from: [Link]
-
Sue, K., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 26(18), 5488. Available from: [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]
-
Shaikh, I. N., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]
-
Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 36(5), 315-333. Available from: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
A comparative analysis of the synthetic routes to 5-substituted indazole esters
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 5-substituted indazole esters are crucial intermediates in the synthesis of a wide array of biologically active compounds, including kinase inhibitors and anti-cancer drugs. The substituent at the 5-position plays a pivotal role in modulating the pharmacological activity, making the efficient and versatile synthesis of these esters a key focus in drug discovery.
This guide provides a comparative analysis of the principal synthetic routes to 5-substituted indazole esters. We will delve into the underlying chemical principles, compare their advantages and limitations with supporting data, and provide detailed experimental protocols for key transformations.
Core Synthetic Strategies: An Overview
The synthesis of 5-substituted indazole esters can be broadly categorized into two main approaches:
-
Construction of the Indazole Ring with a Pre-installed 5-Substituent: This strategy involves cyclization reactions where one of the starting materials already contains the desired substituent at the position that will become C5 of the indazole core.
-
Post-Functionalization of a Pre-formed Indazole Ring: This approach begins with a readily available indazole ester, typically halogenated at the 5-position, which then undergoes further reactions, such as cross-coupling, to introduce a variety of substituents.
We will explore prominent examples from both categories, including classical cyclization methods and modern catalytic approaches.
Route 1: Cyclization of Substituted Phenylhydrazones (Fischer-Type Synthesis)
While the classical Fischer indole synthesis is renowned for producing indoles, analogous reactions can be adapted for indazole synthesis, typically starting from ortho-substituted arylhydrazones. For 5-substituted indazoles, this involves the cyclization of a hydrazine derivative of a suitably substituted acetophenone or benzaldehyde. A particularly effective modern variation for producing 5-nitroindazoles involves an intramolecular nucleophilic aromatic substitution (SNAr) of an arylhydrazone.[1]
Mechanism: Intramolecular SNAr Cyclization
This method relies on a starting material containing a good leaving group (like fluorine) ortho to a carbonyl or imine equivalent, and an activating group (like a nitro group) para to the leaving group.
Caption: Mechanism of intramolecular SNAr for 1-Aryl-5-nitro-1H-indazole synthesis.
Advantages & Disadvantages
-
Advantages: High yields for specific substrates, particularly electron-deficient systems.[2] Can be performed as a one-pot reaction, enhancing operational simplicity.[3][4]
-
Disadvantages: Limited to substrates amenable to SNAr, requiring specific substitution patterns (ortho-leaving group, para-activating group). The diversity of the 5-substituent is determined by the starting material, which may not always be readily available.
Route 2: Synthesis from Substituted o-Toluidines
A classical and reliable method for preparing 5-nitroindazole involves the diazotization of 2-amino-5-nitrotoluene, followed by cyclization. The resulting 5-nitroindazole can then be converted to its corresponding ester.
Mechanism: Diazotization and Cyclization
The reaction proceeds via the formation of a diazonium salt from the aniline derivative. This is followed by an intramolecular cyclization, which is thought to involve the loss of a proton from the adjacent methyl group to form the pyrazole ring of the indazole system.
Caption: Synthetic pathway from 2-amino-5-nitrotoluene to a 5-nitroindazole ester.
Advantages & Disadvantages
-
Advantages: Utilizes readily available and inexpensive starting materials. It is a well-established and scalable reaction for the synthesis of 5-nitroindazole.
-
Disadvantages: The initial cyclization does not directly produce an ester, requiring subsequent functionalization at the 3-position (e.g., carboxylation followed by esterification), which adds steps to the overall synthesis. The reaction conditions for diazotization need careful control.
Route 3: Functionalization of the Pre-formed Indazole Ring
This is arguably the most versatile approach for generating a library of 5-substituted indazole esters. The strategy involves the synthesis of a common intermediate, typically a 5-bromo or 5-iodo-indazole ester, which then serves as a handle for introducing various functional groups via cross-coupling reactions.
Sub-strategy 3a: Halogenation of Indazole Esters
The first step in this approach is the regioselective halogenation of an indazole-3-carboxylic acid or its ester. Bromination is commonly employed.
Sub-strategy 3b: Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. 5-Bromo-1H-indazole-3-carboxylic acid methyl ester is an excellent substrate for coupling with a wide range of boronic acids and esters, allowing for the introduction of aryl, heteroaryl, and alkyl groups at the 5-position.[5]
Mechanism: Suzuki-Miyaura Cross-Coupling
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the catalyst.[6]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Advantages & Disadvantages
-
Advantages: Extremely versatile, allowing for the introduction of a vast array of substituents at the 5-position.[5] The reactions are generally high-yielding and tolerant of many functional groups. This route is ideal for creating chemical libraries for structure-activity relationship (SAR) studies.
-
Disadvantages: Requires the use of a palladium catalyst, which can be expensive. The synthesis of the required boronic acids or esters can sometimes be challenging. Potential for metal contamination in the final product, which is a concern in pharmaceutical applications.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Starting Materials | Typical 5-Substituents | Versatility | Typical Yields | Key Advantages | Key Disadvantages |
| Intramolecular SNAr | 2-Fluoro-5-nitro-acetophenone, Arylhydrazines | Nitro | Low | 73-96%[2][3] | High yields, one-pot procedure. | Limited substrate scope, requires specific electronic activation. |
| From o-Toluidines | 2-Amino-5-nitrotoluene | Nitro | Low | 72-80% (for 5-nitroindazole) | Inexpensive starting materials, scalable. | Multi-step to get to the ester, limited to nitro group introduction. |
| Suzuki Cross-Coupling | 5-Bromoindazole ester, Boronic acids | Aryl, Heteroaryl, Alkyl | High | 60-90%[5] | Highly versatile for SAR studies, good functional group tolerance. | Catalyst cost, potential metal contamination, requires synthesis of coupling partners. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate via Fischer Esterification[7]
-
To a solution of 5-nitro-1H-indazole-3-carboxylic acid (38.64 mmol) in methanol (80 cm³), add concentrated sulfuric acid (19.323 mmol) dropwise over 30 minutes while maintaining the temperature below 10°C.
-
Reflux the reaction mixture for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into crushed ice.
-
Filter the resulting precipitate and recrystallize from ethanol to afford the title compound.
-
Yield: 64%
-
Appearance: Yellow solid
-
Protocol 2: Synthesis of 5-Bromo-1H-indazole-3-carboxylic Acid[8]
-
Suspend indazole-3-carboxylic acid (6.16 mmol) in glacial acetic acid (60 mL) and heat to 120°C until a clear solution is formed.
-
Cool the solution to 90°C.
-
Slowly add a solution of bromine (12.33 mmol) in glacial acetic acid (2 mL) dropwise to the solution at 90°C.
-
Continue heating at 90°C for 16 hours.
-
After completion, cool the solution to room temperature and pour it into ice water, stirring for 15 minutes.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the product.
-
Yield: 87.5%
-
Appearance: White solid
-
Protocol 3: Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-1H-indazole-3-carboxylate[5]
-
To a reaction vessel, add methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.05 equiv).
-
Add dimethoxyethane as the solvent.
-
Heat the reaction mixture at 80°C for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography.
-
Yields: Typically in the range of 60-90% depending on the boronic acid used.
-
Conclusion
The choice of synthetic route to 5-substituted indazole esters is highly dependent on the specific target molecule and the overall goals of the research program.
-
For the large-scale synthesis of a specific 5-nitroindazole ester, classical cyclization methods starting from readily available materials like 2-amino-5-nitrotoluene offer a cost-effective and scalable solution, despite requiring multiple steps.
-
The intramolecular SNAr approach is highly efficient for specific 1-aryl-5-nitroindazoles and is amenable to one-pot procedures, making it attractive for rapid synthesis.
-
For generating a diverse library of analogues for SAR studies, the post-functionalization strategy via Suzuki-Miyaura cross-coupling of a 5-bromoindazole ester is unparalleled in its versatility and scope.
By understanding the strengths and limitations of each of these synthetic pathways, researchers can make informed decisions to efficiently access the 5-substituted indazole esters required for their drug discovery and development efforts.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to In Vitro Target Validation for Ethyl 5-methyl-1H-indazole-3-carboxylate Derivatives
This guide provides a comparative analysis of state-of-the-art in vitro assays essential for the validation of biological targets for novel chemical entities, specifically focusing on derivatives of the Ethyl 5-methyl-1H-indazole-3-carboxylate scaffold. As a privileged structure in modern medicinal chemistry, indazole derivatives have demonstrated activity against a wide range of biological targets, making robust and precise target validation a critical step in the drug discovery pipeline.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to navigate the complexities of target identification and validation.
The Indazole Scaffold: A Starting Point for Target Hypothesis
The 1H-indazole core is a versatile pharmacophore, with derivatives reported as potent modulators of several key protein families.[2][4] Literature analysis reveals that compounds based on this scaffold frequently target:
-
Protein Kinases: A predominant target class, with indazole derivatives showing inhibitory activity against Epidermal Growth Factor Receptor (EGFR), p21-activated kinase 1 (PAK1), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinase (PI3K), among others.[1][2][5][6] The planar nature of the indazole ring is well-suited to fit into the ATP-binding pocket of many kinases.
-
G-Protein Coupled Receptors (GPCRs): The scaffold is present in marketed drugs like Granisetron, a selective 5-HT3 receptor antagonist, highlighting its utility in modulating this large family of cell surface receptors.[4]
-
Nuclear Receptors (NRs): These ligand-activated transcription factors are another potential target class, given their role in regulating gene expression in response to small molecules.[7][8][9]
This guide will therefore focus on a strategic selection of assays designed to interrogate these three major target classes, providing a logical, tiered approach to confirming the molecular target of a novel indazole derivative.
The Target Validation Workflow: A Triaged Strategy
A successful target validation campaign relies on the sequential and orthogonal application of various assays. The goal is to build a self-validating system where data from distinct methodologies converge to confirm a specific molecular interaction. We propose a workflow that progresses from direct, cell-free systems to more complex, physiologically relevant cellular models.
Caption: A logical workflow for validating a biological target, moving from direct in vitro interactions to functional cellular outcomes.
Part A: Cell-Free Assays for Direct Target Engagement & Biochemical Modulation
The foundational step is to determine if the indazole derivative directly interacts with a purified, isolated biological target. These assays are crucial for establishing a direct Structure-Activity Relationship (SAR) and understanding the mechanism of action at a molecular level.[10][11]
Comparison of Primary Cell-Free Assay Platforms
| Assay Platform | Target Class | Principle | Key Information Provided | Throughput | Causality Insight |
| Enzymatic Assays | Kinases, Other Enzymes | Measures the rate of substrate conversion to product. Can use various readouts (luminescence, fluorescence, radioactivity).[12][13][14] | IC50 (Potency), Mechanism of Inhibition (e.g., ATP-competitive).[15] | High | Confirms direct modulation of target's catalytic activity. |
| Surface Plasmon Resonance (SPR) | All | Measures changes in refractive index upon compound binding to an immobilized target, in real-time.[16][17] | KD (Affinity), kon/koff (Kinetics), Stoichiometry. | Medium | Provides high-confidence, quantitative data on the binding event itself.[16] |
| Differential Scanning Fluorimetry (DSF) | All (soluble proteins) | Monitors the thermal unfolding of a protein using a fluorescent dye. Ligand binding typically increases the melting temperature (Tm).[18] | ΔTm (Binding Confirmation & Stability), KD (Affinity). | High | Excellent for fragment screening and confirming direct physical interaction.[18][19] |
| Radioligand Binding | GPCRs, NRs | Measures the displacement of a radiolabeled ligand from the receptor by the test compound. | Ki (Binding Affinity). | High | The "gold standard" for receptor binding affinity, though requires radioactive materials.[20] |
| TR-FRET Co-regulator Recruitment | Nuclear Receptors | Measures the ligand-dependent interaction between a nuclear receptor and a co-activator or co-repressor peptide.[21] | EC50/IC50 (Functional Potency). | High | Directly measures a key functional step in NR activation.[8] |
Experimental Protocol: TR-FRET Kinase Assay
This protocol provides a robust, high-throughput method to determine the inhibitory potential of an indazole derivative against a specific protein kinase.[22] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and widely used format.[23]
Objective: To determine the IC50 value of an this compound derivative against Kinase-X.
Materials:
-
Recombinant purified Kinase-X enzyme.
-
Biotinylated peptide substrate for Kinase-X.
-
Europium (Eu)-labeled anti-phospho-substrate antibody (Donor).
-
Streptavidin-Allophycocyanin (SA-APC) conjugate (Acceptor).
-
ATP.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Test Compound (10 mM stock in DMSO).
-
384-well low-volume assay plates (e.g., white polystyrene).
-
TR-FRET compatible plate reader.
Methodology:
-
Compound Plating:
-
Prepare a serial dilution of the test compound in DMSO. A typical 11-point curve might start at 1 mM.
-
Using an acoustic dispenser or multichannel pipette, transfer 50 nL of each compound concentration into the wells of the 384-well plate. Include DMSO-only wells for "no inhibition" (0%) control and wells without enzyme for "full inhibition" (100%) control.
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X enzyme/substrate mix in assay buffer containing Kinase-X and its biotinylated peptide substrate at their optimal concentrations (previously determined via titration).
-
Dispense 5 µL of this mix into each well containing the plated compound.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in assay buffer at a concentration equal to the Km(ATP) of the kinase to ensure comparability of IC50 data.[15]
-
Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for the determined optimal reaction time (e.g., 60 minutes).
-
-
Stop & Detect:
-
Prepare a "Stop/Detection" mix containing the Eu-labeled antibody and SA-APC in a suitable buffer (e.g., TRIS-based with EDTA to chelate Mg²⁺ and stop the reaction).
-
Add 10 µL of the Stop/Detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) * 10,000.
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part B: Cell-Based Assays for Target Engagement & Functional Validation
While cell-free assays confirm a direct molecular interaction, they do not guarantee that a compound can enter a cell, engage its target in the complex cellular milieu, and elicit a biological response.[24] Cell-based assays are therefore indispensable for validating a target and advancing a lead compound.[10][25][26]
Key Cell-Based Assay Strategies
Caption: Comparison of key cell-based assays for validating different target classes.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA™)
CETSA is a powerful biophysical method that allows for the label-free detection of compound binding to its target in intact cells or cell lysates.[18][27] It is based on the principle that ligand binding confers thermal stability to the target protein.[27]
Objective: To confirm that an indazole derivative engages its putative target protein in a cellular environment.
Materials:
-
Cultured cells expressing the target protein.
-
Complete cell culture medium.
-
Test Compound (10 mM stock in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., PBS with protease inhibitors).
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Centrifuge capable of spinning plates/tubes.
-
Method for protein quantification (e.g., Western Blot, ELISA, or AlphaLISA).
Methodology:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with the test compound at the desired concentration (e.g., 10 µM) or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) in culture medium.
-
-
Cell Harvesting & Lysis:
-
Wash the cells with PBS and harvest them (e.g., by scraping).
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., via freeze-thaw cycles or sonication). This is the "cell lysate" format. For an "intact cell" format, resuspend the harvested cells in PBS.
-
-
Heat Shock:
-
Aliquot the cell lysate or cell suspension into PCR tubes/plate.
-
Place the tubes/plate in a thermal cycler and apply a temperature gradient. A typical gradient for initial experiments might be 40°C to 70°C in 3°C increments, with one aliquot remaining at room temperature as the non-heated control. Heat for 3 minutes.
-
-
Separation of Soluble and Aggregated Fractions:
-
After heating, cool the samples to room temperature.
-
Lyse the intact cells (if this format was used) by freeze-thaw.
-
Centrifuge all samples at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using a quantitative method like Western Blotting.
-
Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody against the target protein. Use a loading control (e.g., GAPDH) to normalize.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples.
-
Normalize the intensity at each temperature to the non-heated control for that treatment group.
-
Plot the percentage of soluble protein versus temperature to generate "melting curves."
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample indicates that the compound has bound to and stabilized its target, confirming cellular engagement.[27]
-
Conclusion: Building a Self-Validating Data Package
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-methyl-1H-indazole-3-carboxamide|946343-59-5 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. b.aun.edu.eg [b.aun.edu.eg]
- 7. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. longdom.org [longdom.org]
- 14. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biophysical Assays [conceptlifesciences.com]
- 17. ichorlifesciences.com [ichorlifesciences.com]
- 18. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Efficacy Analysis of Ethyl 5-methyl-1H-indazole-3-carboxylate as a Novel Endothelial Nitric Oxide Synthase Inhibitor
This guide presents a comprehensive, data-driven framework for evaluating the efficacy of a novel small molecule, Ethyl 5-methyl-1H-indazole-3-carboxylate, as a potential inhibitor of endothelial nitric oxide synthase (eNOS). The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1][2] Given the established role of other indazole-containing compounds as modulators of enzymatic activity, we hypothesize that this particular derivative may exhibit inhibitory effects on eNOS.[1]
This document outlines the logical progression of experiments, from confirming direct target engagement in a cellular environment to quantifying biochemical and cellular efficacy. The performance of this compound is hypothetically compared against well-characterized, commercially available eNOS inhibitors, L-NAME and L-NMMA, to provide a clear benchmark for its potential as a new therapeutic lead or research tool.
Introduction: The Significance of eNOS Inhibition
Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for producing nitric oxide (NO) in the vascular endothelium.[3][4] NO is a pivotal signaling molecule that regulates vascular tone (vasodilation), inhibits platelet aggregation, and prevents leukocyte adhesion to the endothelial surface.[3][5] Dysregulation of the eNOS pathway is a hallmark of cardiovascular diseases, including hypertension and atherosclerosis.[4] Consequently, molecules that can modulate eNOS activity are of significant interest for both therapeutic intervention and basic research into cardiovascular physiology.[3][6] This guide provides the scientific rationale and detailed protocols to rigorously assess a new chemical entity for this purpose.
Part 1: Verification of Target Engagement in a Cellular Context
Expertise & Experience: Before investing in extensive efficacy studies, it is paramount to confirm that the compound of interest physically interacts with its intended target within a living cell. Downstream effects can be misleading, arising from off-target activity or cytotoxicity. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying direct target engagement.[7][8] The core principle is that ligand binding confers thermal stability to the target protein, protecting it from heat-induced denaturation and aggregation.[9][10]
Trustworthiness: The validity of our CETSA protocol is ensured by including both a vehicle control (DMSO) to establish the baseline melting curve of the target protein and a known inhibitor (L-NAME) as a positive control for a thermal shift.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in 96-well plates to 80-90% confluency.
-
Compound Incubation: Treat cells with either vehicle (0.1% DMSO), 10 µM this compound, or 10 µM L-NAME for 1 hour at 37°C.
-
Thermal Challenge: Place the 96-well plate in a thermal cycler and heat each column to a different temperature (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[7]
-
Cell Lysis: Lyse the cells by freeze-thawing. Add lysis buffer and incubate on ice.
-
Separation of Soluble Fraction: Centrifuge the plates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble eNOS using an appropriate method, such as Western Blot or an In-Cell Western assay, as described in Part 4.
-
Data Analysis: Plot the amount of soluble eNOS as a function of temperature for each treatment condition to generate melting curves. A shift in the curve to higher temperatures in the presence of the compound indicates target stabilization.[10]
Visualization: CETSA Experimental Workflow
Caption: Workflow for verifying target engagement using CETSA.
Part 2: Quantifying Biochemical Potency
Expertise & Experience: Once target binding is confirmed, the next logical step is to determine the compound's direct inhibitory potency on the purified enzyme. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%. An in vitro enzymatic assay, free from cellular complexities like membrane transport, provides the cleanest measure of direct inhibition.[11]
Trustworthiness: This protocol incorporates a "no-enzyme" control to account for background signal and a "no-inhibitor" control to establish 100% enzyme activity. A known inhibitor (L-NAME) is run in parallel to validate the assay's performance.
Experimental Protocol: In Vitro eNOS Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits that measure the conversion of nitrate to nitrite by nitrate reductase, followed by the colorimetric detection of nitrite using the Griess reagent.[11][12]
-
Reagent Preparation: Prepare assay buffer, recombinant human eNOS enzyme, NADPH, L-arginine, and other required cofactors as per the manufacturer's instructions.
-
Inhibitor Preparation: Prepare a serial dilution of this compound, L-NAME, and L-NMMA in assay buffer.
-
Reaction Setup: In a 96-well plate, add the eNOS enzyme to all wells except the "no-enzyme" control.
-
Inhibitor Incubation: Add the serially diluted inhibitors or vehicle control to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding a master mix containing L-arginine and cofactors.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[13]
-
Nitrate Reduction: Stop the reaction and add nitrate reductase and NADH to convert all nitrate produced into nitrite. Incubate as required.
-
Color Development: Add Griess Reagents I and II to all wells.[14] This will react with nitrite to form a colored azo dye. Incubate for 10 minutes at room temperature.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
IC50 Calculation: Normalize the data to the "no-inhibitor" control (100% activity) and "no-enzyme" control (0% activity). Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualization: Biochemical IC50 Determination Workflow
Caption: Workflow for determining biochemical IC50 values.
Part 3: Assessing Cellular Efficacy via NO Production
Expertise & Experience: A potent biochemical inhibitor may not be effective in a cellular system due to poor membrane permeability or rapid metabolism. Therefore, it is essential to measure the compound's ability to inhibit eNOS activity within intact cells. The most direct readout of cellular eNOS activity is the production of NO. As NO is a highly reactive and short-lived gas, its production is measured indirectly by quantifying its stable breakdown products, nitrite (NO2-) and nitrate (NO3-), in the cell culture medium.[15] The Griess assay is a simple and robust colorimetric method for measuring nitrite concentration.[16][17]
Trustworthiness: The experiment includes an unstimulated cell control to measure basal NO production and a stimulated control (e.g., using a calcium ionophore like A23187 or VEGF) to measure maximal eNOS activity. This provides a dynamic range to accurately assess inhibition.
Experimental Protocol: Griess Assay for Nitrite Detection
-
Cell Culture: Seed HUVECs in a 96-well plate and grow to confluency.
-
Inhibitor Pre-incubation: Replace the culture medium with fresh, phenol red-free medium containing the desired concentrations of this compound or control inhibitors. Incubate for 1 hour.
-
eNOS Stimulation: Add an eNOS agonist (e.g., VEGF or A23187) to all wells except the unstimulated control. Incubate for 30 minutes at 37°C.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Standard Curve: Prepare a sodium nitrite standard curve in the same culture medium.
-
Griess Reaction: Add 50 µL of supernatant or standard to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent I) to each well and incubate for 10 minutes, protected from light.[14]
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent II) and incubate for another 10 minutes.[15]
-
Measurement: Read the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the cellular potency (EC50) of the inhibitors.
Visualization: eNOS Signaling Pathway
Sources
- 1. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are eNOS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Griess Reagent System [promega.com]
- 16. mdpi.com [mdpi.com]
- 17. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from Ethyl 5-methyl-1H-indazole-3-carboxylate
Introduction: The Indazole Scaffold and the Imperative of Selectivity
The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in targeting a wide array of protein kinases.[1][2][3] Derivatives stemming from starting materials like Ethyl 5-methyl-1H-indazole-3-carboxylate have given rise to numerous potent kinase inhibitors investigated for therapeutic use in oncology and inflammatory diseases.[1][4][5] These small molecules, such as Axitinib and Pazopanib, have demonstrated significant clinical efficacy.[1][6] However, the therapeutic window of any kinase inhibitor is intrinsically linked to its selectivity profile. The high degree of conservation within the ATP-binding pocket across the human kinome presents a formidable challenge, often leading to off-target activities.[6]
This guide provides a comprehensive comparison of cross-reactivity profiling strategies for kinase inhibitors derived from the indazole scaffold. We will delve into the causality behind experimental choices, present detailed protocols for state-of-the-art assays, and contextualize the data within relevant signaling pathways. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of kinase inhibitor selectivity and to design more effective and safer therapeutic agents.
Comparative Kinase Selectivity: A Look at Indazole Derivatives
The potency and selectivity of indazole-based inhibitors are profoundly influenced by the nature and position of substituents on the core scaffold. Modifications can dramatically alter interactions within the ATP-binding pocket, leading to distinct cross-reactivity profiles. While a comprehensive public dataset for inhibitors derived specifically from this compound is not consolidated, we can analyze the profiles of well-characterized, structurally related indazole compounds to draw valuable comparisons.
For instance, the multi-kinase inhibitor Pazopanib, which features an indazole core, targets VEGFRs, PDGFRs, and c-KIT.[6] Axitinib, another indazole-based drug, is a potent second-generation inhibitor primarily targeting VEGFR1, VEGFR2, and VEGFR3.[1][6] Yet, even highly selective inhibitors like Axitinib can engage unexpected off-targets, such as Polo-like kinase 4 (PLK4), at higher concentrations.[6] More recent research has focused on developing indazole derivatives with high selectivity for specific targets like PLK4 and Aurora kinases.[7][8][9]
The table below summarizes the inhibitory activity of several exemplary indazole-based compounds against a panel of kinases, illustrating the spectrum of selectivity that can be achieved through chemical modification.
| Compound ID | Primary Target(s) | IC50 (nM) | Key Off-Target(s) | IC50 (nM) / % Inhibition | Selectivity Fold | Source |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-KIT | 10, 30, 47, 71, 84, 140 | c-Fms, Itk, Lck, RAF-1, B-RAF | Data varies | Multi-targeted | [1][6] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | PDGFR, c-KIT, PLK4 | 1.6, 1.7, 4.2 | High for VEGFRs | [1][6] |
| Compound 6i | VEGFR-2 | 24.5 | Not specified | Not specified | Not specified | [4] |
| Compound C05 | PLK4 | < 0.1 | Broad Panel (10 kinases) | >12.55% inhibition for others | High for PLK4 | [7][9] |
| Compound 15 | ASK1 | 18.1 (cell-based) | Not specified | Not specified | Not specified | [10] |
| Compound 17 | Aurora A / Aurora B | 2 / 4 | Not specified | Not specified | Dual Inhibitor | [8] |
Table 1: Comparative inhibition profiles of selected indazole-based kinase inhibitors. This data highlights the diverse selectivity profiles achievable from the indazole scaffold, ranging from multi-targeted agents to highly selective inhibitors.
Methodologies for Cross-Reactivity Profiling: A Practical Guide
A robust assessment of kinase inhibitor selectivity requires a multi-faceted approach, combining direct biochemical assays with cell-based and proteomics methods to build a comprehensive picture of a compound's interaction landscape.
Biochemical Profiling: The Radiometric Assay (Gold Standard)
Expertise & Experience: The radiometric kinase assay is considered the gold standard for quantifying enzymatic activity due to its direct measurement of phosphate incorporation from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.[11][12][13] This method is not reliant on modified substrates or coupling enzymes, which can sometimes produce artifacts.[12] Its universality allows for consistent and robust comparison across virtually any kinase, making it ideal for large-panel screening to determine an initial selectivity profile.[12][13] The choice to run the assay at or near the Michaelis-Menten constant (Km) for ATP, or at physiological ATP concentrations (1 mM), is critical for obtaining biologically relevant IC50 values.[12]
Experimental Protocol: High-Throughput Radiometric Dot Blot Assay [11][14]
-
Reaction Preparation: In a 96-well plate, prepare a kinase reaction mixture containing the purified kinase, a suitable peptide or protein substrate, and the kinase assay buffer.
-
Compound Addition: Add the indazole-based test inhibitor at various concentrations (typically a 10-point dose response). Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate Reaction: Start the kinase reaction by adding the ATP mix, which includes unlabeled ATP and [γ-³²P]ATP (e.g., 0.5 µCi per reaction).[11] Incubate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.
-
Substrate Capture: Spot a small volume of each reaction mixture onto a phosphocellulose (P81) membrane. The phosphorylated substrate will bind to the anionic paper, while unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the membrane multiple times with phosphoric acid to remove unbound radiolabeled ATP.
-
Detection & Quantification: Air dry the membrane and expose it to a phosphor screen. Quantify the radioactivity in each spot using a phosphorimager.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Cell-Based Profiling: NanoBRET™ Target Engagement Assay
Expertise & Experience: While biochemical assays are essential, they do not account for cell permeability, target accessibility, or intracellular ATP concentrations. The NanoBRET™ Target Engagement (TE) assay addresses this by measuring compound binding directly within living cells.[15][16] This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a target kinase fused to NanoLuc® luciferase (the donor) and a fluorescent tracer that binds to the kinase's active site (the acceptor).[16] A test compound that enters the cell and binds to the target kinase will displace the tracer, causing a decrease in the BRET signal.[15] This provides a quantitative measure of intracellular target occupancy and affinity, offering a more physiologically relevant assessment of an inhibitor's potency.
Experimental Protocol: NanoBRET™ Target Engagement Assay [16][17]
-
Cell Transfection: Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Incubate for 18-24 hours to allow for protein expression.[16][17]
-
Cell Preparation: Harvest the transfected cells and resuspend them in Opti-MEM™ I medium containing 4% FBS. Adjust the cell density to the recommended concentration (e.g., 2 x 10^5 cells/mL).[16]
-
Assay Plating: Dispense the cell suspension into a white 96-well assay plate.
-
Compound and Tracer Addition:
-
Add the test indazole inhibitor at various concentrations to the wells.
-
Add the specific NanoBRET™ fluorescent tracer at a predetermined optimal concentration.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the system to reach equilibrium.[17]
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution, including an extracellular NanoLuc® inhibitor to prevent signal from any lysed cells.[16]
-
Add the substrate solution to all wells.
-
-
Measurement: Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence (e.g., donor emission at ~460 nm and acceptor emission at ~618 nm).[16]
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value for intracellular target engagement.
Proteomics-Based Profiling: KiNativ™ Platform
Expertise & Experience: To gain an unbiased, system-wide view of an inhibitor's selectivity, activity-based protein profiling (ABPP) methods like KiNativ™ are unparalleled.[18][19] This chemical proteomics platform assesses inhibitor binding to a large portion of the native kinome directly in a complex biological sample (e.g., cell or tissue lysate).[19][20][21] The method uses an ATP- or ADP-based probe that is biotinylated and irreversibly binds to a conserved lysine in the active site of active kinases.[19][20] By pre-incubating the lysate with a test inhibitor, competition for the active site can be measured. The biotinylated peptides are enriched and then identified and quantified by LC-MS/MS.[20] This allows for the simultaneous determination of potency and selectivity against hundreds of kinases in their native state, providing invaluable data on both intended targets and unforeseen off-targets.[18][19]
Experimental Protocol: KiNativ™ Workflow [19][20]
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.
-
Inhibitor Incubation: Treat aliquots of the lysate with the indazole-based test inhibitor across a range of concentrations. Include a DMSO vehicle control.
-
Probe Labeling: Add the desthiobiotin-ATP acyl phosphate probe to each lysate and incubate to allow for irreversible labeling of active kinases not occupied by the inhibitor.
-
Proteolysis: Denature the proteins and digest them into peptides using trypsin.
-
Enrichment: Use streptavidin affinity chromatography to enrich the biotin-labeled peptides (i.e., the active-site peptides from the labeled kinases).
-
LC-MS/MS Analysis: Analyze the enriched peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
-
Data Analysis: Compare the abundance of each identified kinase active-site peptide in the inhibitor-treated samples to the DMSO control. A decrease in signal indicates that the inhibitor bound to that kinase and prevented probe labeling. Plot the percent inhibition for each kinase against the inhibitor concentration to determine IC50 values.
Signaling Pathway Context: The "Why" Behind Off-Target Effects
Understanding the biological consequence of cross-reactivity requires placing the on- and off-target kinases into the context of their signaling pathways. Many indazole derivatives target receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR.[6][22] However, off-target inhibition of other kinases, even if less potent, can lead to unexpected cellular effects and toxicities.
For example, Axitinib is a potent VEGFR inhibitor, but it also inhibits PLK4.[6] While VEGFR inhibition blocks angiogenesis, PLK4 is a master regulator of centriole duplication, a critical process in cell division.[7][9] Simultaneous inhibition of these two pathways could have synergistic anti-cancer effects but also potentially unforeseen toxicities in healthy dividing cells.
Conclusion
The development of kinase inhibitors from the this compound scaffold and its relatives continues to be a highly productive area of research. However, achieving the desired therapeutic outcome hinges on a deep and nuanced understanding of an inhibitor's cross-reactivity profile. A tiered and integrated profiling strategy is paramount. Beginning with broad, biochemical screening using methods like the radiometric assay provides a foundational map of selectivity. This should be followed by cell-based target engagement assays, such as NanoBRET™, to confirm intracellular potency and bioavailability. Finally, unbiased proteomics approaches like KiNativ™ offer a comprehensive view of on- and off-target interactions within a native biological system. By rigorously applying these methodologies and interpreting the data within the broader context of cellular signaling networks, researchers can more effectively optimize lead compounds, predict potential toxicities, and ultimately develop safer and more potent kinase-targeted therapies.
References
- Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: Bioorganic & Medicinal Chemistry URL
- Title: A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives Source: BenchChem URL
- Title: NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol Source: Promega Corporation URL
- Source: MedChemComm (RSC Publishing)
- Title: A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation Source: BenchChem URL
- Title: Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates Source: Current Protocols in Chemical Biology URL
- Title: Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold Source: Longdom Publishing URL
- Title: Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3 Source: BenchChem URL
- Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors Source: RSC Publishing URL
- Title: Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors Source: PubMed URL
- Title: NanoBRET assays to assess cellular target engagement of compounds Source: EUbOPEN URL
- Title: A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo Source: BenchChem URL
- Title: Addressing off-target effects of indazole-based kinase inhibitors Source: BenchChem URL
- Title: A high-throughput radiometric kinase assay Source: Methods in Molecular Biology URL
- Title: Radiometric Filter Binding Assay Source: Reaction Biology URL
- Title: Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design Source: European Journal of Medicinal Chemistry URL
- Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Medicinal Chemistry URL
- Title: A High-Throughput Radiometric Kinase Assay Source: PubMed URL
- Title: Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer Source: Thermo Fisher Scientific URL
- Title: In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases Source: Cell URL
- Title: Spotlight: Activity-Based Kinase Assay Formats Source: Reaction Biology URL
- Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors Source: RSC Medicinal Chemistry URL
- Title: KiNativ data - HMS LINCS Project Source: Harvard Medical School LINCS Center URL
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 16. benchchem.com [benchchem.com]
- 17. eubopen.org [eubopen.org]
- 18. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. KiNativ data - HMS LINCS Project [lincs.hms.harvard.edu]
- 22. benchchem.com [benchchem.com]
Performance Benchmark of Ethyl 5-methyl-1H-indazole-3-carboxylate Derivatives as Kinase Inhibitors and Anticancer Agents
A Senior Application Scientist's Guide
Executive Summary: The 1H-indazole-3-carboxylate scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a multitude of biological targets.[1][2][3] This guide focuses on compounds derived from a key building block, Ethyl 5-methyl-1H-indazole-3-carboxylate. While this foundational ester serves primarily as a synthetic precursor, its derivatives, particularly the corresponding carboxamides, have been developed into highly potent and selective modulators of critical disease-related targets. This document provides a comprehensive performance benchmark of these advanced derivatives, focusing on two key therapeutic areas: kinase inhibition and anticancer cytotoxicity. We will dissect the structure-activity relationships (SAR), present comparative quantitative data from peer-reviewed studies, and provide detailed experimental protocols to demonstrate how such performance is reliably measured.
The Indazole-3-Carboxamide Scaffold: A Locus of Potency
The transformation of the ethyl carboxylate group of the parent compound into a carboxamide is a critical step that unlocks significant biological activity. This amide bond provides a key hydrogen bond donor/acceptor motif that allows for critical interactions within the ATP-binding pocket of protein kinases or other enzyme active sites.[4][5] Our analysis will therefore compare the performance of various N-substituted indazole-3-carboxamide derivatives, which represent the logical evolution of the this compound core.
The general workflow for identifying and characterizing such inhibitors is a multi-stage process, beginning with initial screening and culminating in detailed cellular assays.
Caption: General experimental workflow for inhibitor discovery.
Performance Benchmark I: Protein Kinase Inhibition
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[6][7] The indazole scaffold is particularly effective at targeting the ATP-binding site of these enzymes.[8] Here, we compare derivatives designed as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and p21-Activated Kinase 1 (PAK1), two important targets in oncology and neurology.[4][9]
Rationale for Experimental Design: The In Vitro Kinase Assay
To quantify the potency of these compounds, a luminescence-based in vitro kinase assay is the industry standard.[6][10] This method measures the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity. Its advantages over older methods like radiolabeling include higher throughput, enhanced safety, and superior sensitivity.[6][11] The primary metric derived from this assay is the IC50 value , representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[12]
Comparative Data: GSK-3β and PAK1 Inhibition
The following table summarizes the inhibitory potency of selected 1H-indazole-3-carboxamide derivatives against their respective kinase targets, demonstrating the impact of specific chemical modifications.
| Compound ID | Target Kinase | Key Structural Feature | IC50 (nM) | Source |
| GSK-Hit-1 | GSK-3β | N-phenyl carboxamide | 13,000 | [9] |
| GSK-Hit-8 | GSK-3β | N-(4-chlorophenyl) carboxamide | 3,200 | [9] |
| PAK1-30l | PAK1 | N-(pyridin-2-ylmethyl) carboxamide with hydrophilic tail | 9.8 | [4] |
| PAK1-Ref | PAK1 | Structurally related precursor to 30l | >10,000 | [4] |
Data synthesized from published literature[4][9]. Lower IC50 values indicate higher potency.
Analysis: The data clearly illustrates the principles of structure-based drug design. For the GSK-3β inhibitors, simple substitution on the phenyl ring (GSK-Hit-8 vs. GSK-Hit-1) improved potency by over four-fold.[9] The PAK1 inhibitor series shows a more dramatic optimization; the addition of a hydrophilic group to engage the solvent-accessible region of the kinase led to compound 30l , which is over 1000 times more potent than its precursor.[4] This highlights the necessity of exploring chemical space around the core scaffold to achieve high-potency binders.
Experimental Protocol: Luminescence-Based Kinase Assay
This protocol describes a self-validating system for determining the IC50 of a test compound against a target kinase.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., PAK1-30l) in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing.[6]
-
Reaction Setup: In a 96-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to each well.[6]
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., PAK1) in kinase assay buffer to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP produced by the kinase reaction back to ATP, which is then used by a luciferase to generate a stable luminescent signal. Incubate for 30 minutes.[5]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.[6]
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Performance Benchmark II: Anticancer Cytotoxicity
Ultimately, for an anticancer agent, in vitro enzyme inhibition must translate into cellular activity. The most fundamental measure of this is cytotoxicity—the ability of a compound to kill cancer cells.
Rationale for Experimental Design: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[13][14][15] Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[14] The amount of formazan produced, measured by absorbance, is proportional to the number of living cells. This allows for the calculation of a GI50 or IC50 value, the concentration of the compound required to inhibit the growth of or kill 50% of the cell population.[12][16]
Caption: The core principle of the MTT cell viability assay.
Comparative Data: Dual Kinase Inhibitors
Many modern cancer drugs target multiple kinases simultaneously. A series of 5-ethylsulfonyl-indazole-3-carboxamides were designed as dual inhibitors of VEGFR-2 and EGFR, two kinases crucial for tumor growth and angiogenesis.[17]
| Compound ID | Target(s) | Cytotoxicity IC50 (µM) vs. A549 Lung Cancer Cells | Source |
| Sorafenib | Multi-kinase | 5.80 | [17] |
| 8e | VEGFR-2/EGFR | 1.34 | [17] |
| 8h | VEGFR-2/EGFR | 1.12 | [17] |
Data from published literature[17]. Lower IC50 values indicate higher cytotoxicity. Sorafenib is an FDA-approved kinase inhibitor used as a benchmark.
Analysis: The novel indazole derivatives 8e and 8h both demonstrate significantly greater cytotoxicity against the A549 lung cancer cell line than the established drug Sorafenib.[17] This superior cellular potency makes them promising leads for further preclinical development, illustrating how targeted modifications to the indazole-3-carboxamide scaffold can yield compounds with highly desirable anticancer profiles.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a framework for assessing the cytotoxic effects of a test compound on a cancer cell line.[12][13]
-
Cell Seeding: Culture cancer cells (e.g., A549) in appropriate media. Harvest cells during their logarithmic growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., compound 8h) in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and a "no-cell" blank.[13]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C.[13]
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours, allowing viable cells to convert the MTT to formazan.[13]
-
Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12]
-
Data Acquisition: Measure the absorbance of each well at 540-570 nm using a microplate reader.[12][13]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[13]
Conclusion and Future Outlook
The this compound scaffold is a validated starting point for the development of high-performance therapeutic agents. By converting the ethyl ester to a diverse array of carboxamides, researchers have successfully generated potent and selective inhibitors of key protein kinases. As demonstrated, targeted modifications based on structure-activity relationships can dramatically improve both enzymatic potency and cellular efficacy, leading to compounds that outperform established drugs in preclinical models.[4][17]
Future work will likely focus on optimizing the pharmacokinetic properties of these leads to improve their oral bioavailability and in vivo efficacy, moving them closer to clinical application. The versatility and proven track record of the indazole-3-carboxamide motif ensure it will remain a privileged scaffold in the ongoing search for novel medicines.
References
- BenchChem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- BenchChem. Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
- Bai, X., et al. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health.
- BenchChem. Application Notes and Protocols for Kinase Activity Assays.
- Bai, X., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Beth Israel Deaconess Medical Center.
- ResearchGate. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers | Request PDF.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- ACS Publications. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
- PubMed. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors.
- National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- PubMed. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives.
- National Institutes of Health. In vitro JAK kinase activity and inhibition assays. PubMed.
- PubMed. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids].
- protocols.io. (2023). In vitro kinase assay.
- BenchChem. A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity.
- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- BMG LABTECH. (2020). Kinase assays.
- ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
- National Institutes of Health. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central.
- ResearchGate. Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- PubMed Central. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations.
- ResearchGate. (2012). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
- PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.
- PubMed Central. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- BenchChem. The Indazole-3-Carboxamide Scaffold: A Privileged Motif in Drug Discovery.
- PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
- PubMed. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Positional Isomers of Ethyl 5-methyl-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone for the development of novel therapeutic agents. The nuanced structural variations within this heterocyclic system, particularly the positioning of substituents, can profoundly influence a compound's pharmacological profile. This guide offers an in-depth analysis and comparison of the spectral data for positional isomers of Ethyl 5-methyl-1H-indazole-3-carboxylate, providing a critical resource for unambiguous structural elucidation.
The precise characterization of these isomers—Ethyl 4-methyl-, 5-methyl-, 6-methyl-, and 7-methyl-1H-indazole-3-carboxylate—is paramount for advancing drug discovery programs. Subtle shifts in the location of the methyl group on the benzene ring of the indazole core can lead to significant differences in biological activity and physicochemical properties. This guide will delve into the distinguishing features observable in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), empowering researchers to confidently identify and differentiate these closely related compounds.
The Significance of Isomeric Purity in Drug Development
The indazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. The seemingly minor change in the position of a methyl group can alter the molecule's interaction with its biological target, impact its metabolic stability, and modify its pharmacokinetic profile. Therefore, the ability to unequivocally confirm the isomeric identity of a synthesized compound is not merely an analytical exercise but a fundamental requirement for reproducible and reliable pharmacological studies.
General Synthetic Strategies
The synthesis of ethyl 1H-indazole-3-carboxylates typically involves the cyclization of appropriately substituted precursors. A common and versatile method is the [3+2] cycloaddition of a substituted benzyne with ethyl diazoacetate.[1] The specific starting material, a substituted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, dictates the position of the methyl group on the resulting indazole ring.
It is crucial to note that the alkylation of the indazole nitrogen can lead to a mixture of N-1 and N-2 isomers.[2] For the purpose of this guide, we will focus on the spectral characteristics of the thermodynamically more stable 1H-indazole tautomers.
Spectroscopic Analysis and Isomer Differentiation
The following sections will detail the expected and observed spectral characteristics for each isomer. While a complete, side-by-side experimental dataset for all four isomers from a single source is not available in the public domain, this guide compiles and predicts the key distinguishing features based on known spectral data of closely related indazole derivatives and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Unambiguous Identification
NMR spectroscopy is the most powerful tool for distinguishing between these positional isomers.[2] The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the methyl substituent.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) provides a unique fingerprint for each isomer. The number of signals, their multiplicities (singlet, doublet, triplet), and their coupling constants (J-values) are diagnostic.
-
Ethyl 4-methyl-1H-indazole-3-carboxylate: This isomer is expected to show three distinct signals in the aromatic region, likely a doublet, a triplet, and another doublet, corresponding to H-5, H-6, and H-7. The methyl group at the 4-position will appear as a singlet in the aliphatic region (around δ 2.5 ppm).
-
This compound: The substitution at the 5-position will simplify the aromatic region. We anticipate a singlet for H-4, and two doublets for H-6 and H-7. The methyl group will be a singlet around δ 2.4-2.5 ppm.
-
Ethyl 6-methyl-1H-indazole-3-carboxylate: Similar to the 5-methyl isomer, the 6-methyl substitution will result in a simplified aromatic pattern. A singlet for H-7 and another for H-5, along with a doublet for H-4 are expected. The methyl group will appear as a singlet.
-
Ethyl 7-methyl-1H-indazole-3-carboxylate: The methyl group at the 7-position will influence the adjacent protons. The aromatic region should display a doublet, a triplet, and another doublet, corresponding to H-6, H-5, and H-4, respectively.
The protons of the ethyl ester group will consistently appear as a quartet (CH₂) around δ 4.4-4.5 ppm and a triplet (CH₃) around δ 1.4-1.5 ppm. The N-H proton of the indazole ring is often broad and can appear over a wide chemical shift range (δ 10-13 ppm), and its observation can be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information for structural confirmation. The chemical shifts of the aromatic carbons are influenced by the electron-donating effect of the methyl group. The quaternary carbon attached to the methyl group will have a distinct chemical shift.
A key diagnostic feature in the ¹³C NMR spectrum is the chemical shift of the methyl carbon itself, which will be in the aliphatic region (around δ 20-22 ppm). The chemical shifts of the aromatic carbons (C4, C5, C6, C7) and the quaternary carbons of the indazole ring (C3a, C7a) will vary predictably based on the methyl group's position.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecules. All four isomers will exhibit characteristic absorption bands for:
-
N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C=O stretch (ester): A strong, sharp band around 1700-1720 cm⁻¹.[3]
-
C=C and C=N stretches: Aromatic and heteroaromatic ring vibrations in the 1450-1620 cm⁻¹ region.
-
C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl and methyl groups below 3000 cm⁻¹.
While the overall IR spectra of the isomers will be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable and could potentially be used for differentiation with a high-resolution instrument and reference spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. All four isomers of this compound have the same molecular formula (C₁₁H₁₂N₂O₂) and therefore the same nominal molecular weight (204 g/mol ).
Electron Ionization (EI) mass spectrometry will likely show a prominent molecular ion peak (M⁺) at m/z 204. The fragmentation pattern is expected to be similar for all isomers and will likely involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 159, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z 131. While the primary fragmentation may not be sufficient to distinguish the isomers, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of the title compounds.
General Synthesis of Ethyl Methyl-1H-indazole-3-carboxylates
This procedure is adapted from the synthesis of related 1H-indazoles.[1]
Materials:
-
Substituted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (e.g., 4-methyl, 5-methyl, etc.)
-
Ethyl diazoacetate
-
Cesium fluoride (CsF) or Tetrabutylammonium fluoride (TBAF)
-
Anhydrous acetonitrile or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the appropriate substituted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) in anhydrous acetonitrile or THF, add ethyl diazoacetate (1.5 equiv).
-
Add CsF (2.0 equiv) or TBAF (1.8 equiv) portion-wise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and EtOAc as the eluent to afford the desired Ethyl methyl-1H-indazole-3-carboxylate isomer.
Spectroscopic Characterization Workflow
The following workflow outlines the steps for acquiring and analyzing the spectral data.
Caption: Workflow for the synthesis and spectroscopic identification of Ethyl methyl-1H-indazole-3-carboxylate isomers.
NMR Spectroscopy Protocol:
-
Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse program is sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
IR Spectroscopy Protocol:
-
For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
-
Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.
Comparative Data Summary
The following table summarizes the key expected spectral data for the four isomers. The ¹H NMR chemical shifts are predicted based on the known effects of methyl substitution on a benzene ring.
| Isomer | Key ¹H NMR Aromatic Signals (Predicted) | Methyl ¹H NMR (ppm) | Key IR Bands (cm⁻¹) | MS (m/z) |
| Ethyl 4-methyl-1H-indazole-3-carboxylate | ~ δ 7.9 (d), 7.4 (t), 7.2 (d) | ~ δ 2.5 (s, 3H) | ~3200 (N-H), ~1710 (C=O) | 204 (M⁺) |
| This compound | ~ δ 8.0 (s), 7.6 (d), 7.3 (d) | ~ δ 2.4 (s, 3H) | ~3200 (N-H), ~1710 (C=O) | 204 (M⁺) |
| Ethyl 6-methyl-1H-indazole-3-carboxylate | ~ δ 8.0 (d), 7.8 (s), 7.1 (s) | ~ δ 2.4 (s, 3H) | ~3200 (N-H), ~1710 (C=O) | 204 (M⁺) |
| Ethyl 7-methyl-1H-indazole-3-carboxylate | ~ δ 7.9 (d), 7.3 (t), 7.1 (d) | ~ δ 2.6 (s, 3H) | ~3200 (N-H), ~1710 (C=O) | 204 (M⁺) |
Note: 's' denotes singlet, 'd' denotes doublet, and 't' denotes triplet.
Conclusion
The unambiguous identification of positional isomers of this compound is a critical step in the drug discovery and development process. This guide provides a framework for the synthesis and, most importantly, the detailed spectroscopic analysis required for their differentiation. While IR and MS provide valuable confirmatory data, ¹H and ¹³C NMR spectroscopy are the definitive techniques for distinguishing between these closely related isomers. The predicted differences in the aromatic region of the ¹H NMR spectra, in particular, serve as a reliable diagnostic tool. By employing the methodologies and understanding the spectral nuances outlined in this guide, researchers can ensure the structural integrity of their compounds, leading to more robust and reproducible scientific outcomes.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Shi, F., & Larock, R. C. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Retrieved from [Link]
-
Bistocchi, G. A., De Meo, G., Pedini, M., Ricci, A., Brouilhet, H., Boucherie, S., Rabaud, M., & Jacquignon, P. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 36(5), 315–333. Retrieved from [Link]
-
Teixeira, F., Ramos, H., Antunes, I. F., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 893–912. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Validating the Antimycobacterial Potential of Novel Indazole Carboxylates
Introduction: The Pressing Need for Novel Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The current frontline treatments, while effective for drug-susceptible TB, are lengthy and can have significant side effects, leading to patient non-compliance and the development of resistance[1][2]. This underscores the urgent need for new antitubercular agents with novel mechanisms of action that can shorten treatment duration and combat resistant strains.
Indazole carboxylates and their derivatives have emerged as a promising class of heterocyclic compounds with demonstrated potent antimycobacterial activity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on validating the antimycobacterial potential of these novel compounds. We will delve into their synthesis, mechanism of action, comparative efficacy against standard drugs, and the critical experimental protocols required for their evaluation.
The Indazole Carboxylate Scaffold: Synthesis and Chemical Profile
The indazole ring system is a versatile scaffold in medicinal chemistry. The synthesis of 1H-indazole-3-carboxylic acid, a key precursor, can be achieved through various methods, often starting from o-toluidine or other readily available materials. Derivatization to indazole-3-carboxamides is a common strategy to create libraries of compounds for screening. This typically involves the coupling of substituted aryl or aliphatic amines with 1H-indazole-3-carboxylic acid.
A general synthetic scheme involves the protection of the indazole nitrogen, followed by carboxylation at the 3-position using a strong base like n-butyl lithium and carbon dioxide. Subsequent deprotection and amide coupling with a diverse range of amines yield the final indazole-3-carboxamide derivatives. This modular approach allows for systematic exploration of the structure-activity relationship (SAR).
Unraveling the Mechanism of Action: Targeting Key Mycobacterial Pathways
Several studies suggest that indazole derivatives exert their antimycobacterial effect by inhibiting essential enzymatic pathways in M. tuberculosis. Two prominent targets have been identified: Lipoamide Dehydrogenase (Lpd) and Glutamate Racemase (MurI).
Inhibition of Lipoamide Dehydrogenase (Lpd)
Lipoamide dehydrogenase is a crucial enzyme in the central metabolism and antioxidant defense of M. tuberculosis. It is a component of several key multienzyme complexes, including the pyruvate dehydrogenase complex. Inhibition of Lpd disrupts cellular respiration and energy production. Furthermore, in mycobacteria, Lpd is uniquely involved in the detoxification of reactive nitrogen and oxygen species, making it an attractive drug target. Indazole sulfonamides have been identified as tight-binding inhibitors of Mtb Lpd, demonstrating selectivity over the human homologue. The progression from an indazole to a 2-cyanoindole scaffold has shown a striking improvement in the inhibitor's residence time on the Mtb enzyme, which correlates with enhanced antibacterial activity[3].
Caption: Indazole carboxylates inhibit Lipoamide Dehydrogenase (Lpd) in M. tuberculosis.
Inhibition of Glutamate Racemase (MurI)
Glutamate racemase is essential for the biosynthesis of the mycobacterial cell wall, specifically by providing D-glutamate, a key component of peptidoglycan. The absence of this enzyme in mammals makes it an excellent and specific target for antimicrobial drug development. Some indazole derivatives have been identified as potent inhibitors of glutamate racemase, thereby disrupting cell wall synthesis and leading to bacterial cell death. Molecular docking studies have helped in understanding the binding interactions of these inhibitors within the active site of the enzyme.
Caption: Indazole derivatives can inhibit Glutamate Racemase (MurI).
Comparative In Vitro Efficacy
The antimycobacterial activity of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the MIC of compounds against M. tuberculosis.
Performance Against Drug-Susceptible and Drug-Resistant Strains
Several studies have demonstrated the potent activity of indazole derivatives against both drug-susceptible (H37Rv) and drug-resistant strains of M. tuberculosis. The table below summarizes the MIC values for representative indazole derivatives compared to first- and second-line anti-TB drugs.
| Compound/Drug | MIC (µg/mL) against M. tuberculosis H37Rv | MIC (µg/mL) against MDR/XDR Strains | Reference(s) |
| Indazole Derivative 1 | 0.2 - 1.5 | 0.4 - 3.0 | [4] |
| Indazole Derivative 2 | 0.5 - 5.0 | 1.0 - 10.0 | [5] |
| Isoniazid | 0.025 - 0.1 | > 1.0 (Resistant) | [6] |
| Rifampicin | 0.05 - 0.2 | > 2.0 (Resistant) | [6] |
| Pyrazinamide | 12.5 - 50 | 12.5 - >100 | [6] |
| Ethambutol | 1.0 - 5.0 | > 5.0 (Resistant) | [6] |
| Moxifloxacin | 0.125 - 0.5 | 0.25 - >4.0 | [7] |
Note: The MIC values are presented as a range compiled from various studies and may vary depending on the specific derivative and experimental conditions.
In Vivo Efficacy in Preclinical Models
While in vitro activity is a critical first step, validation in animal models of tuberculosis is essential to assess the therapeutic potential of a new drug candidate. The murine model is the most commonly used for this purpose. Efficacy is typically evaluated by measuring the reduction in bacterial load (colony-forming units, CFUs) in the lungs and spleen of infected mice after a period of treatment.
Some indolecarboxamides, which are structurally related to indazole carboxylates, have shown excellent efficacy in mouse models of both acute and chronic TB infection[2]. For instance, lead candidates demonstrated a significant reduction in lung CFU counts after oral administration. While specific in vivo efficacy data for a broad range of indazole carboxylates is still emerging, these related findings are highly encouraging. One study on an imidazo[2,1-b]thiazole-5-carboxamide derivative, ND-11543, showed efficacy in a chronic murine TB infection model when dosed at 200 mg/kg for 4 weeks[8].
Safety and Selectivity Profile
An ideal antimicrobial agent should exhibit high potency against the pathogen while having minimal toxicity to host cells. The selectivity of a compound is often expressed as the Selectivity Index (SI), which is the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the MIC against the bacteria. A higher SI value indicates greater selectivity.
Indazole derivatives have been evaluated for their cytotoxicity against various mammalian cell lines, such as Vero (monkey kidney epithelial cells) and HEK-293 (human embryonic kidney cells). Many derivatives have shown favorable selectivity indices, suggesting a good safety profile at therapeutically relevant concentrations[4]. For example, some indazole-based aroylhydrazones demonstrated very low toxicity against HEK-293T cells with high selectivity index values[4].
Experimental Protocols
Workflow for Validating Antimycobacterial Potential
Caption: A streamlined workflow for the validation of novel indazole carboxylates.
Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay is a colorimetric method that uses the redox indicator Alamar Blue to measure the metabolic activity of bacteria. Viable, metabolically active bacteria reduce the blue resazurin to the pink resorufin, providing a visual readout of growth.
Step-by-Step Methodology:
-
Preparation of Drug Plates:
-
In a 96-well microplate, serially dilute the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Include positive control wells (bacteria with no drug) and negative control wells (broth only).
-
Also, include wells with known anti-TB drugs (e.g., isoniazid, rifampicin) as reference standards.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv (or other strains) in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to the final desired inoculum concentration.
-
-
Inoculation and Incubation:
-
Inoculate each well of the drug plate with the bacterial suspension.
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the initial incubation, add a freshly prepared solution of Alamar Blue and Tween 80 to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
Visually inspect the plates. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
-
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed mammalian cells (e.g., Vero or HEK-293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Expose the cells to serial dilutions of the indazole carboxylate compounds for 48-72 hours.
-
Include wells with untreated cells as a control.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Future Directions and Conclusion
Indazole carboxylates represent a highly promising class of compounds in the fight against tuberculosis. Their potent antimycobacterial activity, including against resistant strains, coupled with novel mechanisms of action, makes them attractive candidates for further development. The structure-activity relationship studies will continue to guide the synthesis of more potent and selective analogs. While in vitro data is compelling, more extensive in vivo efficacy and pharmacokinetic studies are needed to translate this promise into clinical reality. The experimental framework provided in this guide offers a robust approach for the comprehensive validation of these and other novel antitubercular agents.
References
-
World Health Organization. (2023). Global tuberculosis report 2023. [Link]
-
Nahid, P., et al. (2016). Official American Thoracic Society/Centers for Disease Control and Prevention/Infectious Diseases Society of America Clinical Practice Guidelines: Treatment of Drug-Susceptible Tuberculosis. Clinical Infectious Diseases, 63(7), e147–e195. [Link]
-
Lee, M., et al. (2013). Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis. Science Translational Medicine, 5(214), 214ra169. [Link]
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Bryk, R., et al. (2021). Indazole to 2-cyanoindole scaffold progression for mycobacterial lipoamide dehydrogenase inhibitors achieves extended target residence time and improved antibacterial activity. Angewandte Chemie International Edition, 60(40), 21867-21875. [Link]
-
Angelova, V. T., et al. (2019). New indole and indazole derivatives as potential antimycobacterial agents. Medicinal Chemistry Research, 28(4), 535-548. [Link]
-
Sriram, D., et al. (2018). Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. Indian Journal of Medical Research, 147(3), 285-293. [Link]
-
Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179-184. [Link]
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]
-
Abrahams, K. A., et al. (2020). Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds. PLoS ONE, 15(1), e0227224. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Burrows, J. N., et al. (2011). The REMoxTB study: a phase III randomized, double-blind comparison of a 4-month moxifloxacin-containing regimen with a 6-month standard regimen for the treatment of non-cavitary pulmonary tuberculosis. Trials, 12, 106. [Link]
-
Dorman, S. E., et al. (2009). Moxifloxacin versus ethambutol in the first 2 months of treatment for pulmonary tuberculosis. American Journal of Respiratory and Critical Care Medicine, 180(3), 273-280. [Link]
-
Unissa, A. N., et al. (2017). Pyrazinamide resistance in Mycobacterium tuberculosis isolates from northwest Iran and neighboring countries. Journal of Zoonotic Diseases, 1(1), 1-6. [Link]
Sources
- 1. Patterns and profiles of drug resistance-conferring mutations in Mycobacterium tuberculosis genotypes isolated from tuberculosis-suspected attendees of spiritual holy water sites in Northwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole to 2-cyanoindole scaffold progression for mycobacterial lipoamide dehydrogenase inhibitors achieves extended target residence time and improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jzd.tabrizu.ac.ir [jzd.tabrizu.ac.ir]
- 7. Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 5-methyl-1H-indazole-3-carboxylate
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 5-methyl-1H-indazole-3-carboxylate, grounding every recommendation in established safety principles and regulatory standards.
The core principle of chemical waste management is that a substance becomes waste once it is no longer intended for use.[1] From that moment, it must be handled according to strict protocols to mitigate risks to human health and the environment.[2][3]
Hazard Assessment and Characterization
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound is not fully available, data from structurally similar compounds and standard chemical hazard assessments indicate that it should be handled with care.[4][5] It is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[6]
Key Hazards:
-
Skin and Eye Irritation: May cause skin and eye irritation upon contact.[6]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4]
-
Hazardous Combustion Products: Thermal decomposition can release toxic gases and vapors, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5]
All personnel handling this compound must be trained on its specific hazards and the appropriate emergency response procedures.[7]
| Hazard Profile: this compound | |
| CAS Number | 1908-01-6[8][9] |
| Molecular Formula | C₁₁H₁₂N₂O₂[8][9] |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant[4][6] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (chemically compatible), lab coat.[4] |
| Incompatible Materials | Strong oxidizing agents.[5] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA)[10][11], OSHA 29 CFR 1910.1200[6] |
Personal Protective Equipment (PPE) and Handling Precautions
Proper PPE is the first line of defense against chemical exposure. Before beginning any waste handling procedures, ensure the following are correctly worn:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear a lab coat and handle the material with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after use in accordance with good laboratory practices.[4]
-
Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.[4]
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
Step-by-Step Waste Disposal Protocol
The disposal of this compound must follow a systematic process, from the point of generation to its final collection by trained professionals. This process is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach for hazardous waste management.[11][12]
Immediately upon deciding a material is waste, it must be managed as such.
-
Characterize the Waste: The waste stream containing this compound is classified as hazardous chemical waste.[1] This includes the pure compound, reaction mixtures, and contaminated materials (e.g., filter paper, silica gel).
-
Segregate Incompatibles: This waste must be segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent violent reactions.[1][13] Store waste in designated areas away from general lab traffic.
The choice of container is critical to prevent leaks and reactions.
-
Select a Compatible Container: Use a container that is chemically compatible with the waste. The original product container is often a suitable choice, provided it is in good condition.[13] Food-grade containers (e.g., mayonnaise or pickle jars) are strictly prohibited.[13]
-
Ensure Container Integrity: The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw cap.[1][12]
-
Keep Containers Closed: Waste containers must remain closed at all times except when adding or removing waste.[1][14] This prevents the release of vapors and protects against spills.
Proper labeling is a regulatory requirement and essential for safety. Every waste container must be clearly labeled.
-
Use a "Hazardous Waste" Label: Affix a completed Hazardous Waste label to the container as soon as the first drop of waste is added.
-
Complete Chemical Identification: The label must include the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[1][13] If it is a mixture, list all components and their approximate percentages.[13]
-
Identify Hazards: Clearly indicate the associated hazards (e.g., "Flammable," "Toxic," "Corrosive").[13]
-
Date the Container: Mark the date when the container becomes full. Full containers should be removed from the laboratory promptly.[13][14]
Laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[13]
-
Designate the SAA: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12] A designated portion of a chemical fume hood is a common and acceptable practice.[13]
-
Secondary Containment: Store waste containers within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[1]
-
Storage Limits: A partially filled, properly labeled container can remain in the SAA for up to one year. However, once a container is full, it must be removed from the SAA within three days.[13]
Under no circumstances should hazardous chemical waste be disposed of down the drain or in the regular trash.[1][14][15]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS or Safety Office is responsible for the collection and disposal of hazardous waste.[1]
-
Schedule a Pickup: Submit a chemical waste collection request according to your institution's procedures.[14] Do not transport hazardous waste yourself. Trained EHS staff will collect the waste directly from your laboratory.[14]
-
Licensed Disposal: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition, often via high-temperature incineration.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant hazardous waste disposal.
Spill Response and Decontamination
Accidents can happen, and a clear plan is essential for mitigating their impact.
-
Minor Spills: For small spills, ensure proper ventilation and wear your full PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and sweep it up.[4] Place the contaminated absorbent material into a sealed, properly labeled hazardous waste container for disposal.
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team or EHS.[16]
-
Decontamination of Empty Containers: An empty container that held a hazardous chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the residue.[1][14] The rinsate (the solvent used for rinsing) is considered hazardous waste and must be collected in a properly labeled container for disposal.[1] After triple-rinsing, deface the original label and the container may be disposed of as regular trash or recycled, depending on institutional policy.[14]
By adhering to these procedures, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with federal and local regulations, protecting yourself, your colleagues, and the environment.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
MSDS of Ethyl 5-iodo-1H-indazole-3-carboxylate. Capot Chemical. [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [Link]
-
The Federal EPA Hazardous Waste Regulations Are Found Where? CountyOffice.org. [Link]
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]
-
5-Methyl-1h-indazole-3-carboxylic acid ethyl este. Pharmaffiliates. [Link]
Sources
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 3. osha.gov [osha.gov]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 5-METHYL-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | 1908-01-6 [m.chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. danielshealth.com [danielshealth.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. vumc.org [vumc.org]
- 15. acs.org [acs.org]
- 16. resources.duralabel.com [resources.duralabel.com]
A Comprehensive Guide to the Safe Handling of Ethyl 5-methyl-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The prudent handling of chemical reagents is the cornerstone of laboratory safety and research integrity. This guide provides essential safety and logistical information for the handling of Ethyl 5-methyl-1H-indazole-3-carboxylate, a heterocyclic compound often utilized in medicinal chemistry and drug discovery. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, moving beyond mere compliance to a culture of proactive safety. This document is structured to provide a deep, logical understanding of the requisite safety protocols, their underlying principles, and their practical implementation.
Hazard Analysis and Risk Assessment: Understanding the Compound
This compound and its structural analogs are known to present several potential hazards. A thorough understanding of these risks is the first step in establishing a safe handling protocol.
Known and Potential Hazards: Based on data from similar indazole derivatives, this compound should be handled as a potentially hazardous substance. The primary concerns include:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]
-
Harmful if Swallowed: Ingestion of the compound may lead to adverse health effects.
The indazole scaffold is a common motif in biologically active molecules, including some anti-cancer agents.[4][5][6] While the specific toxicological properties of this compound may not be fully elucidated, its potential for biological activity necessitates a cautious approach.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Rationale and Specifications |
| Hands | Chemical-resistant gloves (Nitrile) | Nitrile gloves offer good resistance to a range of organic chemicals.[7] For prolonged or high-exposure tasks, consider double-gloving or using thicker, heavy-duty nitrile gloves. Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the compound. |
| Eyes | Safety glasses with side shields or chemical safety goggles | Protects against accidental splashes and airborne particles.[1][3] For operations with a higher risk of splashing, chemical safety goggles are recommended. |
| Body | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator with organic vapor/particulate cartridges | Recommended when handling the solid compound outside of a fume hood or when there is a potential for aerosol generation. Use a respirator equipped with cartridges appropriate for organic vapors and particulates (a combination cartridge is often suitable).[1] |
dot
Caption: PPE selection workflow based on hazard assessment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.
Preparation:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within easy reach inside the fume hood.
-
Review SDS: Always have the Safety Data Sheet readily available for reference.
Handling the Solid Compound:
-
Don PPE: Put on your lab coat, safety goggles, and nitrile gloves before entering the designated handling area.
-
Weighing: If weighing the solid, do so within the fume hood. Use a draft shield if necessary to prevent the solid from becoming airborne.
-
Transfers: When transferring the solid, use a spatula and handle it gently to avoid creating dust.
-
Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove gloves using the proper technique to avoid contaminating your skin. Remove your lab coat and wash your hands thoroughly with soap and water.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][8] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][8][9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1][2][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Spill Cleanup: For small spills of the solid material:
-
Alert Others: Notify personnel in the immediate area of the spill.
-
Evacuate (if necessary): If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don Appropriate PPE: This may include a respirator if the compound is dusty.
-
Contain the Spill: Gently cover the spill with an absorbent material to prevent it from becoming airborne.[7][11]
-
Clean Up: Carefully scoop the spilled material and absorbent into a labeled hazardous waste container.[7][11][12]
-
Decontaminate: Wipe the spill area with a damp cloth and an appropriate solvent. Dispose of all cleanup materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
dot
Caption: Decision workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including excess compound, weighing papers, and contaminated gloves, should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department. They will ensure it is handled and disposed of in accordance with all local, state, and federal regulations, likely through incineration by a licensed waste disposal company.
By integrating these safety protocols into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is an ongoing commitment, and a proactive approach is the best defense against chemical hazards.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. fishersci.com [fishersci.com]
- 9. Eye Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]
- 10. preventblindness.org [preventblindness.org]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. ccny.cuny.edu [ccny.cuny.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

